molecular formula C28H24N4O15S3 B15555383 MB 488 NHS ester

MB 488 NHS ester

货号: B15555383
分子量: 752.7 g/mol
InChI 键: VQACCBFNRUJLJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

MB 488 NHS ester is a useful research compound. Its molecular formula is C28H24N4O15S3 and its molecular weight is 752.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C28H24N4O15S3

分子量

752.7 g/mol

IUPAC 名称

3-amino-9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonic acid

InChI

InChI=1S/C28H24N4O15S3/c1-31(10-11-48(37,38)39)27(35)17-12-13(28(36)47-32-20(33)8-9-21(32)34)2-3-14(17)22-15-4-6-18(29)25(49(40,41)42)23(15)46-24-16(22)5-7-19(30)26(24)50(43,44)45/h2-7,12,29H,8-11,30H2,1H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)

InChI 键

VQACCBFNRUJLJU-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

MB 488 NHS Ester: A Technical Guide for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

MB 488 NHS ester is a reactive fluorescent dye used extensively in biological research for the covalent labeling of biomolecules. This guide provides an in-depth overview of its properties, applications, and a detailed protocol for its use in labeling proteins and antibodies, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Chemical Reactivity

MB 488 is a bright, photostable, green-emitting fluorescent dye. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues and the N-termini of proteins.

The reaction between the this compound and a primary amine on a biomolecule results in the formation of a stable amide bond, permanently attaching the fluorescent dye to the target. This reaction is most efficient at an alkaline pH (typically 7.5-8.5), where the primary amine is deprotonated and thus more nucleophilic.

MB488 This compound mid MB488->mid Protein Protein-NH₂ (Primary Amine) Protein->mid pH pH 8.0-9.0 LabeledProtein Protein-NH-CO-MB 488 (Stable Amide Bond) NHS_leaving NHS (byproduct) mid->pH mid->LabeledProtein mid->NHS_leaving

Figure 1: Covalent labeling reaction of this compound with a primary amine.

Quantitative Data

The spectral and physical properties of MB 488 make it a versatile dye for various fluorescence-based applications.

PropertyValue
Excitation Maximum (λmax) ~498 nm
Emission Maximum (λmax) ~520 nm
Molar Extinction Coefficient >70,000 cm⁻¹M⁻¹
Molecular Weight ~600 g/mol (varies slightly by salt form)
Recommended Solvent Anhydrous DMSO or DMF

Applications in Research and Drug Development

The high fluorescence quantum yield and photostability of MB 488 render it suitable for a wide array of applications, including:

  • Immunofluorescence (IF) Microscopy: Labeling primary or secondary antibodies to visualize the localization of target proteins in fixed and permeabilized cells.

  • Flow Cytometry: Quantifying cell populations based on the expression of cell surface or intracellular markers using MB 488-conjugated antibodies.

  • High-Content Screening (HCS): Automating the analysis of cellular phenotypes and drug effects by using MB 488 as a fluorescent reporter.

  • ELISA and Western Blotting: As a sensitive detection reagent when conjugated to a detection antibody.

Experimental Protocol: Antibody Labeling

This protocol provides a general guideline for labeling antibodies with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.

Materials
  • Antibody (or other protein) at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Purification column (e.g., Sephadex G-25) or dialysis cassette.

Procedure
  • Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Calculate Molar Ratios: Determine the optimal molar excess of dye to protein. A common starting point is a 10- to 20-fold molar excess of the dye.

  • Labeling Reaction: While gently vortexing the antibody solution, add the calculated volume of the this compound stock solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS.

Figure 2: Workflow for labeling an antibody with this compound.

Application Example: EGFR Signaling Pathway Analysis

A common application of MB 488-labeled antibodies is in the study of cell signaling pathways. For example, an antibody targeting the phosphorylated form of a receptor tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR), can be labeled with MB 488 to visualize receptor activation upon ligand binding.

Figure 3: Visualization of EGFR activation using an MB 488-labeled antibody.

An In-depth Technical Guide to MB 488 NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for MB 488 NHS ester, a fluorescent labeling reagent. The information is intended to assist researchers in the effective use of this powerful tool for visualizing and quantifying biological molecules and processes.

Core Chemical Properties

This compound is a bright, water-soluble, and photostable green-emitting fluorescent dye.[1][2][3] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and specific covalent labeling of primary amines (-NH2) on proteins, antibodies, amine-modified oligonucleotides, and other biomolecules.[1][2][3][4] The resulting amide bond is stable, ensuring a permanent fluorescent tag.[1][2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₂₈H₂₄N₄O₁₅S₃
Molecular Weight 752.69 g/mol [1]
Excitation Maximum (λex) 501 nm[4]
Emission Maximum (λem) 524 nm[4]
Extinction Coefficient (ε) 86,000 cm⁻¹M⁻¹[1][2]
Solubility Water, DMSO, DMF[1][2][3]
Reactivity Primary amines[1][2]
Storage Conditions -20°C, protect from light[2]
Spectrally Similar Dyes

For researchers considering alternative fluorophores, the following dyes have similar spectral properties to MB 488:

Dye
Alexa Fluor® 488[1][2]
DyLight® 488[1][2]
Fluorescein[1][2]
Oregon Green 488[1][2]

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below. These protocols serve as a starting point and may require optimization for specific experimental conditions.

Protocol 1: Labeling of Antibodies with this compound

This protocol describes a general procedure for conjugating this compound to an antibody.

Materials:

  • Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-9.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare Antibody Solution:

    • Ensure the antibody is in an amine-free buffer. If buffers containing Tris or glycine (B1666218) are present, dialyze the antibody against PBS.

    • Adjust the antibody solution to a final concentration of 2-10 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to approximately 8.3-8.5.

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Slowly add the calculated amount of the this compound stock solution to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • To remove unconjugated dye, load the reaction mixture onto a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Elute the column with PBS. The first colored band to elute is the labeled antibody.

    • Collect the fractions containing the labeled antibody.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 501 nm (for MB 488).

    • Calculate the protein concentration and the DOL using the molar extinction coefficients of the antibody and the dye.

  • Storage:

    • Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage.

Protocol 2: Immunofluorescence Staining of Fixed Cells

This protocol outlines a general workflow for using an MB 488-conjugated antibody to stain intracellular targets in fixed cells.

Materials:

  • Cells grown on coverslips or in culture plates

  • Fixation Buffer: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • MB 488-conjugated primary or secondary antibody

  • Wash Buffer: PBS

  • Mounting medium with DAPI

Procedure:

  • Cell Fixation:

    • Rinse cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the MB 488-conjugated antibody to the desired concentration in Blocking Buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

  • Counterstaining (Optional):

    • If desired, counterstain the nuclei with DAPI according to the manufacturer's instructions.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for the 488 nm excitation and corresponding emission wavelengths.

Protocol 3: Flow Cytometry Analysis of Cell Surface Antigens

This protocol describes the use of an MB 488-conjugated antibody for the analysis of cell surface proteins by flow cytometry.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • MB 488-conjugated primary antibody

  • Fc receptor blocking solution (optional)

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from your sample of interest.

    • Wash the cells with Flow Cytometry Staining Buffer and resuspend them at a concentration of 1 x 10⁶ cells/mL.

  • Fc Receptor Blocking (Optional):

    • To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Add the predetermined optimal concentration of the MB 488-conjugated primary antibody to the cell suspension.

    • Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing:

    • Add 1-2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step two more times.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser.

Visualization of Signaling Pathways and Experimental Workflows

This compound and its spectral equivalents are instrumental in visualizing cellular signaling pathways and complex experimental workflows. The following diagrams, created using the DOT language, illustrate these applications.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key transmembrane protein that, upon ligand binding, initiates a cascade of intracellular signals crucial for cell growth and proliferation.[4] Immunofluorescence using antibodies conjugated to dyes like Alexa Fluor® 488 (spectrally similar to MB 488) allows for the visualization of EGFR and its downstream signaling components.[4]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2 GRB2 Dimerization->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: EGFR Signaling Pathway Visualization.

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade

The MAPK pathway is a highly conserved signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The spatial and temporal dynamics of MAPK signaling can be investigated using fluorescence imaging techniques with probes conjugated to dyes like Alexa Fluor® 488.

MAPK_Pathway Stimulus Extracellular Stimulus (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Stimulus->Receptor MAPKKK MAPKKK (e.g., RAF) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Jun) MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse

Caption: MAPK Signaling Cascade Overview.

Experimental Workflow: Immunofluorescence Staining

The following diagram illustrates the key steps in a typical immunofluorescence staining experiment, a common application for antibodies labeled with this compound.

IF_Workflow Start Start: Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb MB 488-conjugated Secondary Antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Mounting Mounting (with DAPI) Wash2->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Immunofluorescence Workflow.

References

MB 488 NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye MB 488 NHS ester, its spectral properties, and its application in labeling biomolecules. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques in their work.

Core Properties of this compound

This compound is a bright, water-soluble, and photostable green-emitting fluorescent dye.[1][2] Its high hydrophilicity makes it an excellent choice for labeling proteins and antibodies, minimizing the potential for aggregation and self-quenching.[1][3][4] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and specific covalent labeling of primary amines, such as the lysine (B10760008) residues found on the surface of proteins, to form a stable amide bond.[3]

Spectral Characteristics

The key spectral properties of this compound are summarized in the table below. This dye is spectrally similar to other popular green fluorophores such as Alexa Fluor® 488, DyLight® 488, and Fluorescein.[3][4]

PropertyValueReference
Excitation Maximum (λex)501 nm[1][3][5]
Emission Maximum (λem)524 nm[1][3][5]
Molar Extinction Coefficient (ε)86,000 cm-1M-1[3][6]
Recommended Excitation Source488 nm laser line[]
Quantum Yield and Photostability

This compound is characterized by its high fluorescence quantum yield and excellent photostability, making it well-suited for demanding imaging applications, including single-molecule detection and super-resolution microscopy.[1][2][3][4][6] While a specific quantum yield value for this compound is not consistently published, a spectrally identical dye, AF 488 NHS ester, has a reported quantum yield of 0.91.[8][9] For reference, the well-characterized Alexa Fluor® 488 has a quantum yield of 0.92 in water.[10] The high photostability of MB 488 allows for prolonged imaging sessions with minimal signal loss due to photobleaching.[1]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein solution (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., gel filtration column like Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer at pH 8.3-8.5. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of a 5- to 20-fold molar excess of dye is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS. The first colored band to elute will be the fluorescently labeled protein.

  • Storage: Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage.

Workflow for Protein Labeling and Purification

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) mix Mix Protein and Dye Solutions prep_protein->mix prep_dye Prepare this compound Stock Solution (DMSO/DMF) prep_dye->mix incubate Incubate 1-2 hours at RT (Protected from light) mix->incubate gel_filtration Gel Filtration Chromatography (e.g., Sephadex G-25) incubate->gel_filtration collect Collect Labeled Protein Fraction gel_filtration->collect Separate labeled protein from free dye final_product Purified MB 488-Labeled Protein collect->final_product

A flowchart of the protein labeling and purification process.
Measuring the Fluorescence Spectrum of Labeled Proteins

This protocol outlines the general steps for acquiring the fluorescence emission spectrum of a protein labeled with MB 488.

Materials:

  • MB 488-labeled protein in a suitable buffer (e.g., PBS)

  • Fluorescence spectrophotometer

  • Quartz cuvette

Procedure:

  • Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to warm up. Set the excitation wavelength to the absorbance maximum of MB 488 (501 nm).

  • Blank Measurement: Record a blank spectrum using the buffer in which the labeled protein is dissolved.

  • Sample Measurement: Measure the fluorescence emission spectrum of the MB 488-labeled protein. The emission scan range should encompass the expected emission maximum (e.g., 510 nm to 600 nm).

  • Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission spectrum of the labeled protein. The peak of this spectrum represents the emission maximum.

Application in Visualizing Signaling Pathways

Fluorescently labeled proteins are instrumental in visualizing and understanding complex cellular signaling pathways. By labeling a protein of interest within a pathway, researchers can track its localization, interactions, and dynamics in response to various stimuli using fluorescence microscopy.

A common pathway studied using these techniques is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial for regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

Simplified MAPK/ERK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Translocates to nucleus and phosphorylates Response Gene Expression, Cell Proliferation, Differentiation TF->Response Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Overview of the MAPK/ERK signaling cascade.

In this pathway, an antibody labeled with MB 488 could be used to visualize the localization of a key protein like ERK. Upon pathway activation, ERK translocates from the cytoplasm to the nucleus, a process that can be quantitatively imaged using fluorescence microscopy. This allows for the spatio-temporal dynamics of signaling to be investigated in living cells.

References

In-Depth Technical Guide to MB 488 NHS Ester and Spectrally Similar Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and common applications of MB 488 NHS ester, a green-fluorescent, amine-reactive dye. For comparative purposes, this guide also includes data and protocols for spectrally similar and widely used dyes, Alexa Fluor™ 488 and DyLight™ 488.

Core Concepts of Amine-Reactive Dyes

N-hydroxysuccinimidyl (NHS) esters are the most common amine-reactive moieties used to create fluorescent bioconjugates.[1][2] These esters react efficiently with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable, covalent amide bonds.[1][2] This reaction is highly pH-dependent, with an optimal pH range of 7-9.[1][2] Dyes like MB 488 are valuable tools for fluorescently labeling antibodies, proteins, and amine-modified oligonucleotides for a variety of downstream applications.[1][2]

Physicochemical and Spectroscopic Properties

MB 488 is a hydrophilic, water-soluble green emitting dye with strong absorption, high fluorescence quantum yield, and high photostability.[1][2] It is structurally related to Alexa Fluor® 488 and is suitable for a range of applications including flow cytometry, fluorescence in-situ hybridization (FISH), and high-resolution microscopy.[1][2] The key quantitative properties of MB 488 and its spectral counterparts are summarized below.

Data Presentation: Quantitative Dye Properties
PropertyMB 488Alexa Fluor™ 488DyLight™ 488
Excitation Maximum (Ex) 501 nm[2]~496 nm[3]493 nm[4]
Emission Maximum (Em) 524 nm[2]~519 nm[3]518 nm[4]
Molar Extinction Coefficient (ε) 86,000 cm⁻¹M⁻¹[2]~71,000 cm⁻¹M⁻¹[3]70,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φ) High (specific value not published)[1][2][5]~0.92[3][6][7][8]High (specific value not consistently reported)[9]
Reactive Group NHS Ester[1][2]NHS EsterNHS Ester
Reactivity Primary Amines[1][2]Primary AminesPrimary Amines

Experimental Protocols

General Protocol for Antibody Labeling with NHS Ester Dyes

This protocol provides a general guideline for conjugating an NHS ester dye to an antibody. The procedure can be adapted for other proteins, though optimization of the dye-to-protein molar ratio is often necessary.

Materials:

  • Purified antibody (or other protein) in an amine-free buffer (e.g., PBS).

  • This compound (or Alexa Fluor™ 488 / DyLight™ 488 NHS ester).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • 1 M Sodium bicarbonate buffer, pH 8.3.

  • Purification column (e.g., Sephadex G-25) or dialysis equipment.

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will interfere with the labeling reaction.

    • Add 1/10th the volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

  • Prepare the Dye Stock Solution:

    • Allow the vial of NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh as NHS esters are moisture-sensitive.

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A molar ratio of 10:1 is a common starting point.

    • Slowly add the dye solution to the antibody solution while gently stirring or vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS.

    • The first colored fraction to elute from the column will be the labeled antibody.

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.

Protocol for Immunofluorescence Staining of Cells

This protocol outlines a general workflow for using a fluorescently labeled antibody to stain cell surface proteins for fluorescence microscopy.

Materials:

  • Cells grown on coverslips.

  • Phosphate-buffered saline (PBS).

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS).

  • Blocking buffer (e.g., PBS with 1% BSA).

  • MB 488 (or other 488 nm dye) conjugated primary antibody.

  • Antifade mounting medium.

Procedure:

  • Cell Fixation:

    • Wash the cells on coverslips twice with PBS.

    • Fix the cells with fixation buffer for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Staining:

    • Dilute the fluorescently labeled primary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the diluted antibody for 1 hour at room temperature in a humidified chamber, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

    • Store the slides at 4°C, protected from light, until imaging.

Mandatory Visualizations

Antibody Labeling and Purification Workflow

G Antibody Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Antibody 1. Prepare Antibody (in Amine-Free Buffer, pH 8.3) Mix 3. Mix Antibody and Dye (Target Molar Ratio) Antibody->Mix Dye 2. Prepare Dye (10 mg/mL in DMSO/DMF) Dye->Mix Incubate 4. Incubate (1 hr, Room Temp, Dark) Mix->Incubate Column 5. Purify Conjugate (Size-Exclusion Column) Incubate->Column Labeled_Ab Labeled Antibody Column->Labeled_Ab

Caption: Workflow for labeling an antibody with an amine-reactive fluorescent dye.

Conceptual Use in a Signaling Pathway Study

G Visualizing a Signaling Pathway Component cluster_cell Cellular Context cluster_detection Detection Method Ligand Ligand Receptor Membrane Receptor (Target Protein) Ligand->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Microscope Fluorescence Microscopy Receptor->Microscope Visualization Labeled_Ab MB 488-Labeled Antibody Labeled_Ab->Receptor Binds to Target

References

An In-depth Technical Guide to the Mechanism and Application of MB 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB 488 NHS ester is a bright, hydrophilic, and photostable green fluorescent dye that is widely utilized in biological research and drug development for the fluorescent labeling of biomolecules.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and specific covalent attachment to primary amines on target molecules such as proteins, antibodies, and amine-modified oligonucleotides.[2][3] This guide provides a comprehensive overview of the core mechanism of action of this compound, detailed experimental protocols, and key quantitative data to enable its effective use in various research applications.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The fundamental reaction between this compound and a primary amine is a nucleophilic acyl substitution.[][5] The process is initiated by the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a transient and unstable tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[5][6] This amide linkage is exceptionally stable under physiological conditions, ensuring the permanence of the fluorescent label on the target biomolecule.[][7]

Primary amines are the principal targets for this reaction and are commonly found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues.[6][8]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products MB488_NHS This compound Tetrahedral_Intermediate Tetrahedral Intermediate MB488_NHS->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond (MB 488-CO-NH-R) Tetrahedral_Intermediate->Amide_Bond Collapse of Intermediate NHS N-hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS

Figure 1: Reaction mechanism of this compound with a primary amine.

Key Experimental Parameters and Quantitative Data

The success of a labeling reaction with this compound is critically dependent on several parameters. Careful control of these factors is essential to maximize conjugation efficiency and minimize side reactions.

pH of the Reaction: The pH of the reaction buffer is the most critical factor.[5] The reaction is strongly pH-dependent; at low pH, primary amines are protonated and thus non-nucleophilic, preventing the reaction from occurring.[9][10] Conversely, at high pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction.[3][6] The optimal pH range for labeling with NHS esters is typically between 7.2 and 9.0, with a pH of 8.3-8.5 often recommended for protein and peptide labeling.[3][9][11]

Competing Reaction: Hydrolysis In aqueous solutions, water can act as a nucleophile and hydrolyze the NHS ester, forming an unreactive carboxylic acid and reducing the labeling efficiency.[5][6] The rate of hydrolysis is highly dependent on pH.

pHHalf-life of NHS Ester HydrolysisTemperature
7.04-5 hours0°C
8.610 minutes4°C
Table 1: Influence of pH on the rate of NHS ester hydrolysis. Data compiled from multiple sources.[3][7]

Buffer Selection: It is crucial to use amine-free buffers, as they will compete with the target molecule for reaction with the NHS ester.[3] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[3] Buffers containing primary amines, such as Tris, should be avoided during the conjugation reaction but can be used to quench the reaction.[3][11]

Molar Ratio: The molar ratio of this compound to the target biomolecule will influence the degree of labeling. A molar excess of the NHS ester is typically used to drive the reaction to completion. For antibody labeling, a starting molar ratio of 5:1 to 20:1 (dye:antibody) is often recommended, with 10:1 being a common starting point.[11][12]

Experimental Protocols

The following are generalized protocols for labeling proteins and amine-modified oligonucleotides with this compound. Optimization may be required for specific applications.

Protein Labeling Protocol
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[9][10]

    • If the protein solution contains amine-containing buffers or stabilizers like Tris or glycine, they must be removed by dialysis or gel filtration against the reaction buffer.[11]

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution (e.g., 10 mg/mL).[9][11]

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing.[11]

    • Incubate the reaction mixture for 1 hour at room temperature or overnight on ice, protected from light.[10][11]

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent such as 1 M Tris-HCl, pH 7.4 or 1.5 M hydroxylamine, pH 8.5 can be added.[11]

  • Purification of the Conjugate:

    • Remove the unreacted dye and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or spin columns.[11][12] The first colored fractions will contain the labeled protein.[11]

Amine-Modified Oligonucleotide Labeling Protocol
  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in a non-nucleophilic buffer with a pH of 7-9 (e.g., 0.1 M sodium bicarbonate).[13]

  • This compound Preparation:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.[13]

  • Conjugation Reaction:

    • Add the NHS ester stock solution to the oligonucleotide solution. A molar excess of the ester is required.

    • Incubate for a sufficient time to allow for quantitative labeling.[13]

  • Purification of the Conjugate:

    • Purify the labeled oligonucleotide using standard methods such as ethanol (B145695) precipitation or chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prepare_Biomolecule Prepare Biomolecule in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Biomolecule and Dye Prepare_Biomolecule->Mix Prepare_Dye Prepare this compound Stock Solution (DMSO/DMF) Prepare_Dye->Mix Incubate Incubate (1 hr at RT or overnight at 4°C, protected from light) Mix->Incubate Quench Quench Reaction (Optional, e.g., with Tris buffer) Incubate->Quench Purify Purify Conjugate (Gel Filtration/Dialysis) Quench->Purify Characterize Characterize Conjugate Purify->Characterize

Figure 2: A typical experimental workflow for bioconjugation with this compound.

Summary of this compound Properties

PropertyValue
Excitation Maximum501 nm
Emission Maximum524 nm
Molecular Weight752.69 g/mol
Extinction Coefficient86,000 cm⁻¹M⁻¹
SolubilityWater, DMSO, DMF
Spectrally Similar DyesAlexa Fluor® 488, DyLight® 488
Table 2: Physicochemical and spectral properties of this compound.[1][2][14]

Conclusion

This compound is a versatile and highly effective fluorescent probe for the labeling of primary amines on a wide range of biomolecules. A thorough understanding of its mechanism of action, particularly the influence of pH on the competing aminolysis and hydrolysis reactions, is paramount for achieving optimal and reproducible results. By carefully controlling the experimental parameters outlined in this guide, researchers can successfully utilize this compound to generate brightly fluorescent conjugates for a multitude of applications in research and drug development.

References

The Reactivity of MB 488 NHS Ester with Primary Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the reactivity of MB 488 N-hydroxysuccinimidyl (NHS) ester with primary amines. MB 488 is a hydrophilic, water-soluble green-emitting fluorescent dye, structurally related to Alexa Fluor® 488, known for its high fluorescence quantum yield and photostability.[1] Its NHS ester derivative is a powerful tool for covalently labeling biomolecules, enabling a wide range of applications from high-resolution microscopy to flow cytometry.[1] Understanding the chemistry of this reaction is paramount for achieving optimal and reproducible bioconjugation.

Core Principles of the NHS Ester Reaction with Primary Amines

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[2] This process results in the formation of a highly stable amide bond between the dye and the target molecule, with N-hydroxysuccinimide released as a byproduct.[2][3] This conjugation chemistry is favored for its ability to proceed under mild, aqueous conditions, which helps preserve the native structure and function of sensitive biomolecules like proteins and antibodies.[2]

Primary amines are the principal targets for NHS ester conjugation and are found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues.[2] The reaction is highly selective for unprotonated primary amines, which minimizes off-target reactions with other nucleophilic groups when carried out under optimal conditions.[2]

The Reaction Mechanism

The reaction proceeds through a well-defined mechanism. The deprotonated primary amine (R'-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This initial attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the stable N-hydroxysuccinimide leaving group to form the final, stable amide bond.[2][3]

ReactionMechanism NHS_Ester MB 488-CO-NHS (NHS Ester) Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate + Primary_Amine R'-NH₂ (Primary Amine) Primary_Amine->Intermediate + Amide_Bond MB 488-CO-NH-R' (Stable Amide Bond) Intermediate->Amide_Bond - NHS NHS N-Hydroxysuccinimide

Caption: The reaction mechanism of an NHS ester with a primary amine.

Factors Influencing Reaction Efficiency

Successful conjugation with MB 488 NHS ester is contingent on the careful control of several experimental parameters.

pH

The pH of the reaction buffer is the most critical factor influencing the labeling reaction.[2] The reaction rate is strongly pH-dependent because the primary amine must be in its unprotonated, nucleophilic state (R-NH₂) to react.[2][4]

  • At acidic pH (below ~7.5): The amine is protonated (R-NH₃⁺), rendering it non-nucleophilic and thus unreactive.[2][4]

  • At optimal pH (8.0 - 8.5): This range provides the best balance between having a sufficient concentration of deprotonated primary amines for efficient reaction and maintaining the stability of the NHS ester.[4] A pH of 8.3 is often recommended as an ideal starting point for most protein labeling experiments.[4][5]

  • At high pH (above ~9.0): While the concentration of nucleophilic amines is high, the rate of hydrolysis of the NHS ester increases significantly, which can outcompete the desired labeling reaction.[4]

Competing Hydrolysis

In aqueous solutions, water can act as a nucleophile, leading to the hydrolysis of the NHS ester. This side reaction competes directly with the desired aminolysis, converting the NHS ester to an unreactive carboxylic acid.[2] The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[2][6]

pHHalf-life of NHS Ester (approximate)
7.0Several hours[2][6]
8.6~10 minutes[6]
> 9.0Minutes[2]
Buffer Composition

It is crucial to use a buffer that is free of primary amines, such as Tris or glycine.[7] These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.[7]

Recommended Buffers (Amine-Free)Incompatible Buffers (Contain Primary Amines)
0.1 M Sodium Bicarbonate (pH 8.3-8.5)[4]Tris-based buffers (e.g., TBS)[6]
0.1 M Sodium Phosphate (pH 8.0-8.5)[4]Glycine-containing buffers[7]
0.1 M HEPES (pH 8.0-8.5)[4]
50 mM Borate (pH 8.5)[4]
Concentration of Reactants

The concentration of both the biomolecule and the this compound can influence the reaction efficiency. A higher concentration of the target protein (e.g., >2.5 mg/mL) can lead to higher labeling efficiency.[8] The molar ratio of the NHS ester to the biomolecule is also a key parameter to optimize for achieving the desired degree of labeling.

Experimental Protocols

Below are generalized protocols for labeling proteins with this compound. Optimization may be required for specific applications.

Preparation of Reagents
  • Biomolecule Solution:

    • Ensure the protein or other biomolecule is in an amine-free buffer at an appropriate pH (8.0-8.5).[4] If the biomolecule is in an incompatible buffer like Tris, a buffer exchange must be performed using methods such as dialysis or desalting columns.[7]

    • The concentration of the biomolecule should ideally be 1-10 mg/mL.[5]

  • This compound Stock Solution:

    • Dissolve the this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[5]

    • Prepare the stock solution immediately before use, as NHS esters are susceptible to hydrolysis from moisture.

Labeling Procedure
  • Reaction Setup:

    • Add the calculated amount of the this compound stock solution to the biomolecule solution while gently vortexing or stirring.[5]

    • The molar ratio of NHS ester to protein will need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the dye.

  • Incubation:

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9] Longer incubation times (e.g., overnight) may be necessary for some applications.[10]

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by adding an amine-containing buffer such as Tris or glycine.[6]

  • Purification of the Conjugate:

    • Remove the unreacted dye and byproducts from the labeled biomolecule. Gel filtration (desalting column) is a common method for purifying labeled proteins.[5][9]

ExperimentalWorkflow Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.0-8.5) Mix 3. Mix Protein and Dye Solutions Prepare_Protein->Mix Prepare_Dye 2. Prepare this compound Stock Solution (in DMSO or DMF) Prepare_Dye->Mix Incubate 4. Incubate (1 hr, room temperature, dark) Mix->Incubate Purify 5. Purify Conjugate (e.g., Gel Filtration) Incubate->Purify Final_Product Labeled Biomolecule Purify->Final_Product Troubleshooting Low_Efficiency Low Labeling Efficiency Check_pH Verify Buffer pH (Optimal: 8.0-8.5) Low_Efficiency->Check_pH Is pH optimal? Check_Buffer Check for Amine-Containing Buffers (e.g., Tris, Glycine) Low_Efficiency->Check_Buffer Is buffer amine-free? Check_Dye Assess NHS Ester Quality (Potential Hydrolysis) Low_Efficiency->Check_Dye Is dye fresh? Optimize_Ratio Optimize Molar Ratio (Dye:Protein) Low_Efficiency->Optimize_Ratio Is ratio optimized? Optimize_Concentration Increase Protein Concentration Low_Efficiency->Optimize_Concentration Is concentration sufficient?

References

A Technical Guide to Labeling Biomolecules with MB 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of MB 488 N-hydroxysuccinimidyl (NHS) ester, a high-performance fluorescent dye used for covalently labeling proteins, antibodies, and other biomolecules. It covers the core chemical and physical properties, detailed experimental protocols for conjugation, and methods for characterizing the final labeled product.

Introduction to MB 488 NHS Ester

This compound is a bright, photostable, and highly water-soluble fluorescent dye designed for the covalent labeling of primary amines (-NH₂) on biomolecules.[1][2][3][4][5][6] Structurally related to the Alexa Fluor® 488 dye, MB 488 offers improved hydrophilicity, which helps to minimize aggregation and self-quenching of the labeled molecule.[1][4][5] Its NHS ester functional group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues in proteins, under mild basic conditions (pH 7-9) to form a stable and covalent amide bond.[1][5][6]

These properties make MB 488 an excellent choice for a wide range of applications, including:

  • Flow Cytometry (FACS)[1][4][5][6]

  • High-Resolution Microscopy (e.g., PALM, dSTORM, STED)[1][4][5][6]

  • Immunofluorescence (IF) and Immunohistochemistry (IHC)[1]

  • Fluorescence In-Situ Hybridization (FISH)[1][5][6]

  • Single-molecule detection[1][5][6]

Core Properties and Specifications

The key characteristics of this compound are summarized below, providing essential data for experimental planning and execution.

PropertyValueReference(s)
Excitation Maximum (λex) 501 nm[1][3][5]
Emission Maximum (λem) 524 nm[1][3][5]
Molecular Weight 752.69 g/mol [1][5]
Molar Extinction Coeff. 86,000 cm⁻¹M⁻¹[1][5]
Reactive Group N-Hydroxysuccinimidyl (NHS) Ester[1][3]
Target Moiety Primary Amines (-NH₂)[1][3][5][6]
Solubility Water, DMSO, DMF[1][5][6]
Storage Conditions -20°C, protected from light and moisture[1][5]
Spectrally Similar Dyes Alexa Fluor® 488, DyLight® 488, Fluorescein[1][5][6]

Principle of Labeling Reaction

The labeling reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester group. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. The reaction is most efficient at a pH between 8.0 and 9.0, where the primary amines on the protein are sufficiently deprotonated and reactive.[7] It is critical to use amine-free buffers, such as bicarbonate or phosphate (B84403) buffers, as amine-containing buffers (e.g., Tris, glycine) will compete for reaction with the NHS ester, reducing labeling efficiency.[7][8]

Experimental Protocol: Antibody Labeling

This section provides a detailed, step-by-step protocol for conjugating this compound to an IgG antibody.

Materials Required
  • Antibody (IgG) to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 7.4 or 1.5 M Hydroxylamine, pH 8.5[8]

  • Purification Column (e.g., Sephadex G-25) or Dialysis Cassette (10K MWCO)[7][]

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

Recommended Experimental Parameters
ParameterRecommended ValueNotes
Antibody Purity >95%Remove stabilizers like BSA and amine-containing buffers (Tris, glycine).[8]
Antibody Concentration ≥ 2 mg/mLHigher concentrations (2-10 mg/mL) promote more efficient labeling.[8][10][11]
Reaction Buffer 0.1 M Sodium BicarbonateEnsure final reaction pH is 8.3–8.5.[7][8][12]
Dye Stock Solution 10 mg/mL in anhydrous DMSOPrepare fresh immediately before use as NHS esters are moisture-sensitive.[8]
Dye:Antibody Molar Ratio 5:1 to 20:1A 10:1 ratio is a good starting point; this should be optimized for each specific antibody.[8]
Incubation Time & Temp. 1 hour at Room TemperatureProtect the reaction from light.[8][]
Step-by-Step Procedure
  • Antibody Preparation :

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If common additives like Tris, glycine, or BSA are present, the antibody must be purified.[8][13] This can be done using dialysis, desalting columns, or spin columns.[7][14]

    • Adjust the antibody concentration to a minimum of 2 mg/mL using an appropriate buffer.[8]

  • Prepare Dye Stock Solution :

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[13]

    • Just before use, dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.[8]

  • Perform the Labeling Reaction :

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.[8][11]

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 is recommended.[8]

    • While gently stirring or vortexing the antibody solution, slowly add the calculated volume of this compound stock solution.[8][10]

    • Incubate the reaction for 1 hour at room temperature, ensuring it is protected from light.[8][]

  • Purification of the Conjugate :

    • After incubation, the unconjugated (free) dye must be removed from the labeled antibody.[7][]

    • This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against PBS.[7][15][16]

    • The first colored band to elute from the column will be the MB 488-labeled antibody.

Characterization of the Labeled Antibody

Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule.[7] An optimal DOL is critical, as over-labeling can cause fluorescence quenching and loss of antibody function, while under-labeling results in a weak signal.[7] A typical DOL range for antibodies is 2 to 7.[7]

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 501 nm (Aₘₐₓ for MB 488).

  • Calculate the concentration of the dye using the Beer-Lambert law (A = εcl) with the absorbance at 501 nm.

  • The dye also contributes to the absorbance at 280 nm. Correct the A₂₈₀ reading by subtracting the dye's contribution. This requires a correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ.

  • Calculate the protein concentration using the corrected A₂₈₀ value.

  • The DOL is the molar ratio of the dye to the protein.

Experimental Workflow and Process Diagrams

The following diagrams illustrate the key processes involved in biomolecule labeling with this compound.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_qc Quality Control ab_prep Antibody Preparation (Buffer Exchange, Concentration) reaction Conjugation Reaction (1 hr, RT, Dark) ab_prep->reaction Add Antibody dye_prep Dye Preparation (Dissolve in DMSO) dye_prep->reaction Add Dye purify Purification (Size-Exclusion Chromatography) reaction->purify Labeled Conjugate qc Characterization (Measure Absorbance, Calculate DOL) purify->qc Purified Conjugate end Store at 4°C qc->end Final Product

Caption: Workflow for antibody conjugation with this compound.

G start Start: Unlabeled Biomolecule (e.g., Protein with Lysine) condition Condition: pH 8.0-9.0 Amine-Free Buffer start->condition reagent Reagent: this compound reagent->condition product Product: Covalent Amide Bond (Stable MB 488-Biomolecule Conjugate) condition->product byproduct Byproduct: N-Hydroxysuccinimide condition->byproduct

Caption: Chemical reaction logic for NHS ester conjugation.

References

A Technical Guide to MB 488 NHS Ester: A High-Performance Green Fluorescent Dye for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core features of MB 488 N-hydroxysuccinimidyl (NHS) ester, a high-performance, amine-reactive fluorescent dye. Renowned for its exceptional brightness, photostability, and hydrophilicity, MB 488 is an invaluable tool for labeling proteins, antibodies, and other biomolecules in a wide array of applications, from fluorescence microscopy to flow cytometry.

Core Properties and Specifications

MB 488 is a green-emitting fluorescent dye that is structurally related to the well-known Alexa Fluor® 488.[1][2][3] It is engineered for enhanced water solubility, which minimizes the potential for aggregation and self-quenching when conjugated to biomolecules.[1][2][3] The NHS ester functional group provides a highly efficient and specific means of covalently attaching the dye to primary amines on target molecules.

A summary of the key quantitative data for MB 488 NHS ester is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight752.69 g/mol [1][2][3]
Chemical FormulaC₂₈H₂₄N₄O₁₅S₃
SolubilityWater, DMSO, DMF[1][2][3]
Storage Conditions-20°C, desiccated, protected from light[1][4]

Table 2: Spectroscopic Properties of MB 488

PropertyValueReference
Excitation Maximum (λex)501 nm[1][2][3]
Emission Maximum (λem)524 nm[1][2][3]
Molar Extinction Coefficient (ε)86,000 cm⁻¹M⁻¹[1][3]
Quantum Yield (Φ)High (Specific value not published; see note)[1][2][5]
Spectrally Similar DyesAlexa Fluor® 488, DyLight® 488, FITC[1][2]

Reaction Mechanism and Bioconjugation

The utility of this compound lies in its ability to form stable, covalent amide bonds with primary amino groups (-NH₂) present on biomolecules, such as the side chains of lysine (B10760008) residues in proteins. This reaction, known as aminolysis, proceeds efficiently under mild alkaline conditions (pH 7-9).[1]

The N-hydroxysuccinimide ester is an excellent leaving group, facilitating the nucleophilic attack by the primary amine. A competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. This hydrolysis reaction becomes more significant at higher pH values and in dilute protein solutions. Therefore, careful control of the reaction conditions is crucial for achieving optimal labeling efficiency.

G cluster_0 Reaction of this compound with a Primary Amine MB488_NHS MB 488-NHS Ester Intermediate Tetrahedral Intermediate MB488_NHS->Intermediate + Protein-NH₂ (pH 7-9) Hydrolysis Hydrolyzed Dye MB488_NHS->Hydrolysis + H₂O Protein_NH2 Protein-NH₂ Conjugate MB 488-Protein Conjugate (Stable Amide Bond) Intermediate->Conjugate NHS_leaving_group N-Hydroxysuccinimide Intermediate->NHS_leaving_group H2O H₂O (Hydrolysis)

This compound reacts with primary amines to form a stable conjugate, with a competing hydrolysis side reaction.

Experimental Protocol: Antibody Labeling

This section provides a detailed methodology for a typical experiment involving the labeling of an IgG antibody with this compound.

1. Preparation of Reagents

  • Antibody Solution:

    • The antibody should be in an amine-free buffer, such as phosphate-buffered saline (PBS). If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.

    • The recommended antibody concentration is 2-10 mg/mL to ensure high labeling efficiency.[6][7]

  • Reaction Buffer:

    • 0.1 M sodium bicarbonate, pH 8.3-8.5. This can be prepared by dissolving sodium bicarbonate in water and adjusting the pH with sodium carbonate or sodium hydroxide.

  • This compound Stock Solution:

    • Immediately before use, dissolve the this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[7][8] The NHS ester is moisture-sensitive, so exposure to air should be minimized.

2. Labeling Reaction

  • Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

  • Calculate the required volume of the this compound stock solution. A molar dye-to-antibody ratio of 5:1 to 20:1 is a common starting point, with 10:1 often being optimal.[7] This ratio may require optimization for different proteins.

  • Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7]

3. Purification of the Labeled Antibody

  • To remove the unreacted, free dye, the labeled antibody conjugate must be purified. This is commonly achieved using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[7]

  • Load the reaction mixture onto the column and collect the fractions. The first colored fractions to elute will contain the labeled antibody, while the free dye will elute later.

  • Alternatively, dialysis against PBS can be used for purification.

4. Characterization of the Conjugate (Optional but Recommended)

  • Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀, for protein) and 501 nm (A₅₀₁, for MB 488).

    • The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm. The optimal DOL for most antibodies is typically between 2 and 10.[6]

The following diagram illustrates the complete experimental workflow.

G cluster_workflow Experimental Workflow: Antibody Labeling with this compound A 1. Prepare Antibody (2-10 mg/mL in PBS) B 2. Adjust pH to 8.3-8.5 (with 0.1 M NaHCO₃) A->B D 4. Mix Dye and Antibody (Molar ratio 10:1) B->D C 3. Prepare Dye Stock (10 mg/mL in DMSO) C->D E 5. Incubate (1 h, RT, dark) D->E F 6. Purify Conjugate (Gel Filtration, e.g., G-25) E->F G 7. Characterize (DOL) (A₂₈₀ and A₅₀₁) F->G H Labeled Antibody (Store at 4°C or -20°C) G->H

A typical workflow for labeling antibodies with this compound, from preparation to characterization.

Applications

The bright and photostable nature of MB 488 makes it an excellent choice for a variety of fluorescence-based applications, including:

  • Fluorescence Microscopy: Ideal for high-resolution imaging techniques such as PALM, dSTORM, and STED.[1][2]

  • Flow Cytometry (FACS): The strong signal facilitates precise cell analysis and sorting.[1][2]

  • Immunofluorescence (IF) and Immunohistochemistry (IHC): Used for labeling primary or secondary antibodies to visualize target proteins in cells and tissues.

  • Fluorescence In-Situ Hybridization (FISH): Delivers bright signals for the detection of specific nucleic acid sequences.[1][2]

References

In-Depth Technical Guide to MB 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key technical specifications and applications of MB 488 NHS ester, a fluorescent labeling reagent. Designed for professionals in research and drug development, this document details the molecule's properties, a general protocol for its use in labeling primary amines, and a visual representation of the experimental workflow.

Core Properties of this compound

This compound is a highly water-soluble, green-emitting fluorescent dye.[1][2][3] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for efficient and specific covalent labeling of primary amines (-NH₂) found on proteins (e.g., on lysine (B10760008) residues), amine-modified oligonucleotides, and other amine-containing molecules.[2][4][5] The resulting amide bond is stable, making it suitable for a wide range of applications. Structurally related to Alexa Fluor® 488, MB 488 offers improved water solubility, which helps to minimize self-quenching and enhances its brightness.[1][2][3]

The dye's high fluorescence quantum yield and photostability make it an excellent choice for advanced imaging techniques that require bright and stable signals, such as single-molecule detection and super-resolution microscopy (PALM, dSTORM, STED).[1][2] It is also widely used in flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound.

PropertyValue
Molecular Weight 752.69 g/mol [1][2], 752.7 g/mol [4][6]
Chemical Formula C₂₈H₂₄N₄O₁₅S₃[4]
CAS Number 2766408-55-1[4]
Excitation Maximum (Abs) 501 nm[1][2][4]
Emission Maximum (Em) 524 nm[1][2][4]
Extinction Coefficient 86,000 cm⁻¹M⁻¹[1][2][4]
Solubility Water, DMSO, DMF[1][2]

Experimental Protocol: Labeling of Proteins with this compound

This section provides a detailed, generalized methodology for the covalent labeling of a target protein with this compound.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)

  • Quenching reagent (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF. For example, dissolve 1 mg of the dye in 100 µL of DMSO to create a concentrated stock. This solution should be prepared fresh and protected from light.

    • Prepare the target protein in the reaction buffer at a suitable concentration (typically 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete for reaction with the NHS ester.

  • Labeling Reaction:

    • The molar ratio of dye to protein for optimal labeling can vary and should be determined empirically. A starting point is often a 10- to 20-fold molar excess of the dye.

    • While gently vortexing the protein solution, add the calculated amount of the this compound stock solution.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light. The reaction can also be carried out overnight at 4°C.

  • Reaction Termination (Optional):

    • To stop the labeling reaction, a quenching reagent such as Tris-HCl can be added to a final concentration of 50-100 mM. This will react with any excess NHS ester. Incubate for an additional 30 minutes.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted, free dye using a size-exclusion chromatography column.

    • Equilibrate the column with a suitable buffer (e.g., PBS).

    • Apply the reaction mixture to the column. The labeled protein will elute first, while the smaller, unreacted dye molecules will be retained longer.

    • Collect the fractions containing the brightly colored, labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at 501 nm (for MB 488).

    • The concentration of the dye is calculated using its extinction coefficient (86,000 M⁻¹cm⁻¹ at 501 nm).

    • The protein concentration is determined after correcting for the dye's absorbance at 280 nm.

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for labeling a target molecule with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_dye Dissolve MB 488 NHS in DMSO/DMF mix Combine Dye and Protein Solution prep_dye->mix prep_protein Prepare Protein in Amine-Free Buffer prep_protein->mix incubate Incubate (1 hr, RT) Protected from Light mix->incubate Vortex purify Purify via Size-Exclusion Chromatography incubate->purify Quench (Optional) analyze Analyze (Spectroscopy) Determine DOL purify->analyze final final analyze->final

Workflow for protein labeling with this compound.

References

An In-depth Technical Guide to the Storage and Handling of MB 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential technical details for the proper storage, handling, and utilization of MB 488 N-hydroxysuccinimidyl (NHS) ester. Adherence to these guidelines is critical for ensuring the reagent's stability, reactivity, and performance in sensitive applications such as protein and antibody labeling for fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Core Properties of MB 488 NHS Ester

This compound is a bright, hydrophilic, and highly photostable green fluorescent dye.[1][2][3] Its NHS ester functional group allows for the covalent labeling of primary amines (-NH2) on proteins, amine-modified oligonucleotides, and other molecules to form a stable amide bond.[1][4][5] Structurally related to the widely used Alexa Fluor® 488, MB 488 offers improved water solubility and reduced self-quenching.[1][2][3]

A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
Excitation Maximum501 nm[4][5]
Emission Maximum524 nm[4][5]
Molar Extinction Coefficient86,000 cm⁻¹M⁻¹[1][3]
Molecular Weight752.69 g/mol [1][3]

Storage and Stability

Proper storage of this compound is paramount to maintaining its reactivity. The NHS ester moiety is susceptible to hydrolysis, which can be accelerated by moisture and inappropriate temperatures.

FormStorage TemperatureKey Recommendations
Solid (Lyophilized Powder) -20°CStore desiccated and protected from light. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF) -20°CPrepare fresh before use for optimal performance. If short-term storage is necessary, aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light.

Handling and Safety Precautions

As with all laboratory chemicals, appropriate safety measures should be taken when handling this compound.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

Engineering Controls:

  • Work in a well-ventilated area or a chemical fume hood, especially when handling the solid powder or preparing stock solutions.

General Handling:

  • Avoid inhalation of the powder.

  • Prevent contact with skin and eyes.

  • This compound is moisture-sensitive. Always allow the vial to reach room temperature in a desiccator before opening to prevent condensation from hydrolyzing the reactive NHS ester.

  • Use high-quality, anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare stock solutions.

First Aid:

  • In case of skin contact: Wash the affected area thoroughly with soap and water.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes.

  • If inhaled: Move to fresh air.

  • If swallowed: Seek medical attention.

Disclaimer: This safety information is a summary based on general knowledge of similar chemicals. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for complete and specific safety information.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound
  • Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (MW = 752.69 g/mol ), add approximately 133 µL of anhydrous DMSO.

  • Vortex the vial until the dye is completely dissolved.

  • This stock solution should be used immediately for the best results.

General Protocol for Antibody Labeling with this compound

This protocol is a general guideline for labeling IgG antibodies. The optimal dye-to-antibody ratio may need to be determined empirically for each specific antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • 10 mM this compound stock solution in anhydrous DMSO

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody Solution:

    • The antibody solution should be free of amine-containing buffers (like Tris) and stabilizers (like BSA). If necessary, dialyze the antibody against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL in PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess of dye to antibody is recommended.

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrated with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled antibody with PBS. The first colored band to elute will be the conjugated antibody. The second, slower-moving band will be the unconjugated free dye.

    • Collect the fractions containing the labeled antibody.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 501 nm (for MB 488).

    • Calculate the protein concentration and the DOL using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A₅₀₁ x CF)] / ε_protein

      • DOL = A₅₀₁ / (ε_dye x Protein Concentration (M))

      • Where:

        • CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

        • ε_dye is the molar extinction coefficient of the dye at 501 nm (86,000 cm⁻¹M⁻¹).

  • Storage of the Labeled Antibody:

    • Store the purified, labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light.

Visualizing Experimental Workflows and Signaling Pathways

Antibody Labeling and Purification Workflow

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Antibody_in_PBS Antibody in Amine-Free Buffer (PBS) Adjust_pH Add Bicarbonate Buffer (pH 8.3-8.5) Antibody_in_PBS->Adjust_pH Mix Mix Antibody and This compound Adjust_pH->Mix MB488_Stock Prepare 10 mM This compound in Anhydrous DMSO MB488_Stock->Mix Incubate Incubate 1 hr at RT (Protect from Light) Mix->Incubate Column Gel Filtration (e.g., Sephadex G-25) Incubate->Column Collect Collect Labeled Antibody Fraction Column->Collect Final_Product Final_Product Collect->Final_Product Labeled Antibody

Caption: Workflow for the covalent labeling of an antibody with this compound.

Insulin-Triggered Receptor Endocytosis Workflow

This diagram illustrates a potential application of this compound-labeled antibodies in studying a signaling pathway. Here, a pan-membrane labeling approach with this compound can be used to visualize the plasma membrane, while a fluorescently-labeled ligand (e.g., insulin) or an antibody against the insulin (B600854) receptor can be used to track the receptor's internalization upon ligand binding.

Insulin_Endocytosis cluster_cell Cell Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Insulin_Receptor->Clathrin_Coated_Pit Internalization Plasma_Membrane Plasma Membrane (Labeled with MB 488) Endosome Early Endosome Clathrin_Coated_Pit->Endosome Recycling Recycling to Plasma Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

References

Methodological & Application

Application Notes and Protocols for MB 488 NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the labeling of proteins with MB 488 NHS Ester, a bright and photostable green-fluorescent dye. The protocols and data presented herein are intended to assist researchers in achieving efficient and reproducible conjugation of MB 488 to proteins for various downstream applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Introduction

N-hydroxysuccinimide (NHS) esters are widely used reagents for the covalent labeling of primary amines, such as those found on the N-terminus and lysine (B10760008) residues of proteins. The reaction between an NHS ester and a primary amine results in the formation of a stable amide bond.[1][2] this compound is a reactive dye that is spectrally similar to other popular 488 nm dyes like Alexa Fluor® 488 and fluorescein.[3][4] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a suitable choice for a variety of fluorescence-based assays.[3][4] The optimal pH for the labeling reaction is between 8.3 and 8.5.[5][6]

Quantitative Data Summary

Successful protein labeling requires careful control of reaction parameters. The following tables summarize key quantitative data for this compound and recommended starting conditions for labeling reactions.

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight752.69 g/mol [3][4]
Excitation Maximum (λmax)501 nm[3][7]
Emission Maximum (λem)524 nm[3][7]
Molar Extinction Coefficient (ε)86,000 cm-1M-1[3][4]
Recommended Storage-20°C to -80°C[4][8]

Table 2: Recommended Reaction Conditions for Protein Labeling

ParameterRecommended RangeNotes
Protein Concentration2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[1][9]
Reaction Buffer0.1 M Sodium Bicarbonate or Phosphate (B84403) BufferMust be free of primary amines (e.g., Tris).[5][6]
Reaction pH8.3 - 8.5Critical for efficient conjugation.[5][6]
Dye:Protein Molar Ratio5:1 to 20:1The optimal ratio should be determined empirically for each protein.[9]
Incubation Time1 - 4 hours at Room Temperature or Overnight on IceLonger incubation times may be needed for less reactive proteins.[5][6]
Incubation TemperatureRoom Temperature or 4°CRoom temperature is generally sufficient.[5][6]

Experimental Protocols

Preparation of Reagents

a. Protein Solution:

  • Ensure the protein to be labeled is in an amine-free buffer such as phosphate-buffered saline (PBS). If the buffer contains primary amines like Tris or glycine, the protein must be purified by dialysis or desalting column into a suitable buffer.[9][10]

  • Adjust the protein concentration to 2-10 mg/mL.[9]

b. Reaction Buffer:

  • Prepare a 0.1 M sodium bicarbonate or phosphate buffer and adjust the pH to 8.3-8.5.[5][6]

c. This compound Stock Solution:

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[8][9] This stock solution should be prepared fresh before each labeling reaction.

Protein Labeling Procedure
  • Add the reaction buffer to the protein solution to achieve the final desired protein concentration and a pH of 8.3-8.5. A common practice is to add 1/10th volume of 1 M sodium bicarbonate buffer, pH 8.3, to the protein solution.[9]

  • Add the calculated amount of this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10:1 molar excess of dye is often used.[9]

  • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[5][11] Alternatively, the reaction can be carried out overnight at 4°C.[5]

Purification of the Labeled Protein

It is crucial to remove the unreacted this compound and any reaction byproducts from the labeled protein.[2][12] The most common method for purification is size-exclusion chromatography (gel filtration).[2][5]

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS or another suitable buffer.[10]

  • Apply the reaction mixture to the top of the column.

  • Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Collect the fractions containing the labeled protein. The colored fractions corresponding to the labeled protein can be visually identified.

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine.[12][13] An optimal DOL is typically between 2 and 10 for antibodies.[14]

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance of MB 488, which is 501 nm (Amax).

  • Calculate the concentration of the protein and the dye using the Beer-Lambert law and the following equations:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      • Where:

        • A280 is the absorbance of the conjugate at 280 nm.

        • Amax is the absorbance of the conjugate at 501 nm.

        • CF is the correction factor for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye). For dyes similar to MB 488, this is often in the range of 0.1 to 0.3. A precise value for MB 488 should be obtained from the manufacturer if available, otherwise a value for a spectrally similar dye like FITC (0.3) can be used as an approximation.[12]

        • εprotein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M) = Amax / εdye

      • Where:

        • Amax is the absorbance of the conjugate at 501 nm.

        • εdye is the molar extinction coefficient of MB 488 (86,000 cm-1M-1).[3][4]

  • Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)

Storage of Labeled Protein

Store the purified, labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[8] For long-term storage, it is advisable to add a cryoprotectant like glycerol (B35011) or to aliquot the sample to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_labeling 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage Protein_Solution Protein in Amine-Free Buffer (2-10 mg/mL) Mix Mix Protein and Dye (pH 8.3-8.5) Protein_Solution->Mix Dye_Solution This compound in DMSO/DMF (10 mg/mL) Dye_Solution->Mix Incubate Incubate 1-4h at RT Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC DOL Calculate DOL SEC->DOL Storage Store at 4°C or -20°C DOL->Storage reaction_pathway Protein Protein-NH₂ (Primary Amine) Intermediate Reactive Intermediate Protein->Intermediate + MB488_NHS MB 488-NHS Ester MB488_NHS->Intermediate pH 8.3-8.5 Conjugate Protein-NH-CO-MB 488 (Stable Amide Bond) Intermediate->Conjugate NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS

References

Application Notes and Protocols for MB 488 NHS Ester Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of MB 488 NHS ester to antibodies, a common procedure for fluorescently labeling antibodies for use in various immunoassays such as flow cytometry, immunofluorescence microscopy, and ELISA.

Introduction

MB 488 is a bright, photostable, and hydrophilic green-fluorescent dye.[1] Its N-hydroxysuccinimidyl (NHS) ester derivative is one of the most common reagents for labeling proteins.[2] The NHS ester reacts efficiently with primary amino groups (-NH2) on the side chains of lysine (B10760008) residues within the antibody to form a stable amide bond.[2][3][4] This reaction is typically carried out in a buffer with a pH of 7-9.[1][2] Proper control of the reaction conditions, including the molar ratio of dye to antibody, is crucial for obtaining an optimally labeled conjugate with preserved antigen-binding affinity.[5]

Key Experimental Parameters

Successful and reproducible antibody labeling depends on the careful control of several key parameters. The following table summarizes critical quantitative data for the conjugation of this compound to a typical IgG antibody.

ParameterRecommended ValueNotes
Antibody Purity >95%The antibody solution must be free of amine-containing stabilizers like Tris, glycine, BSA, or gelatin, as these will compete with the antibody for reaction with the NHS ester.[4] If necessary, purify the antibody using dialysis or desalting columns.
Antibody Concentration 2 - 10 mg/mLHigher antibody concentrations (ideally ≥ 2 mg/mL) generally lead to higher labeling efficiency.[4][6][7]
Reaction Buffer 0.1 M Sodium Bicarbonate or 50mM Sodium BorateA buffer with a pH between 8.0 and 8.5 is optimal for the reaction between the NHS ester and primary amines.[3]
Reaction pH 8.3 - 8.5This pH range promotes the reaction with primary amines while minimizing hydrolysis of the NHS ester.[8][9]
This compound Stock Solution 10 mg/mL or 10 mM in anhydrous DMSOThe NHS ester is moisture-sensitive and should be dissolved in anhydrous DMSO immediately before use.[3][4][9]
Dye:Antibody Molar Ratio 5:1 to 20:1This ratio should be optimized for each specific antibody; a 10:1 ratio is a good starting point.
Incubation Time 1 hour---
Incubation Temperature Room TemperatureThe reaction should be protected from light.[3][8]

Experimental Protocol

This protocol is a general guideline for labeling an IgG antibody with this compound.

Materials
  • Antibody to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification Column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 7.4 or 1.5 M Hydroxylamine, pH 8.5

Procedure
  • Antibody Preparation:

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.[6][10] If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS and then the buffer exchanged for the Reaction Buffer.[7]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[11]

    • Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO.[4][10] This solution should be used immediately.[9]

  • Labeling Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve the desired dye:antibody molar ratio. A 10:1 to 15:1 molar ratio is a common starting point.[10][11]

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.[8]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3][8]

  • Purification of the Labeled Antibody:

    • To remove unconjugated this compound, purify the conjugate using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.[3][8][7]

    • Collect the first colored fractions, which contain the labeled antibody.[8]

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • The DOL is the average number of dye molecules conjugated to each antibody molecule.[12]

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of MB 488 (approximately 501 nm).[1][12]

    • Calculate the protein concentration and the DOL using the following formulas.[12][13] An optimal DOL for antibodies is typically between 2 and 10.[13][14]

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    DOL = A_max / (ε_dye × Protein Concentration (M))

    Where:

    • A₂₈₀ = Absorbance of the conjugate at 280 nm

    • A_max = Absorbance of the conjugate at the dye's maximum absorbance wavelength

    • CF = Correction factor (A₂₈₀ of the free dye / A_max of the free dye)

    • ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)[13]

    • ε_dye = Molar extinction coefficient of the dye at its A_max (for MB 488, this is 86,000 cm⁻¹M⁻¹)[1]

  • Storage of the Conjugated Antibody:

    • Store the labeled antibody protected from light at 4°C for short-term storage.[2]

    • For long-term storage, it is recommended to aliquot the antibody and store it at -20°C.[15][16] Avoid repeated freeze-thaw cycles.[15][17] The addition of glycerol (B35011) to a final concentration of 50% can help prevent damage from freezing.[17][18] Fluorescently conjugated antibodies should be stored in dark containers or tubes wrapped in foil to prevent photobleaching.[16][17]

Experimental Workflow

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage Ab_Prep Antibody Preparation (Buffer Exchange, Concentration Adjustment) Conjugation Conjugation Reaction (1 hour, Room Temperature, Dark) Ab_Prep->Conjugation Dye_Prep This compound Stock Solution Preparation Dye_Prep->Conjugation Purification Purification (Gel Filtration / Dialysis) Conjugation->Purification DOL Degree of Labeling (DOL) Calculation Purification->DOL Storage Storage of Conjugate (4°C or -20°C, Protected from Light) DOL->Storage

Caption: Experimental workflow for this compound antibody conjugation.

References

Application Notes and Protocols for Cell Labeling with MB 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB 488 N-hydroxysuccinimidyl (NHS) ester is a highly efficient, amine-reactive fluorescent dye used for covalently labeling proteins, antibodies, and other biomolecules containing primary amines.[1][2] Structurally related to Alexa Fluor® 488, MB 488 offers enhanced water solubility, brightness, and photostability, minimizing self-quenching.[1][3][4] These characteristics make it an exceptional tool for a variety of fluorescence-based applications, including flow cytometry, fluorescence microscopy, and high-resolution imaging techniques such as PALM, dSTORM, and STED.[1][3] The dye emits a bright green fluorescence and is well-suited for excitation by the 488 nm argon laser line.[5]

The core of its functionality lies in the NHS ester group, which reacts specifically with primary amines (e.g., on the side chain of lysine (B10760008) residues) under mild alkaline conditions (pH 7-9) to form a stable, covalent amide bond.[1][4][6] This robust and specific reaction chemistry allows for the precise and permanent attachment of the MB 488 fluorophore to the surface of live or fixed cells, enabling clear visualization and tracking.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for MB 488 NHS ester is presented below for easy reference.

PropertyValueReference
Excitation Maximum (Absorbance) 501 nm[1][2]
Emission Maximum (Fluorescence) 524 nm[1][2]
Molar Extinction Coefficient 86,000 cm⁻¹M⁻¹[1][4]
Molecular Weight 752.69 g/mol [1][4]
Solubility Water, DMSO, DMF[1][4]
Reactivity Primary Amines[1]
Spectrally Similar Dyes Alexa Fluor® 488, DyLight® 488, Fluorescein, Oregon Green 488[1][4]

Reaction Mechanism

The labeling of cell surface proteins with this compound is based on the nucleophilic acyl substitution reaction between the NHS ester and a primary amine. The primary amine, present on lysine residues and the N-terminus of proteins, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[7][8]

ReactionMechanism MB488_NHS MB 488-NHS Ester TetrahedralIntermediate Tetrahedral Intermediate MB488_NHS->TetrahedralIntermediate Nucleophilic Attack PrimaryAmine Primary Amine (Protein-NH₂) PrimaryAmine->TetrahedralIntermediate LabeledProtein Labeled Protein (MB 488-Protein) TetrahedralIntermediate->LabeledProtein Collapse of Intermediate NHS N-hydroxysuccinimide (byproduct) TetrahedralIntermediate->NHS Release of Leaving Group ExperimentalWorkflow cluster_prep Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cluster_analysis Analysis PrepareCells Prepare Cell Suspension or Adherent Cells Incubate Incubate Cells with Dye (15-30 min, RT or 37°C) PrepareCells->Incubate PrepareDye Prepare MB 488 NHS Ester Stock Solution PrepareDye->Incubate Quench Quench Reaction (Optional) Incubate->Quench Wash Wash Cells to Remove Unbound Dye Incubate->Wash If no quenching Quench->Wash Analysis Flow Cytometry or Fluorescence Microscopy Wash->Analysis

References

MB 488 NHS Ester: Application Notes and Protocols for Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of MB 488 NHS ester in immunofluorescence microscopy. This compound is a bright, highly water-soluble, and photostable green-emitting fluorescent dye designed for covalent labeling of proteins, particularly antibodies, for subsequent visualization of cellular targets.[1][2][3][4] Its exceptional brightness and photostability make it an ideal choice for a wide range of fluorescence microscopy applications, from standard epifluorescence to advanced super-resolution techniques.[1][2][3][4]

Introduction to this compound

This compound is a reactive dye that efficiently labels primary amines on proteins and other molecules.[1][3] The N-hydroxysuccinimidyl (NHS) ester functional group reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond.[] This covalent conjugation is a common and reliable method for fluorescently labeling antibodies for use in immunofluorescence (IF), flow cytometry, and other fluorescence-based assays.[3]

Key Features and Applications:

  • Bright Green Fluorescence: MB 488 exhibits strong absorption and high fluorescence quantum yield, resulting in bright green fluorescence.[1][2][4]

  • High Photostability: The dye is resistant to photobleaching, enabling longer imaging sessions and more robust signal detection.[1][2][4]

  • Excellent Water Solubility: Its hydrophilic nature minimizes aggregation and self-quenching, leading to brighter and more specific staining.[1][2][4]

  • Versatile Applications: Suitable for various microscopy techniques, including confocal, PALM, dSTORM, and STED, as well as flow cytometry and FISH.[1][2][3]

Quantitative Data

The following table summarizes the key spectral and physical properties of this compound.

PropertyValueReference(s)
Excitation Maximum (λex)501 nm[2][3][4][6][7]
Emission Maximum (λem)524 nm[2][3][4][6][7]
Molar Extinction Coefficient86,000 cm⁻¹M⁻¹[2][3][4]
Molecular Weight752.69 g/mol [2][3][4]
Recommended Storage-20°C, protected from light and moisture[2][4][8]
SolubilityWater, DMSO, DMF[2][3][4]
Reactive GroupN-Hydroxysuccinimide (NHS) Ester[1][2]
ReactivityPrimary amines[2][3][4]

Experimental Protocols

This section provides detailed protocols for antibody labeling with this compound and a general workflow for immunofluorescence staining.

Antibody Labeling with this compound

This protocol describes the covalent conjugation of this compound to a primary antibody.

Materials:

  • Primary antibody (free of amine-containing stabilizers like Tris or glycine)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification Column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Prepare the Antibody:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[9]

    • If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS, and the buffer then exchanged for the reaction buffer.[10][11]

  • Prepare the Dye Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.[8][10] This solution should be prepared fresh.

  • Conjugation Reaction:

    • While gently vortexing, add the dissolved this compound to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.[9] This ratio may need to be optimized for different antibodies.

    • Incubate the reaction for 1 hour at room temperature in the dark, with continuous stirring.[8][10]

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[11]

    • Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 501 nm (for MB 488).

    • The DOL, which is the average number of dye molecules per antibody, can be calculated using the following formula:

      • DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

      • Where A_max is the absorbance at 501 nm, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the antibody (approx. 210,000 M⁻¹cm⁻¹ for IgG), ε_dye is the molar extinction coefficient of MB 488 (86,000 M⁻¹cm⁻¹), and CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.1 for fluorescein-like dyes).

    • An optimal DOL for most antibodies is between 2 and 10.[9]

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL) and a preservative like sodium azide (B81097) (0.02% final concentration) and store at -20°C in aliquots.[10][12]

Immunofluorescence Staining Protocol

This is a general protocol for immunofluorescence staining of cultured cells. Optimization may be required for specific cell types and targets.

Materials:

  • MB 488-labeled primary antibody

  • Cells grown on coverslips

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS

  • Blocking Solution: 1-5% BSA or normal serum in PBS

  • Mounting Medium with an antifade reagent

  • (Optional) Secondary antibody if using an unlabeled primary

Protocol:

  • Cell Preparation:

    • Wash cells grown on coverslips twice with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking solution for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the MB 488-labeled primary antibody to the desired concentration in the blocking solution.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Mounting:

    • Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for MB 488 (excitation ~490-500 nm, emission ~515-535 nm).

Visualizations

Chemical Reaction

Antibody Antibody with Primary Amine (-NH2) Labeled_Antibody MB 488-Labeled Antibody (Stable Amide Bond) Antibody->Labeled_Antibody + this compound (pH 8.3-8.5) MB488_NHS This compound NHS_leaving N-Hydroxysuccinimide MB488_NHS->NHS_leaving - NHS

Caption: Covalent labeling of an antibody with this compound.

Experimental Workflow

start Start prep_antibody 1. Prepare Antibody Solution start->prep_antibody conjugation 3. Conjugation Reaction prep_antibody->conjugation prep_dye 2. Prepare this compound Solution prep_dye->conjugation purification 4. Purify Labeled Antibody conjugation->purification characterization 5. Characterize Conjugate (DOL) purification->characterization staining 6. Immunofluorescence Staining characterization->staining imaging 7. Fluorescence Microscopy staining->imaging finish End imaging->finish

Caption: Workflow for antibody labeling and immunofluorescence.

References

MB 488 NHS Ester: Application Notes and Protocols for High-Resolution Microscopy (STED and PALM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of MB 488 NHS ester, a bright and photostable green fluorescent dye, in super-resolution microscopy techniques, specifically Stimulated Emission Depletion (STED) and Photoactivated Localization Microscopy (PALM).

This compound is an amine-reactive dye that covalently labels primary amines on proteins and other biomolecules.[1][2] Its exceptional brightness, high water solubility, and photostability make it an ideal probe for advanced imaging applications that demand high performance and resolution.[3][4][5] Structurally similar to Alexa Fluor® 488, MB 488 offers improved water solubility and reduced self-quenching, contributing to brighter and more stable fluorescent signals.[1][3]

Data Presentation

The photophysical properties of this compound are summarized in the table below, providing key data for experimental planning and setup.

PropertyValueReference
Excitation Maximum (λex)501 nm[1][2]
Emission Maximum (λem)524 nm[1][2]
Molar Extinction Coefficient (ε)86,000 cm⁻¹M⁻¹[1][3]
Molecular Weight (MW)752.69 g/mol [1][3]
Quantum Yield (Φ)High (Specific value not publicly available)[3][4][5]
PhotostabilityVery High (Specific value not publicly available)[3][4][5]
SolubilityWater, DMSO, DMF[1][3]
Reactive GroupN-hydroxysuccinimidyl (NHS) ester[1][3]
ReactivityPrimary amines (-NH₂)[1][3]

Experimental Protocols

Protocol 1: Labeling of Proteins (e.g., Antibodies) with this compound

This protocol describes the covalent labeling of proteins with this compound. The procedure can be scaled up or down depending on the amount of protein to be labeled.

Materials:

  • This compound

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3) to a final concentration of 2-10 mg/mL.

    • If the protein solution contains amine-containing substances like Tris or glycine, it must be dialyzed against PBS.

  • Prepare Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution while gently vortexing. A molar ratio of 10:1 (dye:protein) is a good starting point, but the optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled protein. The first colored band to elute is the labeled protein.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 501 nm (for MB 488). The DOL can be calculated using the following formula: DOL = (A₅₀₁ × ε_protein) / [(A₂₈₀ - (A₅₀₁ × CF₂₈₀)) × ε_dye]

      • A₅₀₁ and A₂₈₀ are the absorbances at 501 nm and 280 nm, respectively.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of MB 488 at 501 nm (86,000 M⁻¹cm⁻¹).

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.1-0.2 for dyes in this spectral range).

Protocol 2: STED Microscopy of MB 488-Labeled Samples

This protocol provides a general guideline for STED imaging of samples labeled with MB 488. Optimal settings will depend on the specific instrument and sample.

Materials:

  • MB 488-labeled sample on a #1.5 coverslip

  • STED microscope with a ~488 nm excitation laser and a suitable depletion laser (e.g., 592 nm).

  • Mounting medium with an appropriate refractive index (e.g., 1.518 for oil immersion objectives).

Procedure:

  • Sample Mounting:

    • Mount the coverslip with the labeled sample onto a microscope slide using a mounting medium with a refractive index that matches the immersion oil of the objective (e.g., ~1.518).

    • Allow the mounting medium to cure completely to prevent aberrations.

  • Microscope Setup:

    • Turn on the STED microscope and allow the lasers to warm up.

    • Select the appropriate excitation laser (e.g., 488 nm) and depletion laser (e.g., 592 nm).

    • Set the detection window to collect the emission from MB 488 (e.g., 510-560 nm).

  • Image Acquisition:

    • Locate the region of interest using conventional confocal microscopy mode with low laser power to minimize photobleaching.

    • Switch to STED mode.

    • Adjust the excitation and STED laser powers to achieve the desired resolution enhancement while minimizing photobleaching. Start with low STED power and gradually increase it.

    • Optimize the pixel size and scan speed for the desired image quality and field of view. A smaller pixel size (e.g., 20-30 nm) is required for super-resolution imaging.

    • Acquire the STED image. It is often beneficial to acquire a confocal image of the same region for comparison.

Protocol 3: PALM Microscopy of MB 488-Labeled Samples

While MB 488 is primarily known for its brightness and photostability, which are excellent for STED, its use in PALM (or more accurately, dSTORM, which is mechanistically similar and often grouped with PALM) relies on inducing photoswitching or "blinking" of the dye. This can be achieved with specific imaging buffers.

Materials:

  • MB 488-labeled sample on a #1.5 coverslip

  • PALM/STORM microscope with a ~488 nm excitation laser and a ~405 nm activation laser.

  • Imaging buffer (e.g., GLOX buffer).

GLOX Buffer Recipe:

  • 10% (w/v) Glucose

  • 0.5 mg/mL Glucose oxidase

  • 40 µg/mL Catalase

  • 10-50 mM Mercaptoethylamine (MEA) or another thiol

  • in a suitable buffer (e.g., PBS or Tris-HCl, pH 7.4-8.0)

  • Note: Prepare fresh before use.

Procedure:

  • Sample Mounting:

    • Mount the coverslip in a suitable imaging chamber.

    • Add the freshly prepared GLOX imaging buffer.

  • Microscope Setup:

    • Turn on the PALM/STORM microscope.

    • Use a high numerical aperture objective (e.g., 1.4 NA or higher) for efficient light collection.

    • Select the appropriate lasers: a 488 nm laser for excitation and a 405 nm laser for photo-activation/conversion.

  • Image Acquisition:

    • Illuminate the sample with the 488 nm laser at a high power to drive most of the fluorophores into a dark state.

    • Simultaneously, use a low-power 405 nm laser to sparsely and stochastically reactivate a subset of the fluorophores in each frame.

    • Acquire a long series of images (typically thousands of frames) at a high frame rate. The goal is to have only a few, well-separated single molecules fluorescing in each frame.

    • Adjust the 405 nm laser power during the acquisition to maintain a relatively constant density of single-molecule events per frame.

  • Data Analysis:

    • Process the acquired image series with a localization software (e.g., ImageJ plugins like ThunderSTORM, or commercial software).

    • The software will detect and localize the center of each single-molecule event with sub-diffraction precision.

    • Reconstruct the final super-resolution image from the coordinates of all localized molecules.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_imaging High-Resolution Imaging Protein Protein Buffer_Exchange Buffer Exchange (if necessary) Protein->Buffer_Exchange Mixing Mixing Buffer_Exchange->Mixing MB488 This compound (in DMSO) MB488->Mixing Incubation Incubation (1 hr, RT, dark) Mixing->Incubation SEC Size-Exclusion Chromatography Incubation->SEC Labeled_Protein Labeled Protein SEC->Labeled_Protein STED STED Microscopy Labeled_Protein->STED PALM PALM/dSTORM Microscopy Labeled_Protein->PALM

Caption: Experimental workflow for labeling a protein with this compound and subsequent high-resolution imaging.

sted_principle cluster_excitation Excitation cluster_depletion Stimulated Emission Depletion cluster_emission Fluorescence Emission Excitation_Laser Excitation Laser (~488 nm) Excited_State Excited State Excitation_Laser->Excited_State Absorption Ground_State_Outer Ground State (Outer Region) Excited_State->Ground_State_Outer Stimulated Emission (Periphery) Fluorescence Fluorescence (~524 nm) Excited_State->Fluorescence Spontaneous Emission (Center) STED_Laser STED Laser (~592 nm, Donut Shape) STED_Laser->Ground_State_Outer Ground_State_Center Ground State (Center) Fluorescence->Ground_State_Center Super_Resolution_Spot Super-Resolved Fluorescent Spot Fluorescence->Super_Resolution_Spot

Caption: Principle of STED microscopy, illustrating the role of excitation and depletion lasers to achieve super-resolution.

References

Application Notes and Protocols for MB 488 NHS Ester in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB 488 NHS ester is a highly hydrophilic, amine-reactive fluorescent dye designed for the stable labeling of proteins, antibodies, and other biomolecules for live-cell imaging applications. This green-emitting fluorophore is structurally related to Alexa Fluor® 488, offering improvements in water solubility, brightness, and photostability, which minimizes self-quenching and enhances performance in demanding imaging experiments.[1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group efficiently reacts with primary amines on target molecules to form stable covalent amide bonds.[1][2] These characteristics make this compound an excellent choice for a variety of fluorescence-based techniques, including flow cytometry, fluorescence microscopy, and high-resolution imaging modalities such as PALM, dSTORM, and STED.[1][2]

Quantitative Data Presentation

The selection of a fluorophore is a critical step in the design of fluorescence imaging experiments. The following tables provide key spectral and photophysical properties of MB 488 and a comparison with other commonly used green-emitting fluorescent dyes.

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (Ex)501 nm[1][4]
Emission Maximum (Em)524 nm[1][4]
Molar Extinction Coefficient (ε)86,000 cm⁻¹M⁻¹[1]
Molecular Weight752.69 g/mol [1][2]
Reactive GroupN-hydroxysuccinimidyl (NHS) ester
ReactivityPrimary amines[1]

Table 2: Comparative Data of Green Fluorescent Dyes

DyeExcitation Max. (nm)Emission Max. (nm)Quantum Yield (Φ)Relative Brightness (ε x Φ)Photostability
MB 488 501524High (specific value not published)HighVery High[1][2]
Alexa Fluor 488 4955190.92~67,160High[5][6][7]
DyLight 488 493518Not SpecifiedNot SpecifiedHigh[6]
FITC (Fluorescein) 4945180.92~65,320Low[6]

Note: While a specific quantum yield for MB 488 is not publicly available, manufacturers describe it as having a high quantum yield and being brighter than Alexa Fluor 488.[1][2] Brightness is proportional to the product of the molar extinction coefficient and the quantum yield.

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol outlines the conjugation of this compound to an antibody. The procedure can be adapted for other proteins, though optimization of the dye-to-protein molar ratio may be necessary.

Materials:

  • Purified antibody (or other protein) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10k MWCO)

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody solution is free of amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA). If necessary, perform a buffer exchange into PBS.

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[8]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Just before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[9]

  • Labeling Reaction:

    • Add 1/10th volume of the 1 M sodium bicarbonate reaction buffer to the antibody solution to adjust the pH to ~8.3.

    • Calculate the required volume of the this compound stock solution to achieve the desired dye:antibody molar ratio. A starting point of a 10:1 to 20:1 molar ratio is recommended.[9]

    • Slowly add the calculated amount of the dye solution to the antibody solution while gently stirring or vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[9]

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add the quenching reagent to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purify the Labeled Antibody:

    • Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.[9]

    • Collect the first colored fractions, which contain the fluorescently labeled antibody.

  • Determine the Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 501 nm (for MB 488).

    • Calculate the protein concentration and the DOL using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A₅₀₁ x CF₂₈₀)] / ε_protein

      • Dye Concentration (M) = A₅₀₁ / ε_dye

      • DOL = Dye Concentration / Protein Concentration

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer). ε_protein and ε_dye are the molar extinction coefficients for the protein and the dye, respectively.

Protocol 2: Live Cell Surface Labeling

This protocol describes the general procedure for labeling primary amines on the surface of live cells with this compound for fluorescence imaging.

Materials:

  • Adherent or suspension cells

  • This compound stock solution (10 mg/mL in anhydrous DMSO)

  • Labeling Buffer: Ice-cold Phosphate-Buffered Saline (PBS) or 0.1 M sodium bicarbonate, pH 8.3[10]

  • Complete cell culture medium

  • Quenching Solution: 100 mM glycine (B1666218) or 1 M Tris-HCl in PBS

Procedure for Adherent Cells:

  • Cell Preparation:

    • Culture adherent cells on coverslips or in imaging dishes to the desired confluency.

    • Gently wash the cells twice with ice-cold PBS to reduce membrane turnover.

  • Labeling Reaction:

    • Prepare the labeling solution by diluting the this compound stock solution in ice-cold PBS to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

    • Add the labeling solution to the cells and incubate for 5-15 minutes on ice or at 4°C, protected from light.[10]

  • Washing and Quenching:

    • Remove the labeling solution and wash the cells three times with ice-cold PBS.

    • To quench any unreacted dye, incubate the cells with the quenching solution for 5 minutes at room temperature.

    • Wash the cells twice more with ice-cold PBS.

  • Imaging:

    • Replace the PBS with pre-warmed complete cell culture medium.

    • The cells are now ready for live-cell imaging on a fluorescence microscope equipped with appropriate filters for MB 488 (Excitation/Emission: ~501/524 nm).

Procedure for Suspension Cells:

  • Cell Preparation:

    • Harvest suspension cells and wash once with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in ice-cold labeling buffer at a concentration of 1-10 x 10⁶ cells/mL.[10]

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension to achieve a final concentration of 1-10 µg/mL.

    • Incubate for 5-15 minutes on ice or at 4°C with gentle mixing, protected from light.[10]

  • Washing and Quenching:

    • Add an excess of ice-cold PBS to the cell suspension and centrifuge to pellet the cells.

    • Resuspend the cells in the quenching solution and incubate for 5 minutes at room temperature.

    • Wash the cells three times by centrifugation and resuspension in ice-cold PBS.

  • Imaging:

    • Resuspend the final cell pellet in pre-warmed complete cell culture medium.

    • The cells can be transferred to an imaging dish for immediate analysis.

Mandatory Visualizations

Chemical Reaction of this compound

Reaction of this compound with a Primary Amine MB488_NHS MB 488-NHS Ester Labeled_Protein MB 488-Protein (Stable Amide Bond) MB488_NHS->Labeled_Protein + Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->Labeled_Protein pH 7-9 NHS N-hydroxysuccinimide (Leaving Group)

Caption: Covalent bond formation between this compound and a primary amine.

Experimental Workflow for Antibody Labeling

Workflow for Antibody Labeling with this compound start Start: Purified Antibody buffer_exchange 1. Buffer Exchange (if necessary) to amine-free buffer start->buffer_exchange adjust_ph 2. Adjust pH to 8.3-8.5 buffer_exchange->adjust_ph labeling 4. Labeling Reaction (1 hr, RT, dark) adjust_ph->labeling prepare_dye 3. Prepare MB 488 NHS Ester Stock (in anhydrous DMSO) prepare_dye->labeling purification 5. Purification (Gel filtration or Dialysis) labeling->purification characterization 6. Characterization (Optional: DOL calculation) purification->characterization end End: MB 488-Labeled Antibody characterization->end Workflow for Live Cell Surface Labeling start Start: Live Cells wash1 1. Wash Cells (Ice-cold PBS) start->wash1 labeling 2. Labeling (this compound, 5-15 min, 4°C) wash1->labeling wash2 3. Wash Cells (3x with ice-cold PBS) labeling->wash2 quench 4. Quench Reaction (e.g., Glycine solution) wash2->quench wash3 5. Final Wash (2x with ice-cold PBS) quench->wash3 imaging 6. Imaging (in pre-warmed medium) wash3->imaging end End: Live Cell Imaging imaging->end EGFR Internalization Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand (Labeled with MB 488) EGFR EGFR EGF->EGFR 1. Binding Endosome Early Endosome EGFR->Endosome 2. Internalization (Clathrin-mediated endocytosis) Late_Endosome Late Endosome Endosome->Late_Endosome 3. Trafficking Recycling_Endosome Recycling Endosome Endosome->Recycling_Endosome Recycling Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Recycling_Endosome->EGFR to membrane

References

Protocol for Staining Fixed Cells with MB 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB 488 N-hydroxysuccinimidyl (NHS) ester is a bright, photostable, and hydrophilic green-fluorescent dye designed for covalently labeling primary amines on biomolecules.[1][2] Structurally related to Alexa Fluor® 488, MB 488 offers improved water solubility, brightness, and reduced self-quenching.[1][2][3] Its NHS ester functional group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues found in proteins, to form a stable amide bond.[1] This reaction is most efficient at a pH between 7 and 9.[1][2]

This protocol details the methodology for staining intracellular and cell-surface proteins in fixed cells using MB 488 NHS ester. The dye's high fluorescence quantum yield and photostability make it an excellent choice for various applications, including fluorescence microscopy and flow cytometry.[1][3]

Physicochemical and Spectroscopic Properties

PropertyValue
Excitation Maximum (Ex)501 nm[2][4]
Emission Maximum (Em)524 nm[2][4]
Molecular Weight752.69 g/mol [1][2]
Extinction Coefficient86,000 cm⁻¹M⁻¹[1]
Reactive GroupN-hydroxysuccinimidyl (NHS) ester
ReactivityPrimary amines[1][4]
SolubilityWater, DMSO, DMF[1][2]

Experimental Protocols

This protocol is divided into two main sections: the direct labeling of intracellular proteins in fixed and permeabilized cells, and an alternative workflow for labeling a primary antibody with this compound for indirect immunofluorescence.

Protocol 1: Direct Staining of Fixed and Permeabilized Cells

This method is suitable for the general labeling of cellular proteins.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cells cultured on coverslips or imaging plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Buffer (e.g., 4% Paraformaldehyde (PFA) in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)

  • Staining Buffer (e.g., amine-free buffer like PBS or 0.1 M sodium bicarbonate, pH 8.3)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution by dissolving the ester in anhydrous DMSO to a concentration of 1-10 mg/mL.

    • It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles and moisture contamination.[5] Store aliquots at -20°C, protected from light.[1]

  • Cell Fixation:

    • Aspirate the cell culture medium.

    • Wash the cells twice with PBS.

    • Add Fixation Buffer to cover the cells and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Cell Permeabilization (for intracellular targets):

    • Add Permeabilization Buffer to the fixed cells.

    • Incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Dilute the this compound stock solution to the desired working concentration in Staining Buffer. The optimal concentration should be determined empirically but can range from 1 to 25 µg/mL.

    • Incubate the cells with the diluted this compound solution for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Counterstaining and Mounting:

    • If desired, incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the stained cells using a fluorescence microscope with the appropriate filter set for MB 488 (excitation/emission ~501/524 nm).

Protocol 2: Indirect Immunofluorescence using a Labeled Primary Antibody

This protocol involves first conjugating the this compound to a primary antibody, which is then used to stain the target antigen in fixed cells.

Part A: Antibody Labeling with this compound

Materials:

  • Purified primary antibody (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex® G-25)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL.[6]

    • Add Reaction Buffer to the antibody solution to adjust the pH to 8.3.

  • This compound Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.[5]

  • Labeling Reaction:

    • The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is recommended.[6]

    • Add the calculated amount of the this compound stock solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex® G-25) equilibrated with PBS.[6]

    • The first colored fraction to elute will be the MB 488-labeled antibody.

Part B: Staining Fixed Cells with Labeled Antibody

Materials:

  • MB 488-labeled primary antibody

  • Cells cultured on coverslips or imaging plates

  • Fixation and Permeabilization Buffers (as in Protocol 1)

  • Blocking Buffer (e.g., 5% normal goat serum and 0.3% Triton™ X-100 in PBS)

  • Antibody Dilution Buffer (e.g., 1% BSA and 0.3% Triton™ X-100 in PBS)

  • Nuclear counterstain and mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Follow steps 2 and 3 from Protocol 1.

  • Blocking:

    • Incubate the cells in Blocking Buffer for at least 60 minutes at room temperature to reduce non-specific binding.

  • Antibody Incubation:

    • Dilute the MB 488-labeled primary antibody to its optimal working concentration in Antibody Dilution Buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining, Mounting, and Imaging:

    • Follow steps 5 and 6 from Protocol 1.

Quantitative Data Summary

Table 1: Reagent Concentrations and Incubation Times for Direct Staining (Protocol 1)

StepReagentConcentrationIncubation TimeTemperature
FixationParaformaldehyde (PFA)4% in PBS15-20 minutesRoom Temperature
PermeabilizationTriton™ X-1000.1-0.5% in PBS10-15 minutesRoom Temperature
StainingThis compound1-25 µg/mL30-60 minutesRoom Temperature
CounterstainingDAPI1-5 µg/mL5-10 minutesRoom Temperature

Table 2: Parameters for Antibody Labeling (Protocol 2, Part A)

ParameterRecommendation
Antibody Concentration2-10 mg/mL[6]
Reaction Buffer pH8.3
Dye:Antibody Molar RatioStart with 10:1, optimize between 5:1 and 20:1[6]
Reaction Time1 hour
Reaction TemperatureRoom Temperature

Experimental Workflow and Signaling Pathway Diagrams

Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_final Final Steps Culture Culture Cells on Coverslips Wash1 Wash with PBS Culture->Wash1 Fix Fix with 4% PFA Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Perm Permeabilize with Triton X-100 Wash2->Perm Wash3 Wash with PBS Perm->Wash3 Stain Incubate with this compound Wash3->Stain Wash4 Wash with PBS Stain->Wash4 Counterstain Counterstain with DAPI (Optional) Wash4->Counterstain Wash5 Wash with PBS Counterstain->Wash5 Mount Mount with Antifade Medium Wash5->Mount Image Image with Fluorescence Microscope Mount->Image

Caption: Workflow for direct staining of fixed and permeabilized cells with this compound.

NHS_Ester_Reaction Protein Protein with Primary Amine (-NH2) Labeled_Protein MB 488-Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein pH 7-9 NHS_Ester This compound NHS_Ester->Labeled_Protein

Caption: Reaction of this compound with a primary amine on a protein.

References

Revolutionizing Protein Detection: MB 488 NHS Ester for Advanced Western Blotting Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fluorescent Western blotting has emerged as a powerful technique, offering a broader dynamic range, higher sensitivity, and the capability for multiplexing compared to traditional chemiluminescent methods.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of MB 488 NHS ester for Western blotting applications. MB 488 is a bright, water-soluble, and highly photostable green-emitting fluorescent dye, structurally related to Alexa Fluor® 488, making it an exceptional tool for labeling antibodies and proteins.[2][3] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent attachment of the dye to primary amines on proteins, forming stable amide bonds.[4][5][6][7] This document outlines detailed protocols for antibody conjugation with this compound and its subsequent use in fluorescent Western blotting, along with troubleshooting and key experimental parameters.

Introduction

This compound is an amine-reactive fluorescent dye that provides a robust method for labeling proteins, particularly antibodies, for use in various immunoassays, including fluorescent Western blotting.[2][3][8][9] Its high water solubility minimizes aggregation, and its spectral properties are well-suited for common laser-based imaging systems.[3] The covalent bond formed between the NHS ester and primary amines (primarily on lysine (B10760008) residues) of the protein ensures a stable and reliable fluorescent signal.[4][6] This allows for the direct detection of target proteins without the need for enzyme-conjugated secondary antibodies and chemiluminescent substrates, thereby simplifying the workflow and improving quantitative accuracy.[1]

Key Experimental Parameters for Antibody Labeling

Successful and reproducible antibody labeling is dependent on several critical factors. The following table summarizes essential quantitative data for the conjugation of this compound to a typical IgG antibody.[10]

ParameterRecommended ValueNotes
Antibody Purity >95%Amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA) must be removed via dialysis or desalting columns as they interfere with the labeling reaction.[10][11][12]
Antibody Concentration 2-10 mg/mLHigher concentrations promote more efficient labeling.[9][10][12]
Reaction Buffer 0.1 M Sodium Bicarbonate or 50 mM Sodium BorateProvides the optimal pH for the reaction.[6][8]
Reaction pH 8.3 - 9.0Optimal for the reaction between the NHS ester and primary amines.[6][12][13]
This compound Stock Solution 10 mg/mL in anhydrous DMSO or DMFMust be prepared fresh as the NHS ester is moisture-sensitive and readily hydrolyzes.[4][6][8][10]
Dye:Antibody Molar Ratio 5:1 to 20:1This should be optimized for each specific antibody; a 10:1 to 15:1 ratio is a good starting point.[6][10][12]
Incubation Time 1-2 hoursLonger reaction times can increase the degree of labeling.[8][9]
Incubation Temperature Room TemperatureProtect from light during incubation.[9][10]
Quenching Reagent (Optional) 1 M Tris-HCl, pH 7.4 or 1.5 M Hydroxylamine, pH 8.5Stops the reaction by quenching unreacted NHS ester.[10][11]

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol provides a general guideline for conjugating this compound to an antibody. Optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification resin (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains Tris or glycine, perform a buffer exchange using a desalting column or dialysis.[10][11][12]

    • Adjust the antibody concentration to a minimum of 2 mg/mL.[9][10][12]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6][8]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4][10]

  • Labeling Reaction:

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to approximately 8.3.[10]

    • Calculate the required volume of the this compound stock solution to achieve the desired molar ratio.

    • Slowly add the calculated amount of this compound solution to the antibody solution while gently stirring or vortexing.[10]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[9][10]

  • Purification of the Labeled Antibody:

    • To remove unconjugated this compound, use a gel filtration column (e.g., Sephadex G-25) or dialyze the sample against PBS.[9][10]

    • Collect the first colored fractions, which contain the labeled antibody.[10]

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of MB 488 (~501 nm).

    • Calculate the protein concentration and the DOL using the formulas provided by the dye manufacturer. An optimal DOL for most antibodies is between 2 and 10.[12]

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Protect from light.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Ab_Prep Antibody Preparation (Amine-free buffer, 2-10 mg/mL) Mix Mix Antibody and Dye (pH 8.3-9.0) Ab_Prep->Mix Dye_Prep This compound Prep (10 mg/mL in DMSO/DMF) Dye_Prep->Mix Incubate Incubate (1-2h, RT, Dark) Mix->Incubate Purify Purify Labeled Antibody (Size-Exclusion Chromatography) Incubate->Purify Store Store Labeled Antibody (4°C or -20°C, Dark) Purify->Store

Caption: Workflow for labeling an antibody with this compound.

Protocol 2: Fluorescent Western Blotting

This protocol outlines the steps for performing a Western blot using a directly MB 488-labeled primary or secondary antibody.

Materials:

  • Protein lysate

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane (low-fluorescence PVDF is recommended[14])

  • Blocking buffer (e.g., 3-5% BSA in TBST)

  • Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • MB 488-labeled primary or unlabeled primary and MB 488-labeled secondary antibody

  • Fluorescent imaging system

Procedure:

  • Sample Preparation and Electrophoresis:

    • Prepare protein lysates and determine the protein concentration.[15]

    • Mix samples with Laemmli sample buffer and heat at 95°C for 5 minutes.[15]

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.[15][16]

  • Blocking:

    • Wash the membrane briefly with wash buffer.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[14]

  • Antibody Incubation:

    • If using a labeled primary antibody: Dilute the MB 488-labeled primary antibody in blocking buffer to the predetermined optimal concentration. Incubate the membrane for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[17]

    • If using a labeled secondary antibody: Incubate the membrane with the unlabeled primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[17]

    • Wash the membrane three to five times for 5 minutes each with wash buffer.[14][18]

    • Incubate the membrane with the MB 488-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[14][18]

  • Washing:

    • Wash the membrane three to five times for 5 minutes each with wash buffer to remove unbound antibodies.[14][18]

  • Imaging:

    • Image the blot using a fluorescent imaging system equipped with an appropriate laser or light source and filter set for MB 488 (Excitation/Emission ~501/524 nm). The membrane can be imaged wet or after drying.[14]

  • Data Analysis:

    • Quantify the fluorescent signal using appropriate software. For quantitative analysis, ensure the signal is within the linear range of the detector.

Fluorescent_Western_Blot_Workflow cluster_separation Separation & Transfer cluster_detection Immunodetection cluster_imaging Imaging & Analysis SDS_PAGE SDS-PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking (1h, RT) Transfer->Block Primary_Ab Primary Antibody Incubation (Labeled or Unlabeled) Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab MB 488-Labeled Secondary Ab (If required) Wash1->Secondary_Ab If using unlabeled primary Wash2 Wash Secondary_Ab->Wash2 Image Fluorescent Imaging (Ex/Em ~501/524 nm) Wash2->Image Analyze Data Analysis Image->Analyze

Caption: Workflow for fluorescent Western blotting using MB 488.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal - Low protein loading or poor transfer.- Inactive antibody.- Insufficient antibody concentration.- Confirm protein transfer with Ponceau S stain.[15][16]- Titrate the antibody to determine the optimal concentration.[14]- Use a fresh antibody dilution.
High Background - Insufficient blocking.- Antibody concentration too high.- Inadequate washing.- Increase blocking time or try a different blocking agent.- Optimize the antibody concentration.[14]- Increase the number and duration of wash steps.[19]
Non-specific Bands - Primary antibody is not specific.- Antibody concentration is too high.- Cross-reactivity of the secondary antibody.- Validate the primary antibody.- Decrease the primary antibody concentration.[19]- Run a secondary antibody only control.[19]
Speckled or Uneven Background - Aggregates in blocking buffer or antibody solution.- Contaminated buffers or equipment.- Filter the blocking buffer and centrifuge antibody solutions before use.- Use fresh, clean buffers and containers.[19]

Conclusion

This compound is a versatile and highly effective reagent for labeling antibodies for fluorescent Western blotting applications. The protocols and guidelines presented in this application note provide a framework for researchers to successfully implement this technology in their workflows. By leveraging the benefits of fluorescent detection with MB 488, scientists can achieve more sensitive, quantitative, and reproducible results in protein analysis.

References

Application Notes and Protocols for Calculating Dye-to-Protein Ratio of MB 488 NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide array of applications, including fluorescence microscopy, flow cytometry, and immunoassays. MB 488 NHS ester is a bright, hydrophilic, and highly photostable green-emitting fluorescent dye that readily reacts with primary amines on proteins to form stable covalent bonds.[1][2]

A critical parameter for ensuring the quality, reproducibility, and efficacy of fluorescently labeled proteins is the dye-to-protein ratio, also known as the Degree of Labeling (DOL).[3][4] The DOL represents the average number of dye molecules conjugated to a single protein molecule.[3][5] An optimal DOL is crucial; under-labeling can result in a poor signal-to-noise ratio, while over-labeling may lead to fluorescence quenching and potentially compromise the biological activity of the protein.[3][5] This document provides a comprehensive guide, including detailed experimental protocols, for labeling proteins with this compound and accurately calculating the dye-to-protein ratio using spectrophotometric methods.

Principle of Dye-to-Protein Ratio Calculation

The determination of the dye-to-protein ratio is predicated on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. By measuring the absorbance of the purified dye-protein conjugate at two specific wavelengths—one corresponding to the maximum absorbance of the protein (typically 280 nm) and the other to the maximum absorbance of the dye (approximately 501 nm for MB 488)—the concentrations of both the protein and the dye can be calculated.[6]

A critical consideration is that the fluorescent dye also exhibits some absorbance at 280 nm. Therefore, a correction factor must be applied to the absorbance measurement at 280 nm to accurately determine the protein concentration.

Key Quantitative Data

A summary of the essential quantitative data required for the calculation of the dye-to-protein ratio for this compound is presented in the table below.

ParameterValue
This compound Properties
Maximum Absorbance (λmax)501 nm[1][4]
Molar Extinction Coefficient (ε_dye_) at λmax86,000 M⁻¹cm⁻¹[1][2]
Molecular Weight752.69 g/mol [1][2]
General Protein Properties (Example: IgG)
Maximum Absorbance~280 nm
Molar Extinction Coefficient (ε_protein_) at 280 nm~210,000 M⁻¹cm⁻¹
Correction Factor (CF)
FormulaCF = (Absorbance of dye at 280 nm) / (Absorbance of dye at λmax)

Experimental Protocols

This section outlines the detailed methodology for labeling a protein with this compound, purifying the conjugate, and collecting the necessary data for the dye-to-protein ratio calculation.

Materials and Reagents
  • Protein of interest (e.g., antibody, enzyme)

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Cuvettes (1 cm path length)

Protein Preparation
  • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-10 mg/mL.

  • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester. If necessary, dialyze the protein against the appropriate buffer.

This compound Stock Solution Preparation
  • Immediately prior to use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Vortex briefly to ensure the dye is fully dissolved.

Protein Labeling Reaction
  • Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein. This ratio may need to be optimized for your specific protein.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Purification of the Labeled Protein
  • Following the incubation, it is crucial to remove any unconjugated this compound from the labeled protein. This is typically achieved by size-exclusion chromatography using a desalting column (e.g., Sephadex G-25) pre-equilibrated with an appropriate buffer (e.g., PBS).

  • Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein, while the later, more slowly eluting colored fractions will contain the unconjugated dye.

  • Pool the fractions containing the labeled protein.

Data Acquisition and Calculation of Dye-to-Protein Ratio

Spectrophotometric Measurements
  • Measure the absorbance of the purified and pooled labeled protein solution at 280 nm (A₂₈₀) and 501 nm (A₅₀₁) using a spectrophotometer with a 1 cm path length cuvette.

  • If the absorbance readings are outside the linear range of the spectrophotometer (typically > 2.0), dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in the subsequent calculations.

Calculation Steps

Step 1: Calculate the Molar Concentration of the Dye

The concentration of the MB 488 dye is determined using the Beer-Lambert law with the absorbance at its λmax.

[Dye] (M) = A₅₀₁ / (ε_dye_ × path length)

Where:

  • A₅₀₁ is the absorbance of the labeled protein at 501 nm.

  • ε_dye_ is the molar extinction coefficient of MB 488 at 501 nm (86,000 M⁻¹cm⁻¹).

  • path length is the cuvette path length in cm (typically 1 cm).

Step 2: Calculate the Corrected Absorbance of the Protein at 280 nm

To obtain the true absorbance of the protein at 280 nm, the contribution from the dye's absorbance at this wavelength must be subtracted.

A_protein_ = A₂₈₀ - (A₅₀₁ × CF)

Where:

  • A_protein_ is the corrected absorbance of the protein at 280 nm.

  • A₂₈₀ is the measured absorbance of the labeled protein at 280 nm.

  • A₅₀₁ is the measured absorbance of the labeled protein at 501 nm.

  • CF is the correction factor. This can be determined by measuring the absorbance of the free dye at 280 nm and 501 nm and calculating the ratio (A₂₈₀ / A₅₀₁). For dyes spectrally similar to MB 488, this value is often in the range of 0.10 to 0.15.

Step 3: Calculate the Molar Concentration of the Protein

The concentration of the protein is then calculated using the corrected absorbance at 280 nm.

[Protein] (M) = A_protein_ / (ε_protein_ × path length)

Where:

  • A_protein_ is the corrected absorbance of the protein at 280 nm.

  • ε_protein_ is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

  • path length is the cuvette path length in cm (typically 1 cm).

Step 4: Calculate the Dye-to-Protein Ratio (Degree of Labeling)

The final step is to calculate the molar ratio of the dye to the protein.

Dye-to-Protein Ratio (DOL) = [Dye] / [Protein]

An optimal DOL for many applications, particularly for antibodies, is typically between 2 and 10.[4][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (2-10 mg/mL in amine-free buffer) labeling Incubate Protein + Dye (1 hr, room temp, dark) protein_prep->labeling dye_prep This compound Stock Solution (10 mg/mL in DMSO/DMF) dye_prep->labeling purify Size-Exclusion Chromatography (e.g., Sephadex G-25) labeling->purify measurement Spectrophotometry (Measure A280 and A501) purify->measurement calculation Calculate Dye-to-Protein Ratio measurement->calculation

Caption: Experimental workflow for protein labeling and dye-to-protein ratio calculation.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products protein Protein with Primary Amine (e.g., Lysine residue) reaction Nucleophilic Attack (pH 8.3-9.0) protein->reaction dye This compound dye->reaction conjugate Fluorescently Labeled Protein (Stable Amide Bond) reaction->conjugate leaving_group N-hydroxysuccinimide (Byproduct) reaction->leaving_group

References

Application Notes and Protocols: Conjugation of MB 488 NHS Ester to Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of oligonucleotides with fluorescent dyes is a fundamental technique in molecular biology, enabling a wide array of applications from diagnostics to therapeutic research. MB 488 is a bright, green-emitting fluorescent dye with high water solubility and photostability, making it an excellent choice for labeling biomolecules.[1][2][3] This document provides detailed application notes and protocols for the conjugation of MB 488 N-hydroxysuccinimide (NHS) ester to amine-modified oligonucleotides. The NHS ester moiety reacts specifically and efficiently with primary aliphatic amines to form a stable amide bond, providing a robust method for fluorescently labeling oligonucleotides.[2][4][5][6]

Principle of the Reaction

The conjugation chemistry is based on the nucleophilic acyl substitution reaction between the primary amine on the modified oligonucleotide and the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][5][7] The reaction is pH-dependent, with optimal labeling efficiency typically achieved in a slightly alkaline buffer (pH 7.2-9.0).[4][6][8] A competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce labeling efficiency.[6][7]

Materials and Methods

Materials Required
  • Amine-modified oligonucleotide

  • MB 488 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) or 0.1 M phosphate (B84403) buffer (pH 8.0). Buffers containing primary amines (e.g., Tris) are not recommended as they will compete with the labeling reaction.[6][8]

  • Nuclease-free water

  • Purification system (e.g., HPLC, desalting columns, or ethanol (B145695) precipitation reagents)

  • Spectrophotometer (e.g., NanoDrop) for quantification

Properties of this compound
PropertyValue
Excitation Maximum (λmax) ~501 nm
Emission Maximum (λem) ~524 nm
Appearance Solid
Solubility Soluble in DMSO, DMF, and water
Reactive Group N-Hydroxysuccinimide (NHS) Ester
Reactivity Primary amines
Spectrally Similar Dyes Alexa Fluor® 488, DyLight® 488, Fluorescein

Data sourced from multiple suppliers.[2][3][9][10]

Experimental Protocols

Preparation of Reagents
  • Amine-Modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in the Reaction Buffer to a final concentration of 1 mM.

  • This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. It is crucial to use anhydrous solvent to prevent premature hydrolysis of the NHS ester.

Conjugation Reaction
  • In a microcentrifuge tube, combine the amine-modified oligonucleotide solution and the this compound stock solution. A 5-10 fold molar excess of the NHS ester is a good starting point for optimization.[5]

  • Vortex the reaction mixture gently to ensure thorough mixing.

  • Incubate the reaction for 2-4 hours at room temperature, protected from light.[8] Alternatively, the reaction can be incubated overnight at 4°C.

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted this compound and the NHS byproduct.[11][12] The choice of purification method will depend on the scale of the reaction and the required purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-exchange HPLC is the recommended method for obtaining highly pure labeled oligonucleotides.[][14]

  • Desalting Columns (Size Exclusion Chromatography): Gel filtration columns (e.g., Sephadex G-25) can be used to separate the labeled oligonucleotide from smaller molecules like the free dye.

  • Ethanol Precipitation: This method can be used to remove a significant portion of the unreacted dye.[8][15]

    • Add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) to the reaction mixture.

    • Add 3 volumes of cold 100% ethanol and mix well.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.

    • Carefully remove the supernatant.

    • Wash the pellet with cold 70% ethanol and centrifuge again.

    • Air-dry the pellet and resuspend in a suitable buffer (e.g., nuclease-free water or TE buffer).

Quantification of the Labeled Oligonucleotide

Quantifying fluorescently labeled oligonucleotides requires accounting for the absorbance of both the oligonucleotide and the dye.[16]

  • Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (for the oligonucleotide) and at the absorbance maximum of the dye (~501 nm for MB 488).

  • The concentration of the oligonucleotide can be calculated using the following formula:

    Oligonucleotide Concentration (M) = [A₂₆₀ - (A₅₀₁ × CF₂₆₀)] / ε₂₆₀

    • A₂₆₀: Absorbance at 260 nm

    • A₅₀₁: Absorbance at ~501 nm

    • CF₂₆₀: Correction factor (A₂₆₀ of the free dye / A₅₀₁ of the free dye). This value should be determined empirically for MB 488.

    • ε₂₆₀: Molar extinction coefficient of the unlabeled oligonucleotide at 260 nm.

  • The degree of labeling (DOL), which represents the average number of dye molecules per oligonucleotide, can be calculated as:

    DOL = (A₅₀₁ × ε₂₆₀) / [ε₅₀₁ × (A₂₆₀ - (A₅₀₁ × CF₂₆₀))]

    • ε₅₀₁: Molar extinction coefficient of MB 488 at ~501 nm.

Diagrams

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_analysis 4. Analysis prep_oligo Dissolve Amine-Oligo in Reaction Buffer mix Mix Oligo and Dye Solutions prep_oligo->mix prep_dye Dissolve this compound in Anhydrous DMSO prep_dye->mix incubate Incubate (2-4h RT or O/N 4°C) Protected from Light mix->incubate hplc HPLC incubate->hplc High Purity desalt Desalting Column incubate->desalt Good Purity precipitate Ethanol Precipitation incubate->precipitate Standard Purity quantify Spectrophotometry (A260 & A501) hplc->quantify desalt->quantify precipitate->quantify calculate Calculate Concentration and Degree of Labeling quantify->calculate final_product final_product calculate->final_product Labeled Oligonucleotide

Caption: Experimental workflow for conjugating this compound to amine-modified oligonucleotides.

Caption: Reaction mechanism of this compound with an amine-modified oligonucleotide.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Hydrolyzed NHS ester- Incorrect pH of reaction buffer- Insufficient molar excess of dye- Competing nucleophiles in the buffer (e.g., Tris)- Prepare fresh NHS ester solution in anhydrous DMSO/DMF immediately before use.- Verify the pH of the reaction buffer is between 7.2 and 9.0.- Increase the molar excess of the NHS ester.- Use a non-amine-containing buffer like sodium bicarbonate or phosphate.[6][8]
Multiple Products or Smearing on Gel - Presence of multiple amine groups on the oligonucleotide- Degradation of the oligonucleotide or dye- If single labeling is desired, ensure the oligonucleotide has only one amine modification.- Handle reagents and oligonucleotides according to manufacturer's instructions. Protect the dye from light.
Precipitation of Oligonucleotide during Reaction - High concentration of organic solvent (DMSO/DMF)- Ensure the volume of the NHS ester stock solution added does not exceed 10% of the total reaction volume.

Applications of MB 488-Labeled Oligonucleotides

Fluorescently labeled oligonucleotides are indispensable tools for a multitude of molecular biology techniques.

  • Fluorescence In Situ Hybridization (FISH): For the detection and localization of specific DNA or RNA sequences within cells and tissues.[1][17][18]

  • Real-Time PCR (qPCR): As probes (e.g., in TaqMan or Molecular Beacon assays) for the quantification of nucleic acids.[17][19]

  • Microarrays: For gene expression analysis and single nucleotide polymorphism (SNP) detection.[17]

  • Fluorescence Microscopy and Imaging: To visualize the cellular uptake and localization of oligonucleotides.[19]

  • Flow Cytometry: For the detection and sorting of cells based on nucleic acid content.[1][2]

The high brightness and hydrophilicity of MB 488 make it particularly well-suited for applications requiring high sensitivity and low non-specific binding.[1][2][3]

Storage and Handling

  • This compound: Store at -20°C, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation.

  • Labeled Oligonucleotides: For optimal long-term storage, resuspend the labeled oligonucleotide in a slightly basic buffer (e.g., TE buffer at pH 8.0) and store at -20°C in the dark. Aliquoting is recommended to avoid multiple freeze-thaw cycles.

References

Application Notes and Protocols for MB 488 NHS Ester in Fluorescence In-Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB 488 NHS ester is a highly efficient, water-soluble, and photostable green fluorescent dye designed for labeling primary amine groups.[1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group reacts specifically with primary amines on molecules such as amine-modified oligonucleotides to form a stable amide bond, making it an excellent choice for generating fluorescent probes for various molecular biology applications, including Fluorescence In-Situ Hybridization (FISH).[1][3] MB 488 is spectrally similar to other popular green dyes like Alexa Fluor® 488 and ATTO 488, offering high fluorescence quantum yield and strong absorption, which are critical for sensitive detection in imaging applications.[1][3] These characteristics, combined with its high photostability, make MB 488-labeled probes particularly well-suited for demanding applications such as high-resolution microscopy and single-molecule detection.[1][2][3]

This document provides detailed application notes and protocols for the use of this compound in the preparation of fluorescently labeled oligonucleotide probes for FISH applications.

Physicochemical and Spectroscopic Properties

A clear understanding of the properties of this compound is crucial for designing and troubleshooting FISH experiments. The key characteristics are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~501 nm[1]
Emission Maximum (λem)~524 nm[1]
Extinction Coefficient (ε)~86,000 cm⁻¹M⁻¹[1]
Reactive GroupN-Hydroxysuccinimide (NHS) Ester[1]
ReactivityPrimary Amines[1]
SolubilityWater, DMSO, DMF[1]

Experimental Protocols

I. Labeling of Amine-Modified Oligonucleotides with this compound

This protocol outlines the covalent conjugation of this compound to amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Vortexer

  • Microcentrifuge

Protocol:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.

  • This compound Stock Solution Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with a 5- to 20-fold molar excess of the this compound stock solution.

    • Vortex the mixture gently to ensure it is well-mixed.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Stopping the Reaction (Optional): The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or glycine (B1666218) (pH 7.4) and incubating for 10-15 minutes at room temperature.

II. Purification of Labeled Oligonucleotides

Purification is a critical step to remove unconjugated dye and byproducts, which can interfere with downstream applications.

A. Ethanol (B145695) Precipitation (for removal of excess small molecules):

  • To the labeling reaction mixture, add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2).

  • Add 3 volumes of cold 100% ethanol.

  • Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., >13,000 x g) for 20-30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with cold 70% ethanol and centrifuge again.

  • Decant the supernatant and air-dry the pellet.

  • Resuspend the labeled oligonucleotide pellet in nuclease-free water or a suitable buffer.

B. Column Purification (for higher purity):

For applications requiring highly purified probes, size-exclusion chromatography or reverse-phase HPLC can be used to separate the labeled oligonucleotide from unreacted dye and smaller reaction components.

III. Quality Control of Labeled Probes

The quality and labeling efficiency of the MB 488-labeled oligonucleotide should be assessed before use in FISH experiments.

Calculation of Degree of Labeling (DoL):

The Degree of Labeling, or dye-to-base ratio, can be estimated using spectrophotometry.

  • Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A260) and at the maximum absorbance of MB 488 (~501 nm, A_dye).

  • Calculate the concentration of the dye using the Beer-Lambert law: Concentration_dye (M) = A_dye / ε_dye, where ε_dye is the extinction coefficient of MB 488 (~86,000 cm⁻¹M⁻¹).

  • Calculate the corrected absorbance of the oligonucleotide at 260 nm to account for the dye's absorbance at this wavelength: A_oligo_corrected = A260 - (A_dye * CF260), where CF260 is the correction factor for the dye at 260 nm. For spectrally similar dyes like ATTO 488, this value is approximately 0.22.[4]

  • Calculate the concentration of the oligonucleotide using its extinction coefficient (ε_oligo), which can be calculated based on its sequence.

  • The Degree of Labeling is the molar ratio of the dye to the oligonucleotide: DoL = Concentration_dye / Concentration_oligo.

Expected Performance (based on spectrally similar dyes):

Performance MetricExpected Value (based on ATTO 488)Reference
Labeling Efficiency1 - 1.5 dye molecules / 100 bases[5]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G Chemical Reaction of this compound with Amine-Modified Oligonucleotide cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Amine-Modified Oligo Amine-Modified Oligonucleotide (Oligo-NH2) Labeled_Oligo MB 488-Labeled Oligonucleotide (Oligo-NH-CO-MB488) Amine-Modified Oligo->Labeled_Oligo Nucleophilic Attack MB488_NHS This compound MB488_NHS->Labeled_Oligo NHS N-hydroxysuccinimide (byproduct) MB488_NHS->NHS Release Conditions pH 8.3-8.5 (Sodium Bicarbonate Buffer) Room Temperature Conditions->Labeled_Oligo

Caption: Covalent labeling of an amine-modified oligonucleotide with this compound.

G Experimental Workflow for FISH Probe Preparation Start Start: Amine-Modified Oligonucleotide Prepare_Oligo 1. Dissolve Oligo in Bicarbonate Buffer (pH 8.5) Start->Prepare_Oligo Labeling 3. Mix Oligo and Dye (Molar Excess of Dye) Incubate 1-2h at RT Prepare_Oligo->Labeling Prepare_Dye 2. Prepare MB 488 NHS Ester Stock in DMSO/DMF Prepare_Dye->Labeling Purification 4. Purify Labeled Probe (Ethanol Precipitation or Column Chromatography) Labeling->Purification QC 5. Quality Control (Spectrophotometry for DoL) Purification->QC FISH 6. Use Probe in FISH Experiment QC->FISH End End: Labeled Probe FISH->End

References

Application Notes and Protocols: MB 488 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of MB 488 NHS ester for the fluorescent labeling of proteins, antibodies, and other amine-containing molecules. The protocols outlined below offer a comprehensive, step-by-step methodology for successful conjugation and characterization of the resulting fluorescently labeled biomolecules.

Introduction

MB 488 is a bright, photostable, and highly water-soluble green fluorescent dye.[1][2][3][4] Its N-hydroxysuccinimidyl (NHS) ester derivative is a widely used reagent for covalently attaching the MB 488 fluorophore to primary amines (-NH₂) on biomolecules.[2][3][5][6] This reaction, which is most efficient at an alkaline pH (7-9), results in a stable amide bond, making it an ideal method for labeling proteins (specifically at lysine (B10760008) residues), amine-modified oligonucleotides, and other amine-containing molecules for a variety of applications.[2][3] These applications include fluorescence microscopy, flow cytometry, and fluorescence in-situ hybridization (FISH).[1][2][3]

Quantitative Data Summary

For reproducible and successful labeling, it is crucial to understand the key quantitative parameters of both the dye and the target molecule. The following tables summarize the essential data for this compound and provide recommended parameters for labeling a typical IgG antibody.

Table 1: Spectral and Physicochemical Properties of this compound

ParameterValueReference
Excitation Maximum (λabs)501 nm[3][5][6]
Emission Maximum (λem)524 nm[3][5][6]
Molar Extinction Coefficient (ε)86,000 cm⁻¹M⁻¹[3][4][6]
Molecular Weight752.69 g/mol [3][4]
SolubilityWater, DMSO, DMF[3][4]
Reactive GroupN-hydroxysuccinimidyl (NHS) ester[2][3][5][6]
ReactivityPrimary amines[2][3]

Table 2: Recommended Parameters for Labeling IgG Antibodies with this compound

ParameterRecommended ValueNotes
Antibody Purity>95%Remove amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA) via dialysis or desalting columns.[7]
Antibody Concentration≥ 2 mg/mLHigher concentrations promote more efficient labeling.[7][8]
Reaction Buffer0.1 M Sodium Bicarbonate---
Reaction pH8.3 - 8.5Optimal for the reaction between the NHS ester and primary amines.[7][9]
This compound Stock Solution10 mg/mL in anhydrous DMSOPrepare fresh, as the NHS ester is moisture-sensitive.[7]
Dye:Antibody Molar Ratio5:1 to 20:1This should be optimized for each antibody; a 10:1 ratio is a good starting point.[7]
Incubation Time1 hour---
Incubation TemperatureRoom TemperatureProtect from light during incubation.[7]
Optimal Degree of Labeling (DOL) for IgG4 - 9The target range for achieving a bright, functional conjugate.[10]

Experimental Protocols

The following protocols provide a detailed methodology for the labeling of proteins with this compound, purification of the conjugate, and determination of the degree of labeling.

Protein Preparation
  • Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), they will compete with the protein for reaction with the NHS ester.

  • If necessary, perform a buffer exchange using a desalting column or dialysis against a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Adjust the protein concentration to a minimum of 2 mg/mL for efficient labeling.[7]

Preparation of this compound Stock Solution
  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution of the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO). This stock solution should be prepared fresh for each labeling reaction as NHS esters are susceptible to hydrolysis.[7]

Labeling Reaction
  • Adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.

  • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (a 10:1 to 20:1 molar excess of dye is a good starting point for antibodies).

  • Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Labeled Protein
  • To remove unconjugated this compound, purify the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS.[7]

  • The first colored band to elute from the column will be the labeled protein.

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring reproducibility.[11]

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 501 nm (A₅₀₁) using a spectrophotometer.

  • Calculate the protein concentration using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A₅₀₁ × CF₂₈₀)] / ε_protein

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A₅₀₁ is the absorbance of the conjugate at 501 nm.

    • CF₂₈₀ is the correction factor for the absorbance of MB 488 at 280 nm (typically around 0.11 for similar dyes).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).[10]

  • Calculate the Degree of Labeling (DOL) using the following formula:

    DOL = A₅₀₁ / (ε_dye × Protein Concentration (M))

    Where:

    • A₅₀₁ is the absorbance of the conjugate at 501 nm.

    • ε_dye is the molar extinction coefficient of MB 488 (86,000 M⁻¹cm⁻¹).

    • Protein Concentration (M) is the molar concentration of the protein calculated in the previous step.

Visualizations

The following diagrams illustrate the key chemical reaction, the experimental workflow for labeling, and the relationship between the degree of labeling and fluorescence.

G cluster_reactants Reactants cluster_products Products Protein-NH2 Protein with Primary Amine (-NH2) Conjugate MB 488-Protein Conjugate (Stable Amide Bond) Protein-NH2->Conjugate pH 8.3-8.5 Room Temperature MB488-NHS MB 488-NHS Ester MB488-NHS->Conjugate NHS NHS Leaving Group MB488-NHS->NHS

Caption: Covalent labeling of a protein with this compound.

G start Start: Antibody Solution labeling Step 1: Labeling Reaction (Antibody + this compound) start->labeling purification Step 2: Purification (Size-Exclusion Chromatography) labeling->purification spectro Step 3: Spectrophotometry (Measure A280 and A501) purification->spectro calc Step 4: Calculation (Determine Protein Conc. and DOL) spectro->calc end End: Characterized Conjugate calc->end

Caption: Workflow for determining the Degree of Labeling (DOL).

G cluster_0 Impact of DOL on Fluorescence cluster_1 Degree of Labeling (DOL) a b a->b a->b Increasing Fluorescence c b->c b->c Optimal Fluorescence d c->d c->d Quenching Effect e Low f Optimal g High

Caption: The effect of DOL on conjugate fluorescence and function.

References

Preparing a Concentrated Stock Solution of MB 488 NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

MB 488 N-hydroxysuccinimidyl (NHS) ester is a bright, water-soluble, and photostable green fluorescent dye designed for the covalent labeling of biomolecules.[1][2][3] Its NHS ester functional group reacts efficiently with primary amines (-NH₂) on proteins, antibodies, amine-modified oligonucleotides, and other molecules to form a stable amide bond.[2][4][5] This process, known as bioconjugation, is fundamental in creating fluorescent probes for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2] Proper preparation of a concentrated stock solution is a critical first step to ensure reproducible and efficient labeling. This document provides a detailed protocol for the preparation, storage, and handling of MB 488 NHS ester stock solutions.

Key Properties of this compound

This compound is characterized by its high water solubility, strong absorption, and high fluorescence quantum yield.[1][2] A summary of its key quantitative properties is presented in the table below.

PropertyValueReference(s)
Molecular Weight752.69 g/mol [1][2][5]
Excitation Maximum (Abs)501 nm[1][5]
Emission Maximum (Em)524 nm[1][5]
Extinction Coefficient86,000 cm⁻¹M⁻¹[1][2]
Recommended SolventsAnhydrous Dimethyl Sulfoxide (B87167) (DMSO), Anhydrous Dimethylformamide (DMF), Water[1][2]
Storage of Lyophilized Powder-20°C to -80°C, desiccated and protected from light[5][6][7]
Storage of Stock Solution-20°C, in single-use aliquots[7][8][9]

Principles of NHS Ester Chemistry

The NHS ester facilitates the formation of a covalent amide bond with primary amines, which are readily available on biomolecules, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[4][10] The reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 9.[11] It is crucial to be aware of the competing hydrolysis reaction, where the NHS ester reacts with water.[4][11] The rate of hydrolysis increases with pH.[11] Therefore, using anhydrous solvents for the initial stock solution and controlling the reaction pH are vital for successful conjugation.

Experimental Protocol: Preparing this compound Stock Solution

This protocol outlines the steps for preparing a 10 mg/mL stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and pipette tips

  • Vortex mixer

Procedure:

  • Equilibration of Reagents: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 20 minutes. This prevents the condensation of moisture, which can hydrolyze the reactive NHS ester.[6][12]

  • Reconstitution: Briefly centrifuge the vial to collect all the lyophilized powder at the bottom.

  • Solvent Addition: Using a pipette, add the appropriate volume of anhydrous DMSO to the vial to achieve a concentration of 10 mg/mL. For example, to a 1 mg vial of this compound, add 100 µL of anhydrous DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly until all the dye has completely dissolved.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the dye, it is recommended to aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.[7]

  • Long-term Storage: Store the aliquots at -20°C, protected from light.[7] When stored properly, the stock solution in anhydrous DMSO is stable for 1-2 months.[8][9] For aqueous solutions, it is recommended to use them immediately after preparation.[8][13]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage cluster_end Usage start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial briefly equilibrate->centrifuge add_dmso Add anhydrous DMSO (e.g., 100 µL for 1 mg) centrifuge->add_dmso vortex Vortex to dissolve completely add_dmso->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C, protected from light aliquot->store end Ready for bioconjugation store->end

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway of NHS Ester Reaction

G cluster_reaction Bioconjugation Reaction (pH 7.2-9) mb488 MB 488-NHS Ester intermediate Tetrahedral Intermediate mb488->intermediate Nucleophilic attack amine Biomolecule-NH₂ (Primary Amine) amine->intermediate product {MB 488-CO-NH-Biomolecule (Stable Amide Bond)} intermediate->product nhs {N-hydroxysuccinimide (Leaving Group)} intermediate->nhs

Caption: Reaction of this compound with a primary amine.

References

Troubleshooting & Optimization

how to reduce background staining with MB 488 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MB 488 NHS Ester. This guide provides troubleshooting advice and detailed protocols to help you minimize background staining and achieve high-quality, specific results in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing high, generalized background fluorescence across my entire sample. What are the common causes and how can I fix this?

A1: Generalized high background is a frequent issue that can obscure your specific signal. The primary causes are often related to non-specific binding of the antibody-dye conjugate, issues with the labeling reaction, or endogenous autofluorescence.

Solutions:

  • Optimize Antibody Concentration: An excessively high concentration of your fluorescently labeled antibody is a common culprit.[1][2][3] Titrate your antibody to find the optimal concentration that provides a strong specific signal with low background.

  • Improve Blocking: Insufficient blocking allows the antibody to bind non-specifically to sites on your cells or tissue.[1][4] Ensure you are using an appropriate blocking buffer and allow for adequate incubation time (e.g., 1 hour at room temperature). Consider using a blocking serum from the same species as your secondary antibody host.[3][4]

  • Enhance Washing Steps: Inadequate washing will leave unbound antibody on the sample.[2] Increase the number and duration of your wash steps after antibody incubation. Using a buffer containing a mild detergent like Tween 20 can also help.[5]

  • Check for Autofluorescence: Examine an unstained control sample. If you observe fluorescence, it is likely due to endogenous sources or fixation.[3][6][7] Aldehyde fixatives like paraformaldehyde can induce autofluorescence.[5][8][9] Consider reducing fixation time or using quenching agents.[5][6][8]

Q2: My background staining appears as bright, punctate dots. What is causing this?

A2: Punctate or speckled background staining is often caused by precipitated antibody-dye conjugates or aggregates.

Solutions:

  • Centrifuge Your Antibody: Before use, spin down your antibody solution (e.g., at >10,000 x g for 10 minutes at 4°C) and use the supernatant. This will remove any aggregates that have formed during storage.

  • Filter Your Buffers: Ensure all buffers, especially the antibody dilution buffer and wash buffers, are filtered (e.g., using a 0.22 µm filter) to remove particulate contamination.

  • Check Labeling Protocol: Over-labeling an antibody with too many fluorophore molecules can lead to aggregation and precipitation.[10] If you are labeling your own antibodies, it is crucial to optimize the dye-to-antibody molar ratio.

Q3: My specific signal is weak, but the background is still high. How can I improve my signal-to-noise ratio?

A3: A poor signal-to-noise ratio can be frustrating. This issue requires a multi-step approach to both enhance the specific signal and reduce the background noise.

Solutions:

  • Optimize Fixation and Permeabilization: Over-fixation can mask the antigen epitope, leading to a weaker signal.[1] Titrate your fixation time. Similarly, ensure your permeabilization step (if required) is sufficient for the antibody to access its target without causing excessive cellular damage.

  • Review Blocking Buffer: While blocking is crucial, some agents can mask epitopes. If using milk, be aware that it contains phosphoproteins that can interfere with the detection of phosphorylated targets.[11] Bovine Serum Albumin (BSA) or serum from the secondary antibody host species are common alternatives.[4]

  • Address Autofluorescence: Autofluorescence can contribute significantly to background noise, making a weak signal difficult to detect.[9] This is especially true for tissues containing lipofuscin, collagen, or elastin.[7][9][12] Using a quenching protocol or switching to a fluorophore in the far-red spectrum can help.[6][7][8]

  • Check Antibody Storage and Handling: Ensure your this compound and conjugated antibodies are stored correctly. The NHS ester is moisture-sensitive and should be stored at -20°C, desiccated, and protected from light.[2][13]

Data Presentation: Key Experimental Parameters

Optimizing your staining protocol requires careful attention to concentrations and reaction conditions. The tables below provide recommended starting points for your experiments.

Table 1: Recommended Blocking Buffer Compositions

Blocking Agent Concentration Buffer Notes
Normal Serum 5-10% PBS-T (PBS + 0.1% Triton X-100) Serum should be from the same species as the secondary antibody host.[4]
Bovine Serum Albumin (BSA) 1-5% PBS-T (PBS + 0.1% Triton X-100) Use high-purity, IgG-free BSA to avoid cross-reactivity.

| Non-fat Dry Milk | 1-5% | PBS-T (PBS + 0.1% Triton X-100) | Not recommended for detecting phosphoproteins. |

Table 2: Parameters for Antibody Labeling with this compound

Parameter Recommended Value/Range Notes
Antibody Purity >95% Must be free of amine-containing buffers (Tris, glycine) and stabilizers (BSA).[10]
Antibody Concentration >2 mg/mL Higher concentrations improve labeling efficiency.[10][14]
Reaction Buffer 0.1 M Sodium Bicarbonate The reaction is pH-dependent; a pH of 8.3-8.5 is optimal.[2][10][15]
Molar Ratio (Dye:Antibody) 5:1 to 20:1 This needs to be optimized for each antibody. Start with a ratio of 10:1.

| Incubation Time | 1-2 hours | At room temperature, protected from light.[14] |

Experimental Protocols

Protocol 1: General Immunofluorescence Staining

This protocol provides a general workflow for direct immunofluorescence staining of cultured cells after labeling a primary antibody with this compound.

  • Cell Preparation: Grow cells on sterile glass coverslips. Wash briefly with Phosphate Buffered Saline (PBS).

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required): For intracellular targets, incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Incubate with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding.[4]

  • Antibody Incubation: Dilute the MB 488-conjugated antibody to its optimal concentration in the blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[12]

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each to remove unbound antibody.[2]

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Final Wash: Wash once more with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence microscope with appropriate filters for MB 488 (Excitation/Emission max: 501/524 nm[13]).

Protocol 2: Autofluorescence Quenching with Sodium Borohydride (B1222165)

This protocol is useful for reducing autofluorescence caused by aldehyde fixation.[5][6][8]

  • Perform Fixation and Washing: Follow steps 2 and 3 of the General Immunofluorescence protocol.

  • Prepare Quenching Solution: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution will effervesce.

  • Incubation: Apply the freshly prepared solution to your fixed cells. Incubate for 10 minutes at room temperature.

  • Repeat: Repeat the incubation with a fresh solution two more times, for a total of three 10-minute incubations.[5]

  • Thorough Washing: Wash the samples extensively with PBS (at least 3 times for 5 minutes each) to remove all residual sodium borohydride.

  • Proceed with Staining: Continue with the immunofluorescence protocol, starting from the permeabilization or blocking step.

Visual Guides

Diagram 1: Troubleshooting Workflow for High Background Staining

G A High Background Observed B Run Controls: 1. Unstained Sample 2. Secondary Ab Only A->B C Fluorescence in Unstained Sample? B->C D Fluorescence in Secondary Only Control? C->D No E Issue: Autofluorescence C->E Yes F Issue: Non-specific Secondary Ab Binding D->F Yes G Issue: Non-specific Primary Ab / Dye Conjugate D->G No H Solutions: - Use Quenching Reagent (e.g., NaBH4) - Reduce Fixation Time - Use Far-Red Fluorophore E->H I Solutions: - Increase Blocking Time/Concentration - Use Pre-adsorbed Secondary Ab - Titrate Secondary Ab F->I J Solutions: - Titrate Primary Ab Conjugate - Increase Wash Steps/Duration - Centrifuge Ab Before Use - Optimize Labeling (DOL) G->J G cluster_0 Specific Covalent Labeling cluster_1 Potential Non-Specific Binding Antibody Antibody (-NH2 Lysine) Conjugate Stable Amide Bond (MB 488-Antibody) Antibody->Conjugate NHS_Ester MB 488 NHS Ester NHS_Ester->Conjugate pH 8.3-8.5 Conjugate2 MB 488-Antibody Background High Background Staining Conjugate2->Background Cell_Surface Non-Target Cell Proteins (Hydrophobic/Ionic Sites) Cell_Surface->Background Blocking Blocking Agent (e.g., BSA, Serum) Blocking->Cell_Surface Prevents

References

Technical Support Center: Optimizing MB 488 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your MB 488 NHS Ester labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the labeling of proteins and other amine-containing biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

The optimal molar ratio of dye to protein is crucial for achieving the desired degree of labeling (DOL) without causing protein precipitation or loss of function.[1][2][3] A common starting point is a 5:1 to 20:1 molar excess of the dye to the protein.[4][5][6] However, this ratio is highly dependent on the specific protein and its number of available primary amines (N-terminus and lysine (B10760008) residues).[4][7] For proteins that are sensitive to modification, it is advisable to start with a lower ratio (e.g., 5:1 to 10:1).[1]

Recommended Starting Molar Ratios:

Target MoleculeRecommended Molar Ratio (Dye:Protein)Notes
IgG Antibodies10:1 to 15:1[8]A good starting point for many antibodies.
Other Proteins5:1 to 20:1[3][4]Optimization is often necessary.
Peptides1:1 to 5:1Depends on the number of primary amines.
Oligonucleotides5:1 to 20:1Ensure sufficient excess for efficient labeling.

It is highly recommended to perform a series of small-scale labeling reactions with varying molar ratios to determine the optimal condition for your specific protein.[3][7][9]

Q2: How does pH affect the labeling efficiency?

The pH of the reaction buffer is a critical parameter for successful labeling. The optimal pH range for NHS ester reactions is between 8.3 and 8.5.[4][10][11][12]

  • Below pH 8.0: The primary amines on the protein are protonated (-NH3+), making them poor nucleophiles and significantly reducing the reaction rate.[4][10][12][13]

  • Above pH 9.0: The rate of hydrolysis of the NHS ester increases dramatically, where the dye reacts with water instead of the protein, leading to low labeling efficiency.[10][12][13]

The reaction involves a competition between the aminolysis (reaction with the protein) and hydrolysis (reaction with water). The ideal pH maximizes the availability of deprotonated amines while minimizing the rate of dye hydrolysis.[12]

Q3: What are the recommended buffers for this reaction?

It is essential to use an amine-free buffer to avoid competition with the target protein.[4][13][14]

Compatible Buffers:

  • 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[8][10][11]

  • 0.1 M Sodium Phosphate (pH 8.0-8.5)[10][13][15]

  • 0.1 M Borate (pH 8.0-8.5)[4][14]

  • Phosphate-Buffered Saline (PBS) with pH adjusted to 8.0-8.5[4][14]

Incompatible Buffers:

  • Tris (Tris(hydroxymethyl)aminomethane)[4][13][14]

  • Glycine[4][13][14]

  • Ammonium salts[2][3][9]

If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before labeling.[4][14]

Q4: How can I remove unconjugated this compound after the reaction?

Removing the free, unreacted dye is crucial for accurate downstream applications and to reduce background fluorescence.[16] The most common methods are:

  • Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a widely used and effective method for separating the larger labeled protein from the smaller, unconjugated dye molecules.[3][9][10][17]

  • Dialysis: This method involves placing the labeling reaction in a dialysis bag with a specific molecular weight cutoff (MWCO) and dialyzing against a large volume of buffer. It is effective but can be time-consuming.[18]

  • Spin Desalting Columns: These are pre-packed columns that offer a quick and convenient way to remove free dye for smaller sample volumes.[18]

Q5: What is the recommended protein concentration for labeling?

The protein concentration can influence the labeling efficiency. A higher protein concentration generally leads to a more efficient reaction.[2][8] The recommended range is typically 1-10 mg/mL.[1][4][10] For optimal results, a concentration of at least 2 mg/mL is often recommended.[2][9][14][17] If your protein solution is too dilute, consider concentrating it before labeling.[8]

Troubleshooting Guide

Issue 1: Low Labeling Efficiency

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Buffer pH Verify the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter.[4][12][14]
Presence of Amine-Containing Buffers Perform a buffer exchange to a compatible, amine-free buffer like PBS or sodium bicarbonate.[4][14]
Inactive/Hydrolyzed NHS Ester Use a fresh vial of this compound. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[2][4]
Low Protein Concentration Concentrate your protein to at least 2 mg/mL if possible.[2][14][17]
Insufficient Molar Excess of Dye Increase the molar ratio of dye to protein. Perform a titration to find the optimal ratio for your protein.[4][16]
Issue 2: Protein Precipitation During Labeling

Possible Causes & Solutions:

CauseRecommended Solution
High Molar Ratio of Dye A high degree of labeling can increase the hydrophobicity of the protein, leading to aggregation.[1] Reduce the dye-to-protein molar ratio.[1]
High Concentration of Organic Solvent The final concentration of DMSO or DMF in the reaction should be less than 10%.[1][2][4] Dissolve the dye in the smallest practical volume of anhydrous solvent.
Protein Instability The protein may be unstable under the reaction conditions. Try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[2]
Issue 3: High Background Fluorescence

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Removal of Unconjugated Dye Ensure thorough purification of the labeled protein. Repeat the purification step or use a more stringent method like HPLC.[16]
Non-specific Binding The hydrolyzed NHS ester can increase non-specific binding. Optimize the reaction pH and duration to minimize hydrolysis and ensure proper purification.[13]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein.

1. Prepare the Protein Solution:

  • Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[4]

  • The recommended protein concentration is 2-10 mg/mL.[3][5][9][14] If necessary, perform a buffer exchange.

2. Prepare the this compound Stock Solution:

  • Allow the vial of this compound to warm to room temperature before opening.[2][4]

  • Immediately before use, dissolve the ester in high-quality, anhydrous DMSO or DMF to a concentration of 10 mM.[14]

3. Perform the Labeling Reaction:

  • Calculate the volume of the dye stock solution needed to achieve the desired molar excess (a 10:1 to 20:1 molar excess is a common starting point).[2][14]

  • While gently stirring the protein solution, add the dye stock solution.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.[10][14]

4. Purify the Conjugate:

  • Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) or through dialysis.[3][9][10][17][18]

5. Determine the Degree of Labeling (DOL) (Optional but Recommended):

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of MB 488 (~490 nm).

  • Calculate the DOL to determine the average number of dye molecules per protein molecule.[8]

Visualizations

Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Prepare Protein (Amine-free buffer, pH 8.3-8.5) C Combine & Incubate (RT, 1-4h or 4°C overnight) A->C Add Dye B Prepare this compound (10 mM in anhydrous DMSO/DMF) B->C D Remove Unconjugated Dye (Size-Exclusion Chromatography) C->D Purify E Characterize Conjugate (Determine DOL) D->E Analyze

Caption: Experimental workflow for this compound labeling.

Caption: Troubleshooting guide for low labeling efficiency.

References

Technical Support Center: Preventing Photobleaching of MB 488 NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of biomolecules labeled with MB 488 NHS ester. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your fluorescence imaging experiments and ensure the acquisition of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a reactive fluorescent dye used for labeling primary amines on proteins, antibodies, and other biomolecules. It is known for its bright green fluorescence, high water solubility, and excellent photostability, making it a suitable choice for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[1] The N-hydroxysuccinimidyl (NHS) ester group reacts efficiently with primary amines at a pH of 7-9 to form a stable covalent amide bond.

Q2: What is photobleaching and why is it a concern?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[2][3] This phenomenon occurs when the fluorescent molecule is exposed to excitation light, particularly at high intensities or for prolonged periods.[2][3] Photobleaching can significantly compromise fluorescence imaging experiments by causing a progressive decrease in signal intensity, which can lead to poor image quality, reduced sensitivity, and inaccurate quantitative analysis.[3][4]

Q3: How photostable is MB 488 compared to other green dyes?

Quantitative Data: Photostability of Green Fluorescent Dyes

The following table summarizes the photophysical properties of MB 488 and other commonly used green fluorescent dyes. Note that while MB 488 is reported to have high photostability, specific quantitative values for its photobleaching quantum yield are not widely published. The data for Alexa Fluor 488, a structurally similar dye, is provided for comparison.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φ)Relative Photostability
MB 488 ~501~524~86,000HighVery High
Alexa Fluor 488 ~495~519~71,0000.92[7]High
DyLight 488 ~493~518~70,000Not specifiedHigh
FITC (Fluorescein) ~494~518~75,0000.92Low[5]

Troubleshooting Guide: Diagnosing and Resolving Photobleaching

Use the following flowchart to identify and address common causes of photobleaching in your experiments with this compound conjugates.

Troubleshooting Photobleaching of MB 488 Conjugates cluster_imaging Imaging Optimization cluster_sample Sample Preparation cluster_reagents Reagent Quality start Weak or Fading Fluorescence Signal check_imaging Review Imaging Parameters start->check_imaging check_sample Evaluate Sample Preparation start->check_sample check_reagents Assess Reagent Quality start->check_reagents imaging_intensity Reduce Excitation Intensity (Use ND filters, lower laser power) check_imaging->imaging_intensity High Illumination? imaging_exposure Decrease Exposure Time (Increase camera gain if necessary) check_imaging->imaging_exposure Long Exposure? imaging_wavelength Use Appropriate Filters (Minimize excitation of other fluorophores) check_imaging->imaging_wavelength Incorrect Filters? sample_antifade Use Antifade Mounting Medium (e.g., ProLong Gold, VECTASHIELD) check_sample->sample_antifade No Antifade? sample_oxygen Minimize Oxygen Exposure (Use oxygen scavengers for fixed cells) check_sample->sample_oxygen Live Cell Imaging? sample_storage Store Samples Properly (In the dark at 4°C) check_sample->sample_storage Improper Storage? reagents_dye Check Dye Conjugation Efficiency (Verify labeling protocol) check_reagents->reagents_dye Low Signal Initially? reagents_buffer Ensure Optimal Buffer pH (pH 7.2-8.5 for labeling) check_reagents->reagents_buffer Suboptimal pH? end Signal Stabilized imaging_intensity->end imaging_exposure->end imaging_wavelength->end sample_antifade->end sample_oxygen->end sample_storage->end reagents_dye->end reagents_buffer->end

Caption: A flowchart to guide the troubleshooting of photobleaching issues.

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol provides a general procedure for conjugating this compound to an antibody. Optimization may be required for different antibodies and applications.

Materials:

  • Antibody of interest (free of amine-containing buffers like Tris or glycine)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines, it must be dialyzed against PBS and then the reaction buffer.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.

  • Perform the Labeling Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve the desired dye-to-antibody molar ratio. A starting point of a 10:1 molar excess of dye to antibody is recommended.[8]

    • Slowly add the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the first colored fractions, which contain the labeled antibody.

  • Characterize the Conjugate (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~501 nm (for MB 488).

    • Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody.

Protocol 2: Quantifying Photobleaching Rate

This protocol describes a method to quantify the photobleaching rate of your MB 488-labeled samples using a fluorescence microscope.

Materials:

  • MB 488-labeled sample mounted on a microscope slide

  • Fluorescence microscope with a 488 nm laser or other suitable light source

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare your sample as you would for your imaging experiment. If comparing different conditions, ensure all samples are prepared identically.

  • Image Acquisition:

    • Locate a region of interest (ROI) on your sample.

    • Set the imaging parameters (e.g., laser power, exposure time, camera gain) to the settings you intend to use for your experiment.

    • Acquire a time-lapse series of images of the ROI. The time interval between images should be consistent. Continue acquiring images until the fluorescence signal has significantly decreased.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Define an ROI that encompasses the fluorescently labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the mean intensity of a region without any labeled structures and subtracting this value from your ROI measurements.

    • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time zero).

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of fluorescence decay is an indicator of photostability. You can fit the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).

Signaling Pathways and Experimental Workflows

Jablonski Diagram Illustrating Photobleaching

The following diagram illustrates the photophysical processes that lead to fluorescence and photobleaching.

Jablonski S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Bleached Photobleached State T1->Bleached Reaction with O₂ (Photobleaching)

Caption: A simplified Jablonski diagram showing the electronic states of a fluorophore and the pathways leading to fluorescence and photobleaching.

Experimental Workflow for Minimizing Photobleaching

This workflow outlines the key steps to consider for reducing photobleaching during a fluorescence microscopy experiment.

workflow cluster_prep Preparation Steps cluster_imaging Imaging Best Practices start Start Experiment prep Sample Preparation start->prep imaging Image Acquisition prep->imaging choose_dye Select Photostable Dye (e.g., MB 488) use_antifade Use Antifade Reagent minimize_oxygen Reduce Oxygen (Fixed Samples) analysis Data Analysis imaging->analysis low_intensity Minimize Excitation Intensity short_exposure Use Shortest Possible Exposure correct_filters Use Appropriate Filters avoid_unnecessary_exposure Shutter Light Source When Not Acquiring end End analysis->end

Caption: A logical workflow for designing and executing fluorescence imaging experiments to minimize photobleaching.

References

Technical Support Center: MB 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with MB 488 NHS ester, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a green-emitting fluorescent dye that is highly water-soluble, bright, and photostable.[1][2][3] It contains an N-hydroxysuccinimidyl (NHS) ester reactive group that specifically and efficiently reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form a stable, covalent amide bond.[2][3] This makes it a popular choice for labeling proteins, antibodies, and other amine-containing molecules for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2][3]

Q2: What are the primary solvents for dissolving this compound?

While this compound is described as a highly hydrophilic and water-soluble dye,[1][2][3] for creating stock solutions, it is strongly recommended to use high-quality, anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][3][4] This minimizes the premature hydrolysis of the reactive NHS ester in an aqueous environment.[4]

Q3: Why is my this compound not dissolving or precipitating out of solution?

Precipitation of this compound, especially when adding a stock solution to an aqueous buffer, can occur for a few reasons:

  • Solvent Choice for Stock Solution: The NHS ester should first be dissolved in anhydrous DMSO or DMF to prepare a concentrated stock solution.[4][5] Attempting to dissolve the lyophilized powder directly in a large volume of aqueous buffer can lead to poor solubility and hydrolysis.

  • High Concentration in Aqueous Buffer: While the dye itself is water-soluble, high concentrations in a purely aqueous buffer can lead to precipitation.[5]

  • Improper Mixing: The dye stock solution should be added to the protein solution in a drop-wise manner while gently vortexing to ensure proper mixing and to avoid localized high concentrations of the organic solvent.[5]

  • Final Organic Solvent Concentration: The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% to avoid protein denaturation.[5][6]

Q4: What is the optimal pH for the labeling reaction with this compound?

The optimal pH for reacting NHS esters with primary amines on proteins is between 8.3 and 8.5.[6][7][8] This pH range provides the best balance between having deprotonated, reactive amine groups and minimizing the hydrolysis of the NHS ester.[8] A lower pH will result in protonated, unreactive amines, while a higher pH will significantly increase the rate of NHS ester hydrolysis, which competes with the labeling reaction.[6][7][8]

Q5: Which buffers should I use for the labeling reaction, and which should I avoid?

  • Recommended Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers are suitable for NHS ester reactions, provided they are adjusted to the optimal pH range of 8.3-8.5.[5][6][9] A 0.1 M sodium bicarbonate solution is commonly recommended.[6][7]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided.[5][6] These buffers will compete with the primary amines on the target protein for reaction with the NHS ester, significantly reducing the labeling efficiency.[5][6]

Troubleshooting Guide

Low Labeling Efficiency
Potential Cause Recommended Action
Incorrect pH of the reaction buffer. Ensure the pH of your reaction buffer is between 8.3 and 8.5.[5][6]
Hydrolyzed this compound. Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use.[5][6] Allow the vial to warm to room temperature before opening to prevent condensation.[6]
Presence of primary amines in the buffer. Use an amine-free buffer like PBS or sodium bicarbonate.[5][6] If your protein is in a buffer containing amines, perform a buffer exchange using dialysis or a desalting column.[6]
Insufficient molar excess of the dye. Increase the molar ratio of this compound to your protein. A common starting point is an 8- to 20-fold molar excess.[6] This may need to be optimized for your specific protein.
Labeled Protein Precipitates
Potential Cause Recommended Action
Over-labeling of the protein. Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[5] Reduce the molar ratio of dye to protein in the labeling reaction.[5]
Protein instability. The protein may not be stable under the labeling conditions (e.g., pH, presence of organic solvent). Ensure your protein is stable at the reaction pH and that the final concentration of the organic solvent is low (typically <10%).[5]

Experimental Protocols

Preparation of this compound Stock Solution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4][6]

  • Add the appropriate volume of high-quality, anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mg/mL).[4]

  • Vortex the vial until the NHS ester is completely dissolved.

  • This stock solution should be prepared fresh immediately before each use.[6]

General Protein Labeling Protocol
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[6] The recommended protein concentration is 1-10 mg/mL.[7] If the protein is in an incompatible buffer, perform a buffer exchange.[6]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL.[4][8]

  • Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of the this compound stock solution. A common starting point is a 10- to 20-fold molar excess of the dye.[4]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[4]

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[10]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) reaction Add Dye Stock to Protein (Drop-wise with Vortexing) protein_prep->reaction dye_prep Prepare Fresh This compound Stock Solution (in DMSO/DMF) dye_prep->reaction incubation Incubate at Room Temp (1 hour, protected from light) reaction->incubation purification Separate Labeled Protein (e.g., Size-Exclusion Chromatography) incubation->purification final_product Labeled Protein purification->final_product

General workflow for protein labeling with this compound.

competing_reactions cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) MB488_NHS This compound Protein_NH2 Protein-NH2 (Deprotonated Amine) MB488_NHS->Protein_NH2 Optimal pH 8.3-8.5 H2O H2O (Water) MB488_NHS->H2O Rate increases with pH Labeled_Protein Labeled Protein (Stable Amide Bond) Protein_NH2->Labeled_Protein Inactive_Dye Inactive Dye (Hydrolyzed) H2O->Inactive_Dye

Competing reaction pathways for this compound.

troubleshooting_tree start Issue: Poor Labeling Results check_solubility Is the dye fully dissolved in the reaction mixture? start->check_solubility check_efficiency Is the labeling efficiency low? check_solubility->check_efficiency Yes solubility_solution Troubleshoot Solubility: - Prepare fresh stock in anhydrous DMSO/DMF - Add stock drop-wise to protein solution - Ensure final organic solvent <10% check_solubility->solubility_solution No check_precipitation Did the labeled protein precipitate? check_efficiency->check_precipitation No efficiency_solution Troubleshoot Low Efficiency: - Verify buffer pH is 8.3-8.5 - Use amine-free buffers - Increase dye-to-protein ratio - Use fresh dye stock check_efficiency->efficiency_solution Yes precipitation_solution Troubleshoot Precipitation: - Reduce dye-to-protein ratio - Confirm protein stability at reaction pH check_precipitation->precipitation_solution Yes solubility_no No solubility_yes Yes efficiency_yes Yes precipitation_yes Yes

Troubleshooting decision tree for this compound labeling.

References

Technical Support Center: MB 488 NHS Ester Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MB 488 N-hydroxysuccinimide (NHS) ester antibody conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating MB 488 NHS ester to an antibody?

The optimal pH for reacting NHS esters with primary amines on an antibody is between 7.2 and 8.5.[1][2][3][4] A slightly alkaline pH of 8.3 to 8.5 is often considered ideal for efficient conjugation.[1][2][5][6][7][8] Within this range, the primary amine groups, such as the ε-amino group of lysine (B10760008) residues, are sufficiently deprotonated to be effective nucleophiles for reacting with the NHS ester.[1] At a pH below 7.2, the amine groups are protonated and thus less reactive.[1][4] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower labeling efficiency.[1][9][2][10]

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

It is critical to use buffers that are free of primary amines.[1][6] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers.[1][11][2][3] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the antibody for reaction with the this compound, leading to significantly reduced conjugation efficiency.[1][2][3][4][6][10][12] If your antibody is in a buffer containing primary amines, a buffer exchange should be performed before starting the conjugation.[1][12]

Q3: My this compound is not readily soluble in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have limited water solubility.[11][3] To overcome this, the this compound should first be dissolved in a small amount of a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[1][2][3][5][12][13][14] This stock solution can then be added to the aqueous antibody solution.[5] It is crucial to use fresh, high-purity solvents, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[1][5] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10% to avoid causing protein precipitation.[9][12]

Q4: How can I prevent hydrolysis of my this compound?

Hydrolysis is a primary competing reaction that inactivates the NHS ester.[1][11][2][10] To minimize hydrolysis:

  • Proper Storage and Handling: Store the this compound desiccated at -20°C.[4][15][16] Before opening the vial, always allow it to warm to room temperature to prevent moisture condensation, which can hydrolyze the reagent.[1][2][17][18]

  • Use Fresh Solutions: Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use.[1][2][4][12][13] Do not store NHS esters in aqueous solutions.[4]

  • Control pH: Maintain the reaction pH within the optimal range of 7.2-8.5, as the rate of hydrolysis increases significantly at higher pH values.[1][11][2]

Q5: My antibody has precipitated after adding the this compound. What could be the cause?

Protein precipitation during or after conjugation can be caused by several factors:

  • High Concentration of Organic Solvent: Adding too much of the organic solvent (DMSO or DMF) used to dissolve the NHS ester can cause the antibody to precipitate.[9][12] Keep the final organic solvent concentration below 10%.[9]

  • High Degree of Labeling: Excessive modification of the antibody with the dye can alter its physicochemical properties, leading to aggregation and precipitation.[9][6][12] To address this, try reducing the molar excess of the this compound or shortening the reaction time.[9]

  • Change in Protein Charge: The reaction of NHS esters with primary amines neutralizes the positive charge of lysine residues. This change in the overall charge of the antibody can affect its solubility.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of this compound: The reactive ester has been inactivated by moisture.[1][10][12]Ensure proper storage and handling of the NHS ester.[15] Allow the vial to warm to room temperature before opening.[1][2] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before the experiment.[1][12][13]
Incorrect Buffer pH: The pH is too low (amines are protonated and unreactive) or too high (ester hydrolysis is accelerated).[1][12]Verify the reaction buffer pH is within the optimal range of 7.2-8.5, ideally 8.3-8.5.[1][12]
Presence of Competing Amines: The buffer (e.g., Tris, glycine) contains primary amines that compete with the antibody.[1][10][12]Perform a buffer exchange to a compatible, amine-free buffer like PBS or borate buffer before the conjugation reaction.[1][12]
Low Antibody Concentration: Dilute protein solutions favor hydrolysis over the desired conjugation reaction.[9]Increase the antibody concentration. A concentration of at least 2 mg/mL is recommended.[1][6][7][8][19]
Insufficient Molar Excess of NHS Ester: The amount of dye is not sufficient to achieve the desired degree of labeling.[12]Optimize the molar ratio of this compound to the antibody. A 10 to 20-fold molar excess is a common starting point.[1][12]
Inaccessible Primary Amines: The primary amines on the antibody may be sterically hindered or buried within its structure.[1]If structural information is available, assess the accessibility of lysine residues. Consider using a different labeling chemistry if primary amines are not accessible.
Protein Precipitation High Concentration of Organic Solvent: The solvent used to dissolve the NHS ester is causing the antibody to precipitate.[9][12]Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low, typically less than 10%.[9][12]
High Degree of Labeling: Excessive modification of the antibody is leading to aggregation.[9][6][12]Reduce the molar excess of the this compound or shorten the reaction time to decrease the degree of labeling.[9]
Loss of Antibody Activity Modification of Critical Residues: Labeling of lysine residues within or near the antigen-binding site may impair function.[6]Reduce the dye-to-antibody ratio to decrease the overall degree of labeling.[6]
Conformational Changes: Excessive labeling can alter the antibody's structure.[6]Lower the degree of labeling by adjusting the molar ratio of the dye.[6]

Quantitative Data Summary

Table 1: Key Parameters for this compound Antibody Conjugation

ParameterRecommended ValueNotes
Antibody Concentration ≥ 2 mg/mLHigher concentrations promote more efficient labeling.[1][6][7][8][19]
Reaction Buffer 0.1 M Sodium Bicarbonate or PBSMust be free of primary amines.[1][11][2][3]
Reaction pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester hydrolysis.[1][2][5][6][7][8]
This compound Stock Solution 10 mg/mL in anhydrous DMSO or DMFPrepare fresh immediately before use.[7][8][13]
Dye:Antibody Molar Ratio 5:1 to 20:1A 10:1 ratio is a good starting point and should be optimized for each antibody.[8]
Incubation Time 1 - 4 hours at room temperature or overnight at 4°CProtect from light during incubation.[1][2]
Incubation Temperature Room Temperature or 4°C[1][2]

Table 2: Half-life of NHS Esters in Aqueous Solution

pHTemperatureApproximate Half-life
7.00°C4 - 5 hours[11]
8.64°C10 minutes[11]

Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.

Experimental Protocols

General Protocol for Antibody Conjugation with this compound

This protocol provides a general guideline for labeling 1 mg of a typical IgG antibody. Optimization may be required for different antibodies and desired degrees of labeling.

Materials:

  • Antibody of interest (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[1][2][6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[2]

  • Purification column (e.g., size-exclusion chromatography)[6]

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of at least 2 mg/mL.[1][6][7][8][19]

    • If the buffer contains interfering substances like Tris or glycine, perform a buffer exchange using dialysis or a desalting column into the Reaction Buffer.[1][12]

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[1][2][17][18]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7][8][13]

  • Conjugation Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[1][12]

    • While gently stirring the antibody solution, slowly add the calculated amount of the this compound stock solution.[8]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][2] Protect the reaction from light.[1]

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purify the Conjugate:

    • Remove the unreacted dye and byproducts by running the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.[2][20]

    • The first colored fraction to elute will be the labeled antibody.[6]

  • Storage:

    • Store the purified antibody-dye conjugate at 4°C, protected from light.[13][15] For long-term storage, it can be stored at -20°C.[21] Consider adding a carrier protein (e.g., 0.1% BSA) for increased stability.[13]

Visualizations

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Antibody Antibody with Primary Amine (-NH2) Conjugate MB 488-Antibody Conjugate (Stable Amide Bond) Antibody->Conjugate + this compound (pH 7.2-8.5) NHS_Ester This compound NHS_Ester->Conjugate Byproduct N-hydroxysuccinimide (NHS) NHS_Ester->Byproduct experimental_workflow A 1. Antibody Preparation (Buffer Exchange, Concentration Adjustment) C 3. Conjugation Reaction (Mix Antibody and NHS Ester, Incubate) A->C B 2. Prepare this compound Stock Solution (Dissolve in anhydrous DMSO/DMF) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Purify Conjugate (Size-Exclusion Chromatography) D->E F 6. Characterization and Storage (Determine Degree of Labeling, Store at 4°C or -20°C) E->F troubleshooting_logic Start Low Conjugation Efficiency? Check_pH Is buffer pH 8.3-8.5? Start->Check_pH Yes Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH and repeat Check_pH->Adjust_pH No Check_Dye Was dye freshly prepared in anhydrous solvent? Check_Buffer->Check_Dye Yes Buffer_Exchange Perform buffer exchange and repeat Check_Buffer->Buffer_Exchange No Check_Concentration Is antibody concentration >2 mg/mL? Check_Dye->Check_Concentration Yes Use_Fresh_Dye Use fresh dye and repeat Check_Dye->Use_Fresh_Dye No Check_Ratio Is dye:antibody ratio sufficient? Check_Concentration->Check_Ratio Yes Concentrate_Ab Increase antibody concentration and repeat Check_Concentration->Concentrate_Ab No Success Re-evaluate Experiment Check_Ratio->Success Yes Increase_Ratio Increase dye:antibody ratio and repeat Check_Ratio->Increase_Ratio No

References

Technical Support Center: MB 488 NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding of MB 488 NHS ester conjugates.

Troubleshooting Guide

High background and non-specific staining are common issues encountered during experiments using fluorescently labeled conjugates. This guide provides a systematic approach to identify and resolve these problems.

Q1: I am observing high background fluorescence across my entire sample. What are the likely causes and how can I fix it?

High background fluorescence, where the entire field of view is fluorescent, can be attributed to several factors. The primary culprits are often related to the conjugate itself or the staining protocol.

Potential Causes & Solutions:

  • Excessive Antibody/Conjugate Concentration: Using too much of the MB 488-conjugated antibody is a frequent cause of high background.

    • Solution: Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio. Start with a concentration of around 1 µg/mL and test a range of dilutions.[1][2]

  • Presence of Unconjugated Dye: Free, unconjugated this compound or its hydrolyzed form in your antibody solution can bind non-specifically to the sample.

    • Solution: Ensure the conjugate is properly purified after the labeling reaction to remove any free dye. Size-exclusion chromatography or centrifugal filters are effective methods.[3]

  • Inadequate Washing: Insufficient washing after antibody incubation fails to remove unbound conjugate.

    • Solution: Increase the number and duration of wash steps.[4] Washing with a buffer containing a mild detergent like Tween 20 (e.g., 0.05% in PBS) can help reduce non-specific binding.[5]

  • Sample Drying: Allowing the sample to dry out at any point during the staining process can cause non-specific binding.

    • Solution: Keep the sample in a humidified chamber and ensure it remains covered in buffer throughout the procedure.[2][4]

Q2: My negative control (no primary antibody) shows significant staining. What does this indicate?

Staining in a negative control where only the MB 488-conjugated secondary antibody is applied points to non-specific binding of the secondary antibody itself.

Potential Causes & Solutions:

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in your sample.

    • Solution: Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species.[6]

  • Fc Receptor Binding: The secondary antibody may be binding to Fc receptors on certain cell types (e.g., macrophages).

    • Solution: Block Fc receptors with an appropriate Fc blocking reagent before primary antibody incubation.

  • Inadequate Blocking: The blocking step may not be sufficient to cover all non-specific binding sites.

    • Solution: Optimize your blocking protocol. Try different blocking agents, increase the concentration, or extend the incubation time.[4][7]

Q3: I see punctate or speckled background staining. What could be the cause?

This pattern of background often suggests the presence of aggregated conjugate.

Potential Causes & Solutions:

  • Conjugate Aggregation: The MB 488-conjugated antibody may have aggregated due to over-labeling, improper storage, or repeated freeze-thaw cycles.

    • Solution: Centrifuge the conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use and only use the supernatant.[5] For long-term storage, aliquot the conjugate to avoid multiple freeze-thaw cycles.

  • Precipitated Dye: If the dye was not fully dissolved in the labeling reaction, it could lead to fluorescent precipitates.

    • Solution: Ensure the this compound is completely dissolved in a suitable solvent like DMSO before adding it to the antibody solution.

Frequently Asked Questions (FAQs)

Q4: What is this compound and what are its properties?

This compound is a green fluorescent dye that is activated with an N-hydroxysuccinimide (NHS) ester functional group. This group reacts with primary amines on proteins and other molecules to form a stable covalent bond. MB 488 is known for being a very hydrophilic and water-soluble dye, which can help minimize non-specific binding that is sometimes associated with more hydrophobic dyes.[8][9][10][11][12]

Key Properties of MB 488:

Property Value
Excitation Maximum ~501 nm[8][9][10]
Emission Maximum ~524 nm[8][9][10]

| Solubility | Water, DMSO, DMF[10][12] |

Q5: How does the degree of labeling (DOL) affect non-specific binding?

The Degree of Labeling (DOL), or the number of dye molecules per antibody, can significantly impact the conjugate's performance.

  • Under-labeling: Results in a weak signal.

  • Over-labeling: Can lead to several problems:

    • Reduced Antibody Affinity: Too many dye molecules can interfere with the antigen-binding site of the antibody, reducing its specificity and effectiveness.[13][14][15]

    • Increased Hydrophobicity: Although MB 488 is hydrophilic, a high density of any dye can alter the overall physicochemical properties of the antibody, potentially increasing non-specific hydrophobic interactions.

    • Aggregation: Over-labeled antibodies are more prone to aggregation.[13]

An optimal DOL for most antibodies is typically between 2 and 10, depending on the specific antibody and dye.[16]

Q6: What are the best blocking buffers to reduce non-specific binding?

The choice of blocking buffer depends on the sample type and the antibodies being used. It's often necessary to empirically determine the best blocking agent for your specific experiment.[17]

Blocking AgentTypical ConcentrationNotes
Normal Serum 5-10%Use serum from the same species as the secondary antibody host to block non-specific binding sites.[18]
Bovine Serum Albumin (BSA) 1-5%A common and effective blocking agent. Ensure it is high-purity and IgG-free to avoid cross-reactivity.[18]
Non-fat Dry Milk 1-5%Can be effective but is not recommended for detecting phosphorylated proteins due to high phosphoprotein content.[18]
Commercial Blocking Buffers VariesOften contain a mixture of proteins and other components to reduce background.

Q7: Can autofluorescence be mistaken for non-specific binding?

Yes, some cells and tissues have endogenous molecules that fluoresce naturally, a phenomenon known as autofluorescence. This can be a significant source of background, especially in the green channel where MB 488 emits.

To check for autofluorescence, examine an unstained sample under the microscope using the same filter sets as your experiment.[1][4] If autofluorescence is high, you may need to use an autofluorescence quenching reagent or choose a dye in a different spectral range (e.g., red or far-red).[5]

Experimental Protocols

Protocol 1: Titration of MB 488-Conjugated Antibody

This protocol helps determine the optimal antibody concentration to maximize the signal-to-noise ratio.

  • Prepare a series of dilutions of your MB 488-conjugated antibody in your antibody dilution buffer (e.g., PBS with 1% BSA). A good starting range is from 0.1 µg/mL to 10 µg/mL.

  • Prepare identical samples (e.g., cells on coverslips or tissue sections).

  • Follow your standard staining protocol, but apply a different antibody dilution to each sample.

  • Include a negative control with no primary antibody to assess secondary antibody binding (if applicable) and an unstained control to check for autofluorescence.

  • Image all samples using the exact same microscope settings (e.g., laser power, exposure time, gain).

  • Compare the images to identify the concentration that gives the brightest specific signal with the lowest background.

Protocol 2: Purification of Conjugate to Remove Free Dye

This protocol uses a centrifugal filter unit to remove unconjugated MB 488 dye from your antibody solution.

  • Select a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate for your antibody (e.g., 10-30 kDa for IgG).

  • Add your antibody conjugation reaction mixture to the filter unit.

  • Add a suitable buffer (e.g., PBS) to the filter unit, typically to the maximum volume.

  • Centrifuge according to the manufacturer's instructions. This will force the buffer and small molecules (like free dye) through the membrane while retaining the larger antibody conjugate.

  • Discard the filtrate.

  • Repeat the wash step by adding more buffer and centrifuging again. Perform at least 3-4 wash cycles to ensure complete removal of free dye.[3]

  • Recover the concentrated, purified MB 488-conjugated antibody from the filter unit.

Visualizations

Troubleshooting_Workflow start High Background or Non-Specific Staining Observed control_check Step 1: Check Controls start->control_check unstained_control Is there high signal in the unstained sample? control_check->unstained_control Yes no_primary_control Is there high signal in the 'secondary only' control? unstained_control->no_primary_control No autofluorescence Issue: Autofluorescence - Use quenching buffer - Switch to red-shifted dye unstained_control->autofluorescence Yes secondary_issue Issue: Secondary Antibody Non-Specific Binding - Use pre-adsorbed secondary - Optimize blocking no_primary_control->secondary_issue Yes staining_protocol Step 2: Optimize Staining Protocol no_primary_control->staining_protocol No optimize_concentration Titrate Primary/Conjugate Concentration staining_protocol->optimize_concentration optimize_blocking Optimize Blocking (Agent, Time, Concentration) optimize_concentration->optimize_blocking optimize_washing Increase Wash Steps (Duration, Number, Detergent) optimize_blocking->optimize_washing conjugate_check Step 3: Check Conjugate Quality optimize_washing->conjugate_check purification_check Was conjugate purified post-labeling? conjugate_check->purification_check aggregation_check Is there punctate staining? purification_check->aggregation_check Yes purify_conjugate Action: Purify Conjugate (e.g., spin column) to remove free dye. purification_check->purify_conjugate No spin_conjugate Action: Centrifuge conjugate before use to remove aggregates. aggregation_check->spin_conjugate Yes end Problem Resolved aggregation_check->end No purify_conjugate->end spin_conjugate->end

Caption: A workflow for troubleshooting non-specific binding.

Conjugation_to_Staining_Workflow cluster_0 Conjugation cluster_1 Staining cluster_2 Critical Checkpoints for Non-Specific Binding prep_antibody 1. Prepare Antibody (Buffer exchange, pH 8.3-8.5) prep_dye 2. Prepare MB 488 NHS Ester Stock (in DMSO) prep_antibody->prep_dye reaction 3. Conjugation Reaction (1-2 hours, Room Temp) prep_dye->reaction purification 4. Purification (Remove free dye) reaction->purification c1 Optimal DOL? reaction->c1 blocking 5. Block Sample purification->blocking c2 Complete removal of free dye? purification->c2 incubation 6. Incubate with Conjugate blocking->incubation c3 Effective blocking? blocking->c3 washing 7. Wash Sample incubation->washing c4 Optimal conjugate concentration? incubation->c4 imaging 8. Image washing->imaging c5 Sufficient washing? washing->c5

Caption: Key experimental stages and checkpoints.

References

effect of pH on MB 488 NHS ester labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals using MB 488 NHS ester for labeling proteins and other amine-containing biomolecules. Here you will find answers to frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound?

The optimal pH for reacting this compound with primary amines on a protein is between 8.0 and 8.5.[1] A pH of 8.3 is frequently recommended as an ideal starting point for most protein labeling experiments.[1][2] This pH range provides the best balance between the reactivity of the target amine groups and the stability of the NHS ester.[1]

Q2: How does pH influence the labeling reaction?

The pH of the reaction buffer is a critical factor that governs two competing reactions:

  • Amine Reactivity: For a successful labeling reaction, the primary amines on the protein (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) must be in a deprotonated, nucleophilic state (-NH2). At a pH below 8.0, a significant portion of these amines will be protonated (-NH3+), which makes them unreactive toward the NHS ester.[1]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that breaks down the ester and renders the dye inactive. The rate of this hydrolysis reaction increases significantly with pH.[1] At a pH above 9.0, the hydrolysis of the NHS ester can happen so quickly that it outcompetes the desired labeling reaction, leading to poor efficiency.[1]

Q3: What type of buffer should I use for the labeling reaction?

It is crucial to use a buffer that is free of primary amines. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for reaction with the NHS ester, which will significantly reduce the labeling efficiency.[1][3]

Recommended Buffers:

  • 0.1 M Sodium Bicarbonate, pH 8.3-8.5[1][2]

  • 0.1 M Sodium Phosphate, pH 8.0-8.5[1]

  • 0.1 M HEPES, pH 8.0-8.5[1]

  • 50 mM Borate, pH 8.5[1]

Q4: Does the fluorescence of the MB 488 dye itself get affected by pH?

The fluorescence of Alexa Fluor® 488, which is structurally similar to MB 488, is stable and generally insensitive to pH in the range of 4 to 10.[4][5] This is a significant advantage over older fluorescent dyes like fluorescein.

Quantitative Data: pH and NHS Ester Stability

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life of the NHS ester decreases significantly as the pH increases. This underscores the importance of performing the labeling reaction within the optimal pH range to maximize conjugation before the dye hydrolyzes.[1]

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.0Room Temp.210 minutes
8.5Room Temp.180 minutes
8.64°C10 minutes
9.0Room Temp.125 minutes

(Data compiled from multiple sources describing general NHS ester chemistry).[6][7][8]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general framework for labeling proteins with this compound. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer. If it is in a buffer containing primary amines like Tris or glycine, you must perform a buffer exchange using dialysis or a desalting column.

    • The recommended protein concentration is 2-10 mg/mL.[9][10] Concentrations below 2 mg/mL can significantly decrease the reaction efficiency.[10]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[9] The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[1]

  • Adjust the pH of the Protein Solution:

    • Add the Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.3) to the protein solution. A common method is to add 1/10th of the protein solution volume of 1 M sodium bicarbonate, pH 8.3, to achieve a final buffer concentration of 0.1 M.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the this compound stock solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.[1] This ratio may need to be optimized.

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[2] Alternatively, the reaction can be carried out overnight at 4°C.

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column or dialysis.

Troubleshooting Guide

Low labeling efficiency is a common issue. The following troubleshooting workflow can help identify the cause.

TroubleshootingWorkflow start Low Labeling Efficiency check_ph Is the reaction pH within the 8.0-8.5 range? start->check_ph ph_low pH < 8.0? check_ph->ph_low No check_buffer Is the buffer amine-free? check_ph->check_buffer Yes ph_high pH > 8.5? ph_low->ph_high No solution_ph_low Solution: Increase pH to 8.0-8.5. Low pH leads to protonated, unreactive amines. ph_low->solution_ph_low Yes solution_ph_high Solution: Lower pH to 8.0-8.5. High pH causes rapid hydrolysis of the NHS ester. ph_high->solution_ph_high Yes ph_high->check_buffer No amine_buffer Amine-containing buffer (e.g., Tris, Glycine)? check_buffer->amine_buffer No check_reagent Is the this compound reagent fresh and active? check_buffer->check_reagent Yes solution_amine_buffer Solution: Exchange buffer to an amine-free buffer (e.g., PBS, Bicarbonate) via dialysis or desalting. amine_buffer->solution_amine_buffer Yes amine_buffer->check_reagent No reagent_old Reagent old or improperly stored? check_reagent->reagent_old No other_issues Other potential issues: - Low protein concentration - Inadequate molar excess of dye - Protein precipitation check_reagent->other_issues Yes solution_reagent_old Solution: Use a fresh vial of This compound. Prepare stock solution immediately before use. reagent_old->solution_reagent_old Yes reagent_old->other_issues No

Caption: Troubleshooting workflow for low this compound labeling efficiency.

Signaling Pathways and Experimental Workflows

Chemical Reaction of this compound with a Primary Amine

The following diagram illustrates the chemical reaction between this compound and a primary amine on a protein, highlighting the crucial role of pH.

reaction_pathway cluster_low_ph Low pH (< 8.0) cluster_optimal_ph Optimal pH (8.0 - 8.5) cluster_high_ph High pH (> 9.0) protein_nh3 Protein-NH3+ (Protonated, Unreactive) low_efficiency Low Labeling Efficiency protein_nh3->low_efficiency Poor Nucleophile protein_nh2 Protein-NH2 (Deprotonated, Reactive) mb488_protein MB 488-Protein (Stable Conjugate) protein_nh2->mb488_protein Amide Bond Formation mb488_hydrolyzed Hydrolyzed MB 488 (Inactive) low_efficiency2 Low Labeling Efficiency mb488_hydrolyzed->low_efficiency2 Competes with Labeling mb488_nhs MB 488-NHS Ester mb488_nhs->protein_nh3 mb488_nhs->protein_nh2 mb488_nhs->mb488_hydrolyzed Hydrolysis

Caption: The effect of pH on this compound reaction pathways.

References

Technical Support Center: Removal of Unconjugated MB 488 NHS Ester Dye

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the effective removal of unconjugated Methylene Blue 488 (MB 488) N-hydroxysuccinimide (NHS) ester dye following protein conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unconjugated MB 488 NHS ester dye after a labeling reaction?

A1: The most common and effective methods for separating the labeled protein from free unconjugated dye are size-exclusion chromatography (e.g., spin columns or desalting columns), dialysis, and gel filtration chromatography.[1][][3] The choice of method depends on factors such as sample volume, protein size, and the desired final concentration.[4]

Q2: Why is it crucial to quench the labeling reaction before purification?

A2: Quenching is a critical step to stop the conjugation reaction by deactivating any remaining reactive this compound.[5] This prevents the dye from labeling other molecules during purification or downstream applications, which could lead to non-specific signals and inaccurate results.[5]

Q3: What are the recommended quenching agents and their typical concentrations?

A3: Common quenching agents are small molecules containing primary amines. Tris or glycine (B1666218) are widely used and effective.[5][6] A final concentration of 20-50 mM is typically sufficient to quench the reaction.[5][6] The quenching reaction should proceed for 15-30 minutes at room temperature.[5][6]

Q4: What is the optimal pH for the NHS ester conjugation reaction?

A4: The optimal pH range for NHS ester reactions is between 7.2 and 8.5.[6][7] A pH that is too low results in protonated, unreactive amines on the protein, while a pH that is too high accelerates the hydrolysis of the NHS ester, reducing labeling efficiency.[7]

Q5: Can I use buffers like Tris or glycine for the conjugation reaction?

A5: No, buffers containing primary amines, such as Tris and glycine, should be avoided as they will compete with the target protein for reaction with the NHS ester dye.[6][7] Compatible buffers include phosphate-buffered saline (PBS) or borate (B1201080) buffer.[6][7]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Labeling Efficiency Hydrolyzed NHS Ester: The dye has been inactivated by moisture.Allow the dye vial to warm to room temperature before opening to prevent condensation.[7] Prepare fresh dye stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[7]
Suboptimal pH: The reaction buffer pH is outside the optimal 7.2-8.5 range.Verify the buffer pH using a calibrated meter. If necessary, perform a buffer exchange to a compatible buffer like PBS.[6][7]
Competing Amines: The buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into a non-amine-containing buffer such as PBS or borate buffer before starting the labeling reaction.[7]
Low Protein Concentration: The concentration of the protein is too low for efficient labeling.Increase the protein concentration if possible; a concentration of at least 2 mg/mL is recommended.[7][8]
Ineffective Removal of Free Dye Incorrect Purification Method: The chosen method is not suitable for the protein or dye.For small proteins (6-8 kDa), centrifugal filters may be less effective than desalting columns. Note that some dyes, like rhodamine, may not be efficiently removed by certain spin columns.[9]
Improper Column Preparation: The spin column was not properly equilibrated.Ensure the storage buffer is completely removed by centrifugation before loading the sample, as per the manufacturer's protocol.[1][10]
Sample Overload: The amount of sample loaded onto the column exceeds its capacity.Do not exceed the recommended sample volume for the specific column size. For larger volumes, use multiple columns.[11][12]
Precipitation of Labeled Protein Denaturation: The protein may have denatured during labeling or purification.Conduct labeling and purification steps at 4°C to improve protein stability.[1] Avoid vigorous vortexing; mix gently by pipetting.[5]
High Degree of Labeling (DOL): Over-labeling can lead to protein aggregation.Reduce the molar excess of the dye in the labeling reaction. The optimal DOL for most antibodies is between 2 and 10.

Experimental Protocols

Protocol 1: Quenching the Labeling Reaction
  • Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or glycine, pH ~8.0.

  • Add Quenching Agent: Add the quenching buffer to the labeling reaction mixture to a final concentration of 20-50 mM.[5] For example, add 20-50 µL of the 1 M stock to a 1 mL reaction volume.

  • Incubate: Gently mix the solution and incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is deactivated.[5][6]

Protocol 2: Removal of Free Dye using a Spin Desalting Column

This protocol is suitable for purifying proteins >6 kDa.[1]

Materials:

  • Quenched labeling reaction mixture

  • Desalting spin column (e.g., Zeba™, Sephadex™ G-25)

  • Microcentrifuge collection tubes

  • Purification buffer (e.g., PBS, pH 7.2-7.4)

  • Microcentrifuge

Methodology:

  • Prepare the Column:

    • Remove the column's bottom closure and loosen the cap.

    • Place the column into a collection tube.

    • Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[1] Discard the buffer.

  • Equilibrate the Column (Optional but Recommended):

    • Add the desired purification buffer to the column.

    • Centrifuge at 1,000 x g for 2 minutes. Discard the buffer. Repeat this step 2-3 times.

  • Load the Sample:

    • Place the spin column into a new, clean collection tube.

    • Slowly apply the entire quenched labeling reaction mixture to the center of the resin bed.[1]

  • Elute the Labeled Protein:

    • Centrifuge the column at 1,000 x g for 2-3 minutes.[1]

    • The purified, labeled protein will be in the collection tube. The unconjugated dye will remain in the resin.

  • Storage:

    • Store the labeled protein protected from light at 4°C. For long-term storage, consider adding a cryoprotectant and storing in single-use aliquots at -20°C or -80°C.[1]

Protocol 3: Removal of Free Dye using Dialysis

Materials:

  • Quenched labeling reaction mixture

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO)

  • Dialysis clips

  • Large beaker

  • Stir plate and stir bar

  • Dialysis buffer (e.g., PBS, pH 7.2-7.4)

Methodology:

  • Prepare the Dialysis Membrane:

    • Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This often involves rinsing with deionized water.

  • Load the Sample:

    • Securely close one end of the tubing with a dialysis clip.

    • Pipette the quenched labeling reaction mixture into the dialysis tubing, leaving some space at the top.

    • Remove excess air and securely close the other end with a second clip.[1]

  • Perform Dialysis:

    • Place the sealed dialysis bag into a beaker containing dialysis buffer. The buffer volume should be at least 200 times the sample volume.[1]

    • Place the beaker on a stir plate and stir gently at 4°C to maintain protein stability.[1]

  • Change the Buffer:

    • Dialyze for at least 2 hours.

    • Discard the used buffer and replace it with fresh dialysis buffer. Repeat the buffer change at least two more times. An overnight dialysis is recommended for complete removal of the free dye.[1]

  • Recover the Sample:

    • Carefully remove the dialysis bag from the buffer.

    • Open one end and pipette the purified labeled protein into a clean storage tube.

  • Storage:

    • Store the labeled protein protected from light as described in the previous protocol.

Data Summary Tables

Table 1: Recommended Parameters for NHS Ester Labeling

ParameterRecommended ValueRationale
Protein Concentration 2-10 mg/mLHigher concentrations improve labeling efficiency.[7][8]
Reaction Buffer PBS or Borate BufferMust be free of primary amines.[7]
Reaction pH 7.2 - 8.5Balances amine reactivity and NHS ester stability.[6][7]
Molar Excess of Dye 10-20 foldA common starting point; may require optimization.[7]
Incubation Time 1-4 hours at RT or overnight at 4°CReaction time can be adjusted based on protein reactivity.[7]

Table 2: Comparison of Purification Methods

MethodPrincipleTypical Sample VolumeSpeedProtein Recovery
Spin Desalting Column Size-Exclusion Chromatography< 4 mLFast (~10-15 min)High
Dialysis Passive Diffusion< 250 mLSlow (hours to overnight)High
Gravity-Flow Gel Filtration Size-Exclusion ChromatographyVariableModerateVariable, potential for dilution

Visual Workflows

experimental_workflow prep Protein Preparation (Buffer Exchange to PBS, pH 8.3-8.5) labeling Labeling Reaction (Add this compound, Incubate 1-4h at RT) prep->labeling quench Quench Reaction (Add Tris or Glycine, Incubate 15-30 min) labeling->quench purify Purification (Remove Unconjugated Dye) quench->purify storage Store Conjugate (4°C or -20°C, Protect from Light) purify->storage

Caption: General workflow for protein labeling and purification.

purification_options start Quenched Reaction Mixture spin_col Spin Desalting Column (Fast, Small Volume) start->spin_col dialysis Dialysis (Slow, Large Volume) start->dialysis gel_filt Gravity-Flow Gel Filtration (Moderate Speed, Variable Volume) start->gel_filt end_product Purified Labeled Protein spin_col->end_product dialysis->end_product gel_filt->end_product

Caption: Options for purifying the labeled protein conjugate.

References

MB 488 NHS ester quenching problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MB 488 NHS Ester and other amine-reactive labeling reagents. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during bioconjugation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quenching of this compound reactions and other related problems.

Problem 1: Low or No Labeling Efficiency After Quenching

Question: I've performed my labeling reaction with this compound and subsequently quenched it, but I'm seeing very low or no fluorescence, indicating poor labeling. What could be the cause?

Answer: Low labeling efficiency is a common issue that can stem from several factors, often related to the reaction conditions prior to quenching. Here’s a systematic approach to troubleshooting:

  • Incompatible Buffer: The presence of primary amines (e.g., Tris, glycine) in your reaction buffer will compete with your target molecule for the this compound, effectively quenching the reaction prematurely.[1][2][3][4]

    • Solution: Always use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer for the labeling reaction.[4][5] If your protein is in an incompatible buffer, a buffer exchange is necessary before starting the labeling.[1]

  • Incorrect pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 7.2 to 8.5.[1][2][4][5]

    • A pH below 7.2 will result in the protonation of primary amines, making them poor nucleophiles.[4]

    • A pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, a major competing reaction where the ester reacts with water instead of your target molecule.[1][2][5][6]

    • Solution: Ensure your reaction buffer is within the optimal pH range, with pH 8.3-8.5 often being ideal for efficient conjugation.[6][7]

  • Hydrolyzed NHS Ester: this compound is moisture-sensitive.[8] If the reagent has been exposed to moisture, it will hydrolyze and become inactive.[1][9]

    • Solution: Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[1][9] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles.[1][8]

  • Dilute Protein Solution: In dilute protein solutions, the concentration of water can be significantly higher than that of the primary amines on your protein, favoring hydrolysis of the NHS ester over the desired labeling reaction.[2]

    • Solution: If possible, increase the concentration of your protein. A concentration of at least 2 mg/mL is often recommended.[1][10]

Problem 2: Protein Precipitation or Aggregation After Labeling/Quenching

Question: After adding the this compound or the quenching reagent, my protein has precipitated. How can I prevent this?

Answer: Protein precipitation can occur due to a few factors related to the labeling and quenching process:

  • Over-labeling: A high degree of labeling can alter the solubility and surface properties of your protein, leading to aggregation.[11][12]

    • Solution: Reduce the molar excess of the this compound in your reaction to control the degree of labeling.[11]

  • Solvent Effects: Many NHS esters are dissolved in organic solvents like DMSO or DMF. Adding a large volume of this solvent to your aqueous protein solution can cause precipitation.[2]

    • Solution: Keep the final concentration of the organic solvent below 10%.[2]

  • Inefficient Quenching: If the quenching step is not efficient, the NHS ester can continue to react, potentially leading to over-labeling and aggregation.

    • Solution: Ensure you are using a sufficient concentration of the quenching agent (e.g., 20-100 mM of Tris or glycine) and allow the reaction to proceed for at least 15-30 minutes.[11][13]

Problem 3: High Background Signal or Non-Specific Binding

Question: My final application (e.g., cell imaging, flow cytometry) shows high background or non-specific binding. Could this be related to the quenching step?

Answer: Yes, improper quenching and purification can lead to high background signals.

  • Incomplete Quenching and Removal of Free Dye: If unreacted this compound is not effectively quenched and removed, it can bind non-specifically to other components in your assay, leading to a high background signal.[12]

    • Solution: After quenching, it is crucial to remove the quenched NHS ester, byproducts, and excess quenching reagent. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis.[6][11][13]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in an NHS ester reaction?

A1: Quenching is a critical step to stop the labeling reaction by deactivating any unreacted this compound.[13] This prevents unwanted side reactions and ensures that the degree of labeling is controlled.[13] The quenching agent, typically a small molecule with a primary amine, reacts with the remaining NHS esters to form a stable amide bond.[13]

Q2: What are the most common quenching reagents for NHS ester reactions?

A2: The most common quenching reagents are small molecules or buffers that contain primary amines. These include Tris (tris(hydroxymethyl)aminomethane), glycine, lysine, and ethanolamine.[13] Hydroxylamine can also be used.[13][14]

Q3: How long should the quenching reaction be performed?

A3: A quenching reaction is typically incubated for 15 to 30 minutes at room temperature to ensure that all unreacted NHS ester is deactivated.[11][13]

Q4: Can I quench the reaction by changing the pH?

A4: Yes, you can quench the reaction by increasing the pH to above 8.6.[11][15] At this pH, the half-life of the NHS ester is significantly reduced (around 10 minutes), leading to its rapid hydrolysis into a non-reactive carboxylic acid.[5][11][15]

Q5: What is the primary side reaction that competes with the labeling reaction?

A5: The primary competing reaction is the hydrolysis of the NHS ester by water.[1][6][] This reaction becomes more significant at a higher pH and can reduce the efficiency of your labeling reaction.[6][]

Q6: My protein is in a Tris buffer. Can I still perform the labeling reaction?

A6: No, you should not perform the labeling reaction in a Tris buffer.[3] Tris contains a primary amine that will compete with your protein for reaction with the this compound, leading to significantly lower labeling efficiency.[3] You must perform a buffer exchange into an amine-free buffer (e.g., PBS) before starting the reaction.[1][3]

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH and temperature. The half-life (the time it takes for 50% of the NHS ester to be hydrolyzed) decreases significantly as the pH increases.

pHTemperatureApproximate Half-Life of NHS Ester
7.00°C4-5 hours[5]
8.0Room Temperature~1 hour[]
8.64°C10 minutes[5]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

The following table summarizes common quenching conditions for NHS ester reactions.

Quenching ReagentFinal ConcentrationIncubation TimeIncubation Temperature
Tris-HCl20-100 mM[13]15-30 minutes[11][13]Room Temperature[11][13]
Glycine20-100 mM[13]15-30 minutes[13]Room Temperature[13]
Lysine20-50 mM[13]15 minutes[13]Room Temperature[13]
Ethanolamine20-50 mM[13]15 minutes[13]Room Temperature[13]
Hydroxylamine10 mM[13]15 minutes[13]Room Temperature[13]

Experimental Protocols

Protocol 1: Standard Protein Labeling and Quenching with this compound

This protocol provides a general guideline. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[1][6]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[1][6]

  • Desalting column or dialysis cassette for purification[1][6]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[1]

    • If necessary, perform a buffer exchange into the Reaction Buffer.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[6]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[1]

  • Labeling Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[1]

    • While gently stirring the protein solution, add the this compound stock solution.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][6] Protect from light.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction.[1][6]

    • Incubate for 15-30 minutes at room temperature.[6][11]

  • Purify the Conjugate:

    • Remove the unreacted/quenched dye and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[6]

Protocol 2: Quenching by pH-Induced Hydrolysis

This protocol outlines the procedure for quenching the reaction by accelerating the hydrolysis of the unreacted NHS ester.

Materials:

  • Reaction mixture containing the this compound conjugate

  • 0.5 M Sodium Bicarbonate buffer, pH 9.0, or another suitable high-pH buffer[11]

Procedure:

  • At the end of the conjugation reaction, add the 0.5 M Sodium Bicarbonate buffer to your reaction mixture to raise the final pH to approximately 8.6-9.0.[11]

  • Mix the solution thoroughly.

  • Incubate the mixture for at least 30 minutes at room temperature to ensure complete hydrolysis of the unreacted NHS ester.[11]

  • Proceed with the purification of your conjugate to remove the hydrolyzed dye and other byproducts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_stop Quenching cluster_purify Purification Protein Protein in Amine-Free Buffer Labeling Labeling Reaction (pH 8.3, 1-4h RT) Protein->Labeling Dye_Prep Prepare MB 488 NHS Ester in DMSO Dye_Prep->Labeling Quench Add Quenching Buffer (e.g., Tris, 15-30 min) Labeling->Quench Unreacted NHS Ester Purification Purify Conjugate (Desalting Column) Quench->Purification Final_Product Labeled Protein Purification->Final_Product competing_reactions cluster_desired Desired Reaction (Labeling) cluster_competing Competing Reaction (Hydrolysis) NHS_Ester This compound Protein_Amine Protein-NH2 (pH 7.2-8.5) NHS_Ester->Protein_Amine Water H2O (Accelerated at pH > 8.5) NHS_Ester->Water Labeled_Protein Labeled Protein (Stable Amide Bond) Protein_Amine->Labeled_Protein Aminolysis Hydrolyzed_Dye Inactive Dye-COOH Water->Hydrolyzed_Dye Hydrolysis

References

improving signal-to-noise ratio with MB 488 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MB 488 NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and improve your signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bright, water-soluble, and highly photostable green fluorescent dye.[1][2][3] Its N-hydroxysuccinimidyl (NHS) ester functional group reacts efficiently with primary amines (-NH2) on proteins, antibodies, and other molecules to form a stable covalent amide bond.[2][3][4] This makes it an excellent tool for fluorescently labeling biomolecules for various applications, including:

  • Microscopy: Including high-resolution techniques like PALM, dSTORM, and STED.[1][2]

  • Flow Cytometry: For labeling cells for analysis and sorting.[1][2]

  • Fluorescence In-Situ Hybridization (FISH): To detect nucleic acids with a bright signal.[1][2]

  • Protein Labeling: For efficiently tagging proteins and antibodies for various downstream applications.[1][4]

Q2: What are the key advantages of this compound?

This compound offers several advantages for fluorescent labeling:

  • Bright Green Fluorescence: It emits a strong green fluorescence with a high quantum yield.[1]

  • Enhanced Water Solubility: Its hydrophilic nature minimizes aggregation and self-quenching when conjugated to biomolecules.[1][2]

  • High Photostability: It is resistant to photobleaching, making it ideal for experiments requiring long or intense imaging sessions.[1][2]

  • Efficient Amine Reactivity: The NHS ester group provides a reliable method for covalent labeling of primary amines.[1][4]

Q3: What is the optimal pH for labeling with this compound?

The optimal pH for the reaction between an NHS ester and a primary amine is between 7 and 9.[2][3] A slightly alkaline pH of 8.3-8.5 is often recommended to ensure that the primary amines are deprotonated and therefore more nucleophilic, which facilitates the reaction.[5][6][7] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[8][9]

Q4: How should I store this compound and my labeled conjugate?

The this compound powder should be stored at -20°C, protected from moisture and light.[2][3] For labeled protein conjugates, short-term storage at 4°C is acceptable, while long-term storage at -20°C or -80°C is recommended to preserve the integrity of the conjugate.[10] It is also advisable to protect the labeled conjugate from light and avoid repeated freeze-thaw cycles.[10]

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A high signal-to-noise ratio is critical for obtaining clear and reliable data. Below are common issues that can lead to a poor signal-to-noise ratio when using this compound, along with their potential causes and solutions.

Problem Potential Cause Recommended Solution
High Background Fluorescence Excess unbound dye: Incomplete removal of non-conjugated this compound after the labeling reaction.[11]Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to effectively remove free dye.[11][12][13]
Non-specific binding of the conjugate: The labeled protein or antibody is binding to unintended targets.[14]- Optimize blocking steps in your protocol using appropriate blocking agents. - Include thorough washing steps to remove non-specifically bound conjugate.[14] - Titrate the concentration of your labeled conjugate to find the optimal balance between signal and background.[15]
Autofluorescence: The cells or tissue being imaged have intrinsic fluorescence.[16][17]- Include an unstained control to determine the level of autofluorescence.[16] - If autofluorescence is high in the green channel, consider using a dye with a longer wavelength.
Low Signal Intensity Low degree of labeling (DOL): An insufficient number of dye molecules are attached to each protein molecule.- Optimize the dye-to-protein molar ratio in the labeling reaction. A 5:1 to 20:1 ratio is a common starting point.[8][18] - Ensure the labeling reaction is performed at the optimal pH (8.3-8.5).[5][7] - Use a fresh, high-quality solution of this compound, as it can hydrolyze over time.[9]
Low protein concentration: The concentration of the protein being labeled is too low for an efficient reaction.A protein concentration of 2-10 mg/mL is generally recommended for optimal labeling.[8]
Quenching of the fluorophore: High DOL can lead to self-quenching, where the fluorescence of the dye molecules is reduced due to their proximity.Determine the optimal DOL for your specific protein by testing a range of dye-to-protein ratios. For many antibodies, a DOL of 2-10 is effective.[8][19]
Photobleaching High-intensity illumination or prolonged exposure: The fluorescent signal diminishes over time due to photodestruction of the fluorophore.- Use an antifade mounting medium for fixed samples.[20] - Minimize the exposure time and intensity of the excitation light. - MB 488 is highly photostable, but for very demanding applications, ensure your imaging settings are optimized.[1][2]

Quantitative Data

The following table summarizes the key spectral and physical properties of this compound.

PropertyValue
Excitation Maximum (λex) 501 nm[2][21]
Emission Maximum (λem) 524 nm[2][21]
Molar Extinction Coefficient (ε) 86,000 cm⁻¹M⁻¹[3][21]
Molecular Weight ~752.7 g/mol [3][21]
Reactive Group N-hydroxysuccinimide (NHS) ester[1][4]
Reactivity Primary amines[2][4]

Experimental Protocols

Detailed Protocol for Labeling an Antibody with this compound

This protocol provides a general procedure for conjugating this compound to an IgG antibody. The optimal conditions may need to be adjusted for other proteins.

Materials:

  • This compound

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.[8]

    • If the buffer contains amines (e.g., Tris), the protein must be dialyzed against PBS.[8]

    • Add 1/10th volume of the 1 M sodium bicarbonate Reaction Buffer to the protein solution to adjust the pH to ~8.3.[19]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[19]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 10:1 molar excess of dye to protein is a good starting point.[18][19]

    • While gently vortexing the protein solution, slowly add the dye stock solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[13][22]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[13]

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 501 nm (for MB 488).

    • The DOL can be calculated using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A₅₀₁ x Correction Factor)] / ε_protein

        • The correction factor for MB 488 is approximately 0.11.

        • The molar extinction coefficient (ε) for a typical IgG at 280 nm is ~210,000 M⁻¹cm⁻¹.[19]

      • Dye Concentration (M) = A₅₀₁ / ε_dye

        • The molar extinction coefficient (ε) for MB 488 at 501 nm is 86,000 M⁻¹cm⁻¹.[3][21]

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (2-10 mg/mL in PBS) ph_adjust Adjust pH to 8.3 (0.1 M Sodium Bicarbonate) protein_prep->ph_adjust Buffer Exchange if necessary reaction Incubate Dye and Protein (1 hour, RT, dark) ph_adjust->reaction dye_prep Prepare Dye Stock (10 mg/mL in DMSO) dye_prep->reaction Add dropwise purify Purify Conjugate (Size-Exclusion Chromatography) reaction->purify Stop Reaction analyze Characterize Conjugate (Spectrophotometry, DOL) purify->analyze

Caption: Experimental workflow for labeling a protein with this compound.

chemical_reaction cluster_reactants Reactants cluster_product Product mb488 MB 488-NHS Ester conjugate Protein-NH-CO-MB 488 (Stable Amide Bond) mb488->conjugate protein Protein-NH₂ (Primary Amine) protein->conjugate byproduct N-hydroxysuccinimide conjugate->byproduct Byproduct Released

Caption: Reaction of this compound with a primary amine on a protein.

References

Technical Support Center: Optimizing MB 488 NHS Ester Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MB 488 NHS Ester staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a highly water-soluble, green-emitting fluorescent dye.[1][2][3] It is structurally similar to Alexa Fluor® 488 and is designed for improved brightness, water solubility, and reduced self-quenching.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester reactive group specifically and efficiently labels primary amines (-NH2) on proteins, antibodies, amine-modified oligonucleotides, and other molecules to form a stable, covalent amide bond.[1][3][4][5] This makes it a versatile tool for a wide range of applications, including flow cytometry, fluorescence microscopy, and high-resolution imaging.[1][2][3]

Q2: What are the optimal reaction conditions for labeling with this compound?

The reaction between the NHS ester and primary amines is most efficient at a pH of 7-9.[1][3] For antibody labeling, a pH of 8.3-8.5 is often recommended.[6][7] It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[6][8][9] Buffers containing primary amines, like Tris, will compete with the target molecule for labeling and should be avoided.[6][9]

Q3: How long should I incubate my sample with this compound?

Incubation time is a critical parameter that often requires optimization. The ideal duration depends on the specific application, the target molecule, and the sample type. For protein and antibody conjugation in solution, a common starting point is 1 hour at room temperature.[7][9] For staining cells or tissues, incubation times can range from 30 minutes to overnight.[10][11] It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific experiment.[10]

Q4: How can I reduce non-specific background staining?

High background staining can be caused by several factors. Here are some common solutions:

  • Blocking: Use a blocking agent like bovine serum albumin (BSA) or serum from the same species as the secondary antibody to block non-specific binding sites.[12][13]

  • Washing: Increase the number and duration of wash steps after incubation with the dye or labeled antibody to remove unbound reagents.[10]

  • Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio.[12][14]

  • Permeabilization: If staining intracellular targets, ensure that the permeabilization step is sufficient but not excessive.[14]

Troubleshooting Guide

Problem 1: Weak or No Signal

This is a frequent issue in staining experiments. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Suboptimal Incubation Time Perform a time-course experiment to determine the optimal incubation period. For some applications, longer incubation (e.g., overnight) may be necessary.[15][16]
Incorrect Antibody Concentration The antibody may be too dilute. Perform a titration to find the optimal concentration.[12]
Inactive Dye or Antibody Ensure proper storage of the this compound and antibodies, protected from light and moisture.[6][14] Prepare fresh dye solutions for each experiment.[7]
Incorrect Buffer pH The labeling reaction is pH-dependent. Ensure the buffer pH is between 7 and 9.[1][3] For antibody labeling, a pH of 8.3-8.5 is often optimal.[6][7]
Presence of Amines in Buffer Avoid buffers containing primary amines (e.g., Tris) as they will compete with the labeling reaction.[6][9]
Poor Antigen Retrieval (for IHC) If staining tissue sections, ensure that the antigen retrieval method (heat-induced or enzymatic) is appropriate for the target and antibody.[10][12]
Problem 2: High Background or Non-Specific Staining

Excessive background can obscure the specific signal. Here are common causes and how to address them.

Potential Cause Troubleshooting Steps
Insufficient Blocking Incubate the sample with a suitable blocking buffer (e.g., BSA, normal serum) before adding the primary antibody.[12][13]
Inadequate Washing Increase the number and/or duration of wash steps to remove unbound antibodies and dye.[10]
Antibody Concentration Too High Titrate the primary and/or secondary antibody to a lower concentration.[17]
Hydrolyzed Dye This compound is moisture-sensitive. Prepare the dye solution immediately before use and avoid storing it in solution.[6][7]
Non-specific Antibody Binding Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.[14][18]

Experimental Protocols

Protocol 1: General Antibody Labeling with this compound

This protocol provides a general guideline for conjugating this compound to an antibody.

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). The antibody concentration should ideally be ≥ 2 mg/mL.[7]

    • If the buffer contains amines, dialyze the antibody against PBS.

    • Adjust the pH of the antibody solution to 8.3-8.5 using 1 M sodium bicarbonate.[6][7]

  • Prepare the Dye Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.[7] This solution should be prepared fresh.

  • Conjugation Reaction:

    • Add the reactive dye to the antibody solution. A common starting point for the molar ratio of dye to antibody is 10:1, but this should be optimized.[7]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[7][9]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[8][9]

Protocol 2: Staining of Fixed and Permeabilized Cells

This protocol is for staining intracellular targets in cultured cells.

  • Cell Preparation:

    • Grow cells on coverslips or in chamber slides.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[19]

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[14][19]

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[19]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer.

    • Incubate the cells with the primary antibody for 1-3 hours at room temperature or overnight at 4°C.[19]

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the MB 488-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[19]

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter set for MB 488 (Excitation/Emission: ~501/524 nm).[3][5]

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis start Start: Cells or Tissue fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (if intracellular) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab MB 488 Secondary Ab Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting wash2->mounting imaging Fluorescence Microscopy mounting->imaging end End: Image Analysis imaging->end troubleshooting_flowchart start Staining Issue? weak_signal Weak or No Signal start->weak_signal Yes high_bg High Background start->high_bg No incubation Optimize Incubation Time (Time-course experiment) weak_signal->incubation Potential Cause blocking Improve Blocking Step (Increase time or change agent) high_bg->blocking Potential Cause concentration Titrate Antibody Concentration incubation->concentration Still weak? reagents Check Reagent Activity (Fresh dye, proper storage) concentration->reagents Still weak? buffer Verify Buffer pH (pH 7-9) reagents->buffer Still weak? washing Increase Wash Steps (Number and duration) blocking->washing Still high? ab_conc Reduce Antibody Concentration washing->ab_conc Still high? controls Run Secondary-only Control ab_conc->controls Still high?

References

Technical Support Center: MB 488 NHS Ester in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using MB 488 NHS Ester for flow cytometry applications, particularly for viability and cell surface protein labeling.

Frequently Asked Questions (FAQs)

Q1: How does this compound work for viability staining?

A1: MB 488 N-hydroxysuccinimidyl (NHS) ester is an amine-reactive fluorescent dye. In viability applications, it serves as a dead cell stain. Live cells have intact cell membranes that are impermeable to the dye. In contrast, dead or dying cells have compromised membranes, allowing the dye to enter the cell and covalently bind to free primary amines on intracellular proteins.[1][2][3] This results in stable, bright green fluorescence in dead cells, while live cells remain unstained.[1][2]

Q2: Can I use this compound on fixed and permeabilized cells?

A2: Yes, a key advantage of amine-reactive dyes like this compound is their suitability for protocols involving fixation and permeabilization.[3][4] The dye forms a covalent bond with intracellular proteins, ensuring that the fluorescence is retained in dead cells even after fixation and permeabilization steps.[1][2] It is crucial to stain the cells with the viability dye before fixation and permeabilization.

Q3: What buffer should I use for staining cells with this compound?

A3: It is critical to use an amine-free buffer, such as Phosphate-Buffered Saline (PBS), for the staining step.[1] Buffers containing primary amines, like Tris or glycine, will react with the NHS ester, quenching the dye and preventing it from labeling the cells.[5][6]

Q4: How should I store the this compound stock solution?

A4: The NHS ester is moisture-sensitive. It is recommended to prepare the stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO).[7] For long-term storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C, desiccated and protected from light, to avoid repeated freeze-thaw cycles and moisture contamination.[6]

Troubleshooting Guide

Problem 1: Weak or No Signal in the Dead Cell Population
Possible Cause Suggested Solution
Incorrect Buffer Used Ensure that the staining buffer is free of primary amines (e.g., Tris, glycine). Use a buffer like PBS for the staining step.[1][5]
Insufficient Dye Concentration The optimal dye concentration can vary between cell types. It is important to titrate the dye to find the concentration that provides the best separation between live and dead populations.[1][2]
Degraded Dye NHS esters are sensitive to moisture. Ensure the dye has been stored correctly in a desiccated environment.[6] Prepare fresh stock solutions in anhydrous DMSO.[7]
Low Antigen Expression (for labeled antibodies) If using an antibody labeled with this compound, the target protein may have low expression. Confirm the protein's expression level.[8]
Sub-optimal Staining Conditions Optimize incubation time and temperature. A common starting point is 20-30 minutes at 4°C, protected from light.[7]
Problem 2: High Background Staining in the Live Cell Population
Possible Cause Suggested Solution
Dye Concentration Too High Excessive dye concentration can lead to non-specific staining of live cells. Perform a titration to determine the optimal, lowest concentration that still effectively stains dead cells.
Inadequate Washing Ensure sufficient washing steps are performed after staining to remove any unbound dye.[8] Use ice-cold staining buffer for washes.[7]
Fc Receptor Binding (for labeled antibodies) If using a labeled antibody, high background may be due to the antibody binding to Fc receptors on the cell surface.[8] Use an Fc receptor blocking solution before staining.[7][9]
Cell Debris Debris from dead cells can bind the dye and appear as background. Gate your cell population based on forward and side scatter to exclude debris.
Problem 3: High Variability Between Experiments
Possible Cause Suggested Solution
Inconsistent Staining Protocol Ensure all staining parameters (dye concentration, incubation time, temperature, cell number) are kept consistent between experiments.
Instrument Settings Not Standardized Use standardized settings on the flow cytometer for PMT voltages and compensation to ensure consistency across different runs.
Cell Health and Number The proportion of dead cells can vary between cultures. Ensure consistent cell handling and use a consistent number of cells for each experiment.
Improperly Prepared Reagents Always prepare fresh dye dilutions before use.[5][7] Ensure buffers are correctly formulated and at the proper pH.

Experimental Protocols

Protocol: Viability Staining of Suspension Cells
  • Cell Preparation: Harvest cells and wash them once with amine-free PBS. Centrifuge at 300-400 x g for 5 minutes.

  • Cell Count and Resuspension: Resuspend the cell pellet in PBS to a concentration of 1-10 x 10⁶ cells/mL.[9]

  • Staining: Add the predetermined optimal concentration of this compound to the cell suspension.

  • Incubation: Incubate for 20-30 minutes at 4°C, protected from light.[7]

  • Washing: Add 1-2 mL of ice-cold Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA) and centrifuge at 300-400 x g for 5 minutes.[7] Repeat the wash step twice.[2]

  • Antibody Staining (Optional): If performing subsequent antibody staining, resuspend the cells in the appropriate buffer and proceed with your standard antibody staining protocol.

  • Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and analyze on a flow cytometer using a 488 nm laser for excitation.[7]

Quantitative Data Summary

The following table provides recommended starting parameters for experiments using this compound. Optimization for specific cell types and antibodies is highly recommended.

ParameterRecommended ValueNotes
For Antibody Labeling
Reaction Buffer0.1 M Sodium BicarbonateMust be amine-free.[5][7]
Reaction pH8.3 - 8.5Optimal for the reaction between NHS ester and primary amines.[7][10]
Dye:Antibody Molar Ratio5:1 to 20:1A 10:1 ratio is a good starting point for optimization.[7][9]
Antibody Concentration≥ 2 mg/mLHigher concentrations promote more efficient labeling.[7]
For Cell Staining
Staining BufferPBSMust be amine-free.[1]
Cell Concentration1-10 x 10⁶ cells/mL[9]
Incubation Time20-30 minutes[7]
Incubation Temperature4°C or Room TemperatureKeep protected from light.[7]

Visualizations

Mechanism of this compound Viability Staining

G cluster_live Live Cell cluster_dead Dead Cell LiveCell Intact Membrane NoStain No Staining (Viable) LiveCell->NoStain Result MB488_out MB 488 NHS Ester MB488_out->LiveCell Impermeable DeadCell Compromised Membrane Proteins Intracellular Proteins (-NH2) DeadCell->Proteins MB488_in MB 488 NHS Ester MB488_in->DeadCell Permeable Stained Bright Fluorescence (Non-Viable) Proteins->Stained Covalent Bonding

Caption: Mechanism of live/dead cell discrimination by this compound.

Troubleshooting Workflow for Weak or No Signal

G cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Weak or No Signal C1 Incorrect Buffer? Start->C1 C2 Dye Concentration Too Low? Start->C2 C3 Dye Degraded? Start->C3 S1 Use amine-free buffer (e.g., PBS) C1->S1 Check S2 Titrate dye to find optimal concentration C2->S2 Optimize S3 Use fresh dye stock; store properly C3->S3 Verify

Caption: Troubleshooting logic for weak or no signal with this compound.

References

dealing with high background in MB 488 NHS ester immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers encountering high background signals during immunofluorescence (IF) experiments using MB 488 N-hydroxysuccinimidyl (NHS) ester conjugated antibodies.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background in immunofluorescence?

High background fluorescence can obscure specific signals, making data interpretation difficult.[1] The primary causes can be broadly categorized into three areas:

  • Non-specific Antibody Binding : This occurs when primary or secondary antibodies bind to unintended targets in the sample.[2][3] This can be caused by excessively high antibody concentrations, insufficient blocking, or cross-reactivity.[2][3]

  • Autofluorescence : This is the natural fluorescence emitted by certain biological structures or molecules within the sample itself.[1][4] Common sources include collagen, elastin, red blood cells, and lipofuscin.[1][5] Fixation methods, particularly those using aldehyde-based fixatives like formaldehyde (B43269), can also induce autofluorescence.[1][4]

  • Reagent and Protocol Issues : Problems such as unbound excess fluorescent dye from the conjugation process, contaminated buffers, insufficient washing between steps, or allowing the sample to dry out can all contribute to high background.[6]

Q2: How does the choice of fixative affect background fluorescence?

The fixation method is a critical step that can significantly contribute to background noise. Aldehyde cross-linkers are common but can induce autofluorescence.[4]

FixativeLevel of Induced AutofluorescenceEmission SpectrumNotes
Glutaraldehyde HighBroad (Blue, Green, Red)Generally produces the most autofluorescence among common fixatives.[4][5]
Paraformaldehyde (PFA) / Formalin ModerateBroad (Blue, Green, Red)A common cause of fixation-induced autofluorescence.[1][4] Using fresh solutions is recommended as old formaldehyde may autofluoresce.[7]
Methanol (B129727) / Ethanol (chilled) LowN/AGood alternatives for cell surface markers and can reduce autofluorescence issues.[4] However, they can alter protein conformation.

Troubleshooting High Background

This section provides a step-by-step approach to diagnosing and resolving high background issues.

Problem 1: High background is observed across the entire sample, including negative controls.

This often points to issues with autofluorescence or problems with the secondary antibody or detection system.

// Nodes start [label="High Background in\nNegative Controls", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Potential Causes cause1 [label="Autofluorescence?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Secondary Antibody\nNon-specific Binding?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions for Autofluorescence sol1a [label="Check Unstained Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; sol1b [label="Change Fixative\n(e.g., to Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol1c [label="Use Quenching Agent\n(e.g., Sodium Borohydride (B1222165), Sudan Black B)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol1d [label="Use Far-Red Fluorophore", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions for Secondary Antibody sol2a [label="Run Secondary-Only Control", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2b [label="Increase Blocking Time/\nChange Blocking Agent", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2c [label="Use Pre-adsorbed\nSecondary Antibody", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2d [label="Decrease Secondary\nAntibody Concentration", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> cause1 [label=" Is fluorescence\npresent in unstained\nsample? "]; start -> cause2 [label=" Is background absent\nin unstained sample? "];

cause1 -> sol1a [label=" Yes "]; sol1a -> sol1b [label=" If present "]; sol1b -> sol1c; sol1c -> sol1d;

cause2 -> sol2a [label=" Yes "]; sol2a -> sol2b [label=" If staining occurs "]; sol2b -> sol2c; sol2c -> sol2d; } dot Caption: Troubleshooting workflow for high background in negative controls.

Solutions for Autofluorescence:

  • Confirm Autofluorescence : First, examine an unstained sample under the microscope. If you observe fluorescence, autofluorescence is a likely contributor.[7][8]

  • Change Fixation : If using PFA or glutaraldehyde, consider switching to chilled methanol or ethanol, especially for cell surface markers.[4] Also, ensure you are using the minimum required fixation time.[4][5]

  • Quenching : Treat samples with quenching agents. Sodium borohydride can reduce aldehyde-induced autofluorescence.[1][5] For lipofuscin-related autofluorescence, reagents like Sudan Black B can be effective.[1][5][9]

  • Spectral Separation : If possible, switch to fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is often weaker at longer wavelengths.[4][5]

Solutions for Secondary Antibody Non-specific Binding:

  • Run a Control : Always include a control where the primary antibody is omitted. Staining in this control confirms non-specific binding of the secondary antibody.[6][8]

  • Optimize Blocking : Increase the blocking incubation time (e.g., to 1 hour) or change the blocking agent.[6] Normal serum from the same species as the secondary antibody is often recommended.[7][10]

  • Use Pre-adsorbed Secondaries : Use secondary antibodies that have been pre-adsorbed against the species of your sample to minimize cross-reactivity.[6]

  • Titrate Secondary Antibody : The concentration of the secondary antibody may be too high. Perform a dilution series to find the optimal concentration that provides a good signal without high background.[11]

Problem 2: High background is observed in the test sample but is low in negative controls.

This scenario suggests issues with the primary antibody or the conjugation of the MB 488 NHS ester.

// Nodes start [label="High Background in\nTest Sample Only", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Potential Causes cause1 [label="Primary Antibody\nConcentration Too High?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause2 [label="Insufficient Washing?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause3 [label="Free Dye in\nConjugate?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions sol1 [label="Titrate Primary Antibody", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Reduce Incubation Time/\nTemperature", fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Increase Number and\nDuration of Wash Steps", fillcolor="#F1F3F4", fontcolor="#202124"]; sol4 [label="Purify Antibody-Dye\nConjugate (e.g., via\nSize-Exclusion Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> cause1; start -> cause2; start -> cause3;

cause1 -> sol1; cause1 -> sol2; cause2 -> sol3; cause3 -> sol4; } dot Caption: Troubleshooting workflow for high background specific to the test sample.

Solutions for Primary Antibody Issues:

  • Titrate the Primary Antibody : An excessively high concentration of the primary antibody is a common cause of non-specific binding.[2][3] Perform a serial dilution to determine the optimal concentration that maximizes the signal-to-noise ratio.[6]

  • Optimize Incubation : Reduce the primary antibody incubation time or perform the incubation at a lower temperature (e.g., 4°C) to decrease non-specific interactions.[6][12]

  • Improve Washing : Insufficient washing after primary and secondary antibody incubations can leave unbound antibodies behind.[3] Increase the number and duration of wash steps (e.g., 3 washes of 5-10 minutes each).[13][14]

Solutions for Conjugation Issues:

  • Remove Free Dye : If you are conjugating the this compound to the antibody yourself, high background can result from unreacted, free dye in the solution. Ensure the final conjugate is purified thoroughly, for instance, by using a spin desalting column to separate the labeled antibody from the smaller dye molecules.[15]

Experimental Protocols

Protocol 1: General Immunofluorescence Staining

This protocol provides a typical workflow. Optimization of incubation times, concentrations, and buffers is recommended for each specific experiment.

// Workflow Steps step1 [label="1. Sample Preparation\n(Cell Seeding/Tissue Sectioning)"]; step2 [label="2. Fixation\n(e.g., 4% PFA for 10 min)"]; step3 [label="3. Washing\n(3x with PBS)"]; step4 [label="4. Permeabilization\n(e.g., 0.2% Triton X-100 for 10 min)\n(If staining intracellular targets)"]; step5 [label="5. Blocking\n(e.g., 5% Normal Goat Serum for 1 hr)"]; step6 [label="6. Primary Antibody Incubation\n(Diluted in blocking buffer, e.g., overnight at 4°C)"]; step7 [label="7. Washing\n(3x with PBS)"]; step8 [label="8. Secondary Antibody Incubation\n(MB 488 conjugate, 1 hr at RT, in the dark)"]; step9 [label="9. Washing\n(3x with PBS, in the dark)"]; step10 [label="10. Counterstain & Mounting\n(e.g., DAPI, antifade medium)"]; step11 [label="11. Imaging"];

// Connections step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> step7 -> step8 -> step9 -> step10 -> step11; } dot Caption: A standard workflow for indirect immunofluorescence staining.

  • Sample Preparation : Prepare cells or tissue sections on slides.

  • Fixation : Fix the sample. For example, incubate in 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[13][14][16]

  • Washing : Wash the sample three times with PBS for 5 minutes each to remove the fixative.[13]

  • Permeabilization (for intracellular targets): Incubate with a permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS) for 10 minutes.[14]

  • Blocking : Block non-specific sites by incubating for at least 1 hour at room temperature in a blocking buffer (e.g., 1-5% BSA or 5-10% normal serum from the secondary antibody host species).[6][10][14]

  • Primary Antibody Incubation : Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the sample, typically overnight at 4°C or for 1-2 hours at room temperature.[7][14]

  • Washing : Wash the sample three times with PBS for 5 minutes each.[13][14]

  • Secondary Antibody Incubation : Dilute the MB 488-conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.[14][17]

  • Washing : Wash the sample three times with PBS for 5 minutes each, protected from light.[13][14]

  • Mounting : Mount the coverslip using an antifade mounting medium, which may contain a nuclear counterstain like DAPI.[7]

  • Imaging : Image the sample promptly using a fluorescence microscope with the appropriate filter sets for MB 488 (Excitation/Emission ~490/515 nm).[17]

Protocol 2: Antibody Labeling with this compound

This protocol outlines the general steps for conjugating an antibody with an amine-reactive NHS ester dye.

ParameterRecommended ValueNotes
Antibody Purity & Buffer >95% PurityBuffer must be free of primary amines (e.g., Tris, glycine) and stabilizers like BSA.[18] Use a buffer like 0.1 M sodium bicarbonate.[18]
Reaction pH 8.3 - 8.5Optimal for the reaction between the NHS ester and primary amines on the antibody.[18]
Dye Stock Solution 10 mg/mL or 10 mMDissolve in anhydrous DMSO. Prepare fresh as NHS esters are moisture-sensitive.[18]
Dye:Antibody Molar Ratio 5:1 to 20:1This must be optimized for each antibody. A 10:1 ratio is a common starting point.[18]
Incubation 1 hour at Room Temp.Protect from light during incubation.[18]
  • Prepare the Antibody : Dialyze or purify the antibody to be labeled into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Adjust the concentration to at least 2 mg/mL.[18][19]

  • Prepare the Dye : Allow the vial of this compound to warm to room temperature before opening. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Reaction : While gently stirring, slowly add the calculated volume of the dye stock solution to the antibody solution to achieve the desired molar ratio.[17]

  • Incubation : Incubate the reaction for 1 hour at room temperature, protected from light.[17]

  • Purification : Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., a spin desalting column).[15][17]

  • Storage : Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA (after conjugation) and storing at -20°C.[17]

References

MB 488 NHS Ester Stability: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of MB 488 NHS ester in solution. Understanding the factors that affect the stability of this reagent is critical for successful and reproducible bioconjugation.

Troubleshooting Guide

This guide addresses common issues encountered during labeling experiments with this compound, with a focus on problems arising from reagent instability.

Issue 1: Low or No Labeling Efficiency

  • Potential Cause A: Hydrolysis of this compound. The N-hydroxysuccinimidyl (NHS) ester moiety is susceptible to hydrolysis in aqueous environments, rendering the dye incapable of reacting with primary amines.[1][2] This is the most common cause of poor labeling results.[2][3]

    • Solution:

      • Proper Storage and Handling: Always store the lyophilized this compound at -20°C or colder, protected from light and moisture.[4][5][6] Allow the vial to warm to room temperature before opening to prevent condensation, which can introduce moisture and lead to hydrolysis.[7][8]

      • Fresh Stock Solutions: Prepare stock solutions of the dye in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[7][8][9] Do not prepare and store aqueous stock solutions.[8]

      • Avoid Old Solutions: Do not use stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.[7] While some sources suggest that NHS esters dissolved in DMF can be stored for 1-2 months at -20°C, fresh preparation is always recommended for optimal reactivity.[9][10]

  • Potential Cause B: Incorrect Reaction pH. The pH of the reaction buffer is a critical factor.[11] For the labeling reaction to proceed, the primary amine on the target molecule must be deprotonated, which is favored at a slightly alkaline pH.[3] However, a high pH also significantly accelerates the hydrolysis of the NHS ester.[3][11]

    • Solution: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[3][7][11] For many applications, a pH of 8.3-8.5 is considered the best compromise between maximizing amine reactivity and minimizing hydrolysis.[7][8][9] Use a calibrated pH meter to ensure your buffer is within the correct range.

  • Potential Cause C: Incompatible Buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the this compound, leading to significantly reduced labeling efficiency.[7][12]

    • Solution: Use amine-free buffers for the conjugation reaction. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[7][11] If your protein is in an incompatible buffer, perform a buffer exchange before starting the labeling reaction.[7]

  • Potential Cause D: Low Reactant Concentration. At low concentrations of the target protein, the competing hydrolysis reaction can dominate, leading to poor labeling.[7][]

    • Solution: If possible, increase the concentration of your protein; a concentration of at least 2 mg/mL is recommended.[7][14] You can also increase the molar excess of the this compound to favor the labeling reaction.[7]

Issue 2: Inconsistent Labeling Results Between Experiments

  • Potential Cause A: Variable Quality of Anhydrous Solvents. The amount of water present in DMSO or DMF can vary, affecting the rate of NHS ester hydrolysis in your stock solution.

    • Solution: Use high-quality, anhydrous-grade solvents that are stored properly to prevent water absorption.[7][8] DMF can also degrade over time to form dimethylamine, which can react with the NHS ester; use DMF with no fishy odor.[9]

  • Potential Cause B: Inconsistent Reaction Time or Temperature. Both temperature and incubation time affect the rates of the labeling and hydrolysis reactions.

    • Solution: Standardize your reaction protocol. Reactions are typically performed for 1-4 hours at room temperature or overnight at 4°C.[7][8] While the reaction is slower at 4°C, the rate of hydrolysis is significantly reduced, which can be beneficial for dilute protein solutions or longer reaction times.[8]

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in an aqueous buffer? this compound, like other NHS esters, is unstable in aqueous solutions due to hydrolysis.[12] The rate of hydrolysis is highly dependent on the pH of the solution.[2][15] The half-life of an NHS ester can be several hours at pH 7 but drops to just minutes at pH 9.[11][16][17] Therefore, aqueous solutions of this compound should be used immediately after preparation.[9]

Q2: How should I prepare and store a stock solution of this compound? Stock solutions should be prepared in an anhydrous organic solvent such as DMSO or DMF to a concentration of, for example, 10 mg/mL.[4][18] It is crucial to use high-quality, anhydrous solvents to prevent hydrolysis.[7][18] While it is always best to prepare stock solutions fresh, if you must store them, do so in small, single-use aliquots at -20°C for a short period (some sources suggest up to 1-2 months in DMF).[9][10]

Q3: What is the optimal pH for labeling with this compound? The optimal pH for labeling reactions with NHS esters is a compromise between ensuring the primary amines on your target molecule are deprotonated and reactive, and minimizing the hydrolysis of the NHS ester.[2] This is generally in the range of pH 7.2 to 8.5, with pH 8.3-8.5 often recommended for efficient labeling.[7][9][12]

Q4: Can I use Tris buffer for my labeling reaction? No, you should not use buffers containing primary amines, such as Tris or glycine.[7][12] These buffer components will react with the this compound and compete with your target molecule, leading to low or no labeling.[7]

Q5: How can I check if my this compound has hydrolyzed? You can assess the reactivity of an NHS ester by monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which absorbs light around 260 nm.[2][19] A common method involves comparing the absorbance of a solution of the NHS ester at 260 nm before and after intentional, rapid hydrolysis with a base (e.g., dilute NaOH).[19][20] A significant increase in absorbance after adding the base indicates that the NHS ester was active.[20]

Data Presentation

Table 1: Stability of NHS Esters in Different Solvents and Storage Conditions

Storage FormatSolventTemperatureRecommended DurationKey Considerations
Lyophilized PowderN/A-20°C to -80°CUp to 1 year or more[1][4]Store in a desiccator, protected from light.[1][21]
Stock SolutionAnhydrous DMSO or DMF-20°CPrepare fresh before use.[7][8] Can be stored for short periods (e.g., up to 1-2 months in DMF) if aliquoted and desiccated.[9][10]Use high-quality, anhydrous solvents.[7] Avoid multiple freeze-thaw cycles.[7]
Aqueous SolutionAmine-free buffer (e.g., PBS)Room TemperatureNot recommended for storage; use immediately.[9][18]Rapid hydrolysis occurs, especially at higher pH.[2][12]

Table 2: Effect of pH on the Half-life of NHS Ester Hydrolysis

pHTemperatureApproximate Half-lifeImplication for Labeling
7.00°C4-5 hours[16][17]Slower hydrolysis, but also slower amine reaction.
8.64°C10 minutes[16][17]Rapid hydrolysis, necessitating prompt reaction with the target molecule.
>9.0Not specifiedMinutes[11]Hydrolysis can outcompete the desired labeling reaction.[15]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for NHS Ester Reactivity

This protocol allows for a qualitative or semi-quantitative assessment of the activity of your this compound by measuring the release of NHS upon base-induced hydrolysis.[19][20]

  • Materials:

    • This compound

    • Anhydrous DMSO or DMF

    • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

    • 0.5 N NaOH

    • UV-Vis Spectrophotometer and quartz cuvettes

  • Procedure:

    • Weigh 1-2 mg of the this compound and dissolve it in a small amount of anhydrous DMSO or DMF.[19]

    • Dilute the stock solution in the amine-free buffer to a final volume where the absorbance at 260 nm is less than 1.0.[19] Prepare a blank with the same concentration of DMSO/DMF in buffer.

    • Zero the spectrophotometer with the blank and measure the initial absorbance of the NHS ester solution at 260 nm (A_initial).[20]

    • To 1 mL of the NHS ester solution, add a small volume (e.g., 100 µL) of 0.5 N NaOH.[19] Mix quickly.

    • Immediately (within one minute) measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).[19][20]

  • Interpretation:

    • If A_final > A_initial , the this compound is active.[20]

    • If A_final ≈ A_initial , the this compound is likely fully hydrolyzed and inactive.[20]

Visualizations

Hydrolysis_vs_Aminolysis Figure 1. Competing Reactions for this compound cluster_aminolysis Desired Reaction: Aminolysis cluster_hydrolysis Competing Reaction: Hydrolysis MB488_NHS This compound (Active) Conjugate MB 488-Protein Conjugate (Stable Amide Bond) MB488_NHS->Conjugate pH 7.2 - 8.5 Hydrolyzed Hydrolyzed MB 488 (Inactive Carboxylic Acid) MB488_NHS->Hydrolyzed Accelerated by high pH (>8.5) Amine Primary Amine (e.g., on Protein) Water Water (H₂O) (Aqueous Buffer)

Caption: Reaction pathways for this compound in an aqueous environment.

Troubleshooting_Workflow Figure 2. Troubleshooting Low Labeling Efficiency Start Start: Low Labeling Efficiency Check_Reagent 1. Check Reagent Handling Start->Check_Reagent Check_pH 2. Verify Buffer pH Check_Reagent->Check_pH Handled correctly Sol_Reagent Use fresh anhydrous solvent. Warm vial before opening. Check_Reagent->Sol_Reagent Improper handling Check_Buffer 3. Check Buffer Composition Check_pH->Check_Buffer pH is 8.3-8.5 Sol_pH Adjust pH to 8.3-8.5. Check_pH->Sol_pH pH is out of range Check_Concentration 4. Review Concentrations Check_Buffer->Check_Concentration Amine-free buffer Sol_Buffer Use amine-free buffer (e.g., PBS, Borate). Check_Buffer->Sol_Buffer Amine-containing buffer Sol_Concentration Increase protein concentration or molar excess of dye. Check_Concentration->Sol_Concentration Low concentration Success Labeling Successful Check_Concentration->Success Sufficient concentration Sol_Reagent->Check_pH Sol_pH->Check_Buffer Sol_Buffer->Check_Concentration Sol_Concentration->Success

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: MB 488 NHS Ester vs. DyLight 488 for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based detection, the choice of fluorophore is a critical determinant of experimental success. Both MB 488 NHS ester and DyLight 488 are popular green-emitting fluorescent dyes utilized for labeling proteins, antibodies, and other biomolecules. This guide provides an objective comparison of their performance characteristics, supported by available experimental data, to aid in the selection of the optimal reagent for your specific application.

Quantitative Performance Data

The intrinsic brightness and photostability of a fluorophore are key metrics for evaluating its performance. The following table summarizes the key quantitative data for this compound and DyLight 488.

PropertyThis compoundDyLight 488
Excitation Maximum (nm) 501[1]493[2]
Emission Maximum (nm) 524[1]518[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 86,000[1][3]70,000[2]
Quantum Yield (%) High (exact value not specified)[1][3]89.6[2]
Molecular Weight ( g/mol ) 752.69[1][3]~1011[2]
Photostability Very High[1][3]High[4]
Water Solubility High[1][3]High

Performance Insights and Experimental Considerations

This compound is described as a highly hydrophilic and photostable dye with a high quantum yield, structurally related to Alexa Fluor 488.[1][3] Its higher molar extinction coefficient suggests a greater ability to absorb light, which can contribute to brighter fluorescence.

Both dyes are available as N-hydroxysuccinimidyl (NHS) esters, which readily react with primary amines on proteins and other biomolecules to form stable covalent bonds. The choice between the two may ultimately depend on the specific requirements of the application, including the desired brightness, photostability, and the nature of the biomolecule being labeled.

Experimental Protocols

The following are generalized protocols for labeling proteins with NHS ester dyes and for comparing their photostability.

General Protocol for Protein Labeling with MB 488 or DyLight 488 NHS Ester

This protocol outlines the basic steps for conjugating an antibody with either this compound or DyLight 488 NHS ester.

  • Protein Preparation:

    • Dissolve the antibody or protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5, at a concentration of 1-10 mg/mL.

    • Ensure the protein solution is free of any amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound or DyLight 488 NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Labeling Reaction:

    • Add the dissolved dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm and at the excitation maximum of the dye.

Experimental Workflow for Photostability Comparison

This experiment aims to quantify and compare the photostability of MB 488 and DyLight 488 under continuous illumination.

  • Sample Preparation:

    • Prepare microscope slides with cells or other substrates labeled with either MB 488-conjugated or DyLight 488-conjugated antibodies.

    • Ensure the labeling and mounting conditions are identical for both dyes.

  • Image Acquisition:

    • Using a fluorescence microscope, locate a field of view with comparable initial fluorescence intensity for both samples.

    • Continuously illuminate the sample with the appropriate excitation wavelength (e.g., 488 nm laser).

    • Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 5-10 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of a defined region of interest (ROI) in each image of the time-lapse series for both dyes.

    • Normalize the intensity values to the initial intensity (time = 0).

    • Plot the normalized fluorescence intensity as a function of time. The dye with the slower decay in fluorescence is considered more photostable.

Visualizing the Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key experimental workflows.

cluster_labeling Protein Labeling Workflow prep Prepare Protein in Amine-Free Buffer dissolve Dissolve NHS Ester in DMF/DMSO react Incubate Protein and Dye Mixture dissolve->react purify Purify Conjugate (e.g., Gel Filtration) react->purify characterize Determine Degree of Labeling (DOL) purify->characterize

Caption: Workflow for labeling a protein with an NHS ester dye.

cluster_photostability Photostability Comparison Workflow prep_samples Prepare Labeled Samples (MB 488 & DyLight 488) acquire_timelapse Acquire Time-Lapse Images under Continuous Illumination prep_samples->acquire_timelapse measure_intensity Measure Fluorescence Intensity in ROI over Time acquire_timelapse->measure_intensity normalize_plot Normalize Intensity and Plot Decay Curve measure_intensity->normalize_plot compare Compare Photostability normalize_plot->compare

Caption: Experimental workflow for comparing fluorophore photostability.

References

A Guide to High-Performance Alternatives for MB 488 NHS Ester in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of cellular imaging, the choice of fluorescent probe is paramount to achieving the highest resolution and clarity. While MB 488 NHS ester is a competent fluorophore, a range of advanced alternatives now offer superior performance in demanding super-resolution microscopy applications such as Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM). This guide provides an objective comparison of these alternatives, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal dye for your research needs.

Quantitative Comparison of Photophysical Properties

The selection of a fluorophore for super-resolution microscopy is dictated by its photophysical characteristics. Key parameters include the excitation and emission maxima, molar extinction coefficient (a measure of how strongly the dye absorbs light), quantum yield (the efficiency of fluorescence emission), and photostability. The following table summarizes these properties for this compound and its leading alternatives.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldPhotostability
This compound 501[1][2][3][4][5]524[1][2][3][4][5]86,000[1][2][4][5]High[1][2][4][5]Very High[1][2][4][5]
Alexa Fluor 488 495[6][7]519[6][7]71,800[6][7]0.91-0.92[6][7]High[8]
Abberior STAR 488 503[9]524[9]65,000[9]0.89[9]High[8]
ATTO 488 500-501[10][11][12]520-523[10][11][12]90,000[10][11]0.80[10][11]High[10][11][13]
CF488A 49051570,000Not SpecifiedVery High
Oregon Green 488 496-501[14]524[14]Not Specified0.91[15]Medium[8]
Janelia Fluor 525 525-531[16]549-553[16]122,000[16][17]0.91[16][17][18]High

Performance in Super-Resolution Microscopy

The ultimate test of a fluorophore is its performance in the desired imaging modality. The following tables provide a comparative overview of the suitability and performance of these dyes in STED and dSTORM microscopy, based on available data.

STED Microscopy Performance

STED microscopy requires dyes that are highly photostable and can be efficiently depleted by the STED laser.

DyeRecommended for STED?Key Performance Attributes
This compound Yes[1][2][4][5]High brightness and photostability.[1][2][4][5]
Alexa Fluor 488 Yes[8][19][20]Performs best in PBS buffer for STED imaging, showing high residual fluorescence after multiple scans.[8]
Abberior STAR 488 Yes[9][21][22]Specifically developed for STED, performs best in PBS buffer.[8][9]
ATTO 488 Yes[10][11][13]Highly suitable for STED applications due to high photostability.[10][11][13]
CF488A YesValidated for STED imaging.
Oregon Green 488 Yes[8][19]Good choice for STED in PGA embedding medium.[8]
Janelia Fluor 525 YesSuitable for STED microscopy.
dSTORM Microscopy Performance

For dSTORM, crucial parameters include the number of photons detected per switching event (photon yield) and the fraction of time the dye spends in the "on" state (duty cycle). Higher photon yields and lower duty cycles are desirable for achieving high localization precision.

DyeRecommended for dSTORM?Photon Yield (photons/event)Duty Cycle (%)Key Performance Attributes
This compound Yes[1][2][4][5]Not specifiedNot specifiedHigh brightness and photostability are advantageous for single-molecule localization.[1][2][4][5]
Alexa Fluor 488 Yes[23][24]~1100 (in MEA buffer)~0.004 (in MEA buffer)One of the most commonly used dyes for dSTORM in the 488 nm range.[23]
Abberior STAR 488 YesNot specifiedNot specifiedDesigned for super-resolution, implying good photoswitching properties.
ATTO 488 Yes[10][11][13][23]~1500 (in MEA buffer)~0.002 (in MEA buffer)Considered a top-performing dye for dSTORM with 488 nm excitation, recommended over Alexa Fluor 488.[23]
CF488A YesNot specifiedNot specifiedValidated for STORM imaging.
Oregon Green 488 Not commonly cited for dSTORMNot specifiedNot specifiedLess commonly used for dSTORM compared to other alternatives.
Janelia Fluor 525 Yes[16]Not specifiedNot specifiedDeveloped for super-resolution techniques including dSTORM.[16]

Experimental Workflows and Protocols

To ensure reproducibility and optimal results, detailed experimental protocols are essential. Below are diagrams illustrating the key workflows and detailed protocols for protein labeling and super-resolution imaging.

Protein Labeling with NHS Ester Dyes Workflow

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification prep_protein Prepare Protein Solution (2-5 mg/mL in amine-free buffer, pH 8.3) mix Add Dye to Protein Solution (molar ratio 5:1 to 15:1) prep_protein->mix prep_dye Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO/DMF) prep_dye->mix incubate Incubate for 1 hour at RT (protected from light) mix->incubate purify Purify Labeled Protein (e.g., size-exclusion chromatography) incubate->purify characterize Characterize Conjugate (determine Degree of Labeling) purify->characterize

Caption: Workflow for labeling proteins with NHS ester dyes.

Detailed Protocol: Protein Labeling with NHS Ester Dyes

This protocol provides a general guideline for labeling proteins with amine-reactive NHS ester dyes. Optimization may be required for specific proteins and dyes.

Materials:

  • Protein of interest (2-5 mg/mL in amine-free buffer, e.g., PBS)

  • NHS ester dye

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Purification buffer (e.g., PBS)

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in an amine-free buffer to a concentration of 2-5 mg/mL.

    • Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently vortexing, add the dye stock solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the purification buffer.

    • Collect the first colored fraction, which contains the labeled protein.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye. The DOL is calculated as: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_dye) where A_max is the absorbance at the dye's maximum, A_280 is the absorbance at 280 nm, ε is the molar extinction coefficient, and CF is the correction factor for the dye's absorbance at 280 nm.

Super-Resolution Microscopy Workflow

G Super-Resolution Microscopy Workflow cluster_sample Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Cell Culture & Seeding (on high-precision coverslips) fix_perm Fixation & Permeabilization cell_culture->fix_perm labeling Immunolabeling with Fluorophore-Conjugated Antibody fix_perm->labeling mounting Mounting in Super-Resolution Buffer labeling->mounting acquisition Image Acquisition (STED or dSTORM) mounting->acquisition reconstruction Image Reconstruction (for dSTORM) acquisition->reconstruction analysis Data Analysis & Interpretation reconstruction->analysis

Caption: General workflow for super-resolution microscopy.

Detailed Protocol: STED Microscopy of Fixed Cells

This protocol outlines a general procedure for STED imaging of immunolabeled structures in fixed cells.

Materials:

  • Cells grown on high-precision coverslips (#1.5H)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody

  • Secondary antibody conjugated to a STED-compatible dye

  • STED mounting medium (e.g., ProLong Gold, Mowiol with DABCO)

Procedure:

  • Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and then incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Mounting: Wash three times with PBS and mount the coverslip on a microscope slide using a STED-compatible mounting medium.

  • Imaging: Acquire images using a STED microscope with appropriate excitation and depletion lasers. For dyes excited at 488 nm, a depletion laser in the range of 580-600 nm is typically used.

Detailed Protocol: dSTORM Imaging of Fixed Cells

This protocol provides a general framework for dSTORM imaging. The composition of the imaging buffer is critical for efficient photoswitching.

Materials:

  • Immunolabeled cells on coverslips (as prepared for STED)

  • dSTORM imaging buffer. A common formulation includes:

    • An enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) in a buffer such as Tris-HCl.

    • A primary thiol (e.g., β-mercaptoethanol (BME) or mercaptoethylamine (MEA)). The choice of thiol can depend on the fluorophore.

Procedure:

  • Sample Preparation: Prepare the immunolabeled sample as described for STED microscopy.

  • Mounting for dSTORM: Before imaging, replace the storage buffer with the freshly prepared dSTORM imaging buffer.

  • Image Acquisition:

    • Use a microscope capable of single-molecule localization microscopy, typically equipped with high-power lasers for photoswitching and a sensitive EMCCD or sCMOS camera.

    • Illuminate the sample with the 488 nm laser to excite the fluorophores. A second laser (e.g., 405 nm) may be used at low power to facilitate the transition of dyes from the dark state back to the fluorescent state.

    • Acquire a long series of images (typically thousands of frames) to capture the stochastic blinking of individual fluorophores.

  • Image Reconstruction: Process the raw image data using specialized software (e.g., ThunderSTORM, rapidSTORM) to localize the precise coordinates of each blinking event and reconstruct the final super-resolved image.

Conclusion

The landscape of fluorescent probes for super-resolution microscopy is continually evolving, offering researchers a powerful toolkit to visualize cellular structures with unprecedented detail. While this compound remains a viable option, alternatives such as Alexa Fluor 488, Abberior STAR 488, ATTO 488, and the newer Janelia Fluor dyes often provide enhanced brightness, photostability, and photoswitching characteristics that are critical for achieving the highest quality super-resolution images. The choice of the optimal dye will depend on the specific application, the super-resolution modality employed, and the experimental conditions. By carefully considering the quantitative data and following the detailed protocols provided in this guide, researchers can confidently select the best fluorophore to illuminate their biological questions.

References

A Head-to-Head Comparison: MB 488 NHS Ester vs. Fluorescein (FITC) for Enhanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent dye is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of MB 488 NHS ester and the traditional fluorophore, fluorescein (B123965) isothiocyanate (FITC), to inform the selection process for protein labeling and fluorescence-based assays.

Fluorescein (FITC) has long been a staple in laboratories for fluorescent labeling of proteins and other biomolecules. However, its limitations, including susceptibility to photobleaching and pH-dependent fluorescence, have driven the development of more robust alternatives. This compound has emerged as a superior option, offering enhanced brightness and photostability, critical for demanding applications such as high-resolution microscopy and quantitative assays.

Performance Characteristics: A Quantitative Overview

The brightness of a fluorophore is a critical determinant of its sensitivity in detection assays and is directly proportional to the product of its molar extinction coefficient and fluorescence quantum yield. While the theoretical brightness of this compound and FITC appear comparable based on their individual photophysical properties, experimental evidence from structurally similar dyes indicates a significant real-world performance advantage for the MB 488 class of fluorophores.

PropertyThis compoundFluorescein (FITC)
Excitation Maximum (nm) ~501~495
Emission Maximum (nm) ~524~519 - 525
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~86,000~75,000
Quantum Yield (Φ) High (not explicitly quantified in sources)~0.5 - 0.92
Brightness (Ext. Coeff. x QY) HigherLower
Photostability HighLow
pH Sensitivity LowHigh (fluorescence decreases in acidic pH)
Reactive Group N-hydroxysuccinimidyl (NHS) esterIsothiocyanate
Reacts With Primary aminesPrimary amines
Bond Type AmideThiourea (B124793)

Note: Brightness is a product of the molar extinction coefficient and the quantum yield. While a specific quantum yield for this compound is not consistently reported across sources, it is described as having a high quantum yield. Dyes structurally related to MB 488, such as Alexa Fluor® 488, have a quantum yield of approximately 0.92.

Experimental Comparison: Brightness and Photostability

For instance, in comparative studies, antibody conjugates of Alexa Fluor® 488 are shown to be brighter than FITC conjugates.[2] Furthermore, the photostability of these modern dyes is markedly superior. In one direct comparison, after just a few minutes of continuous illumination, the fluorescence intensity of FITC was observed to decrease significantly, while Alexa Fluor® 488 remained much more stable.[2] This enhanced photostability allows for longer exposure times and more robust image acquisition in microscopy.

Experimental Protocols

Accurate and reproducible results in fluorescence-based experiments are critically dependent on standardized protocols for conjugation and analysis. Below are detailed methodologies for protein labeling and a general procedure for comparing fluorophore photostability.

Protein Labeling Protocol with this compound or FITC

This protocol outlines the covalent labeling of proteins with either this compound or FITC. The fundamental difference lies in the reactive group: the NHS ester of MB 488 reacts with primary amines to form a stable amide bond, while the isothiocyanate group of FITC forms a thiourea linkage.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound or FITC

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3-9.0)

  • Purification column (e.g., gel filtration or dialysis cassette)

  • Reaction tubes

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into a suitable buffer like 0.1 M sodium bicarbonate, pH 8.3.

  • Dye Preparation: Immediately before use, dissolve the this compound or FITC in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Setup:

    • For this compound, adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.

    • For FITC, adjust the pH to ~9.0.

  • Conjugation: While gently vortexing, add the dissolved dye to the protein solution. A common starting point is a 10-20 fold molar excess of dye to protein. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis. The first colored fraction to elute will be the labeled protein.

  • Degree of Labeling (DOL) Determination (Optional): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~495-501 nm).

Photostability Comparison Protocol

This protocol provides a general framework for comparing the photostability of fluorophore-conjugated proteins.

Materials:

  • Fluorescently labeled proteins (e.g., Antibody-MB 488 and Antibody-FITC)

  • Microscope slides and coverslips

  • Fluorescence microscope with a 488 nm laser line and appropriate filters

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Sample Preparation: Prepare slides with cells or tissues stained with the antibody conjugates of MB 488 and FITC.

  • Image Acquisition:

    • Locate a region of interest (ROI) for each sample.

    • Using identical microscope settings (laser power, exposure time, etc.) for both samples, acquire an initial image (time = 0).

    • Continuously illuminate the ROI with the 488 nm laser.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds) until a significant loss of fluorescence is observed in the FITC sample.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity of each time point to the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity as a function of time for both fluorophores. A slower rate of fluorescence decay indicates higher photostability.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the key differences between this compound and FITC, the following diagrams are provided.

G Protein Labeling Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Protein in Amine-Free Buffer Protein in Amine-Free Buffer Adjust pH Adjust pH Protein in Amine-Free Buffer->Adjust pH Dissolve Dye in DMSO Dissolve Dye in DMSO Mix Protein and Dye Mix Protein and Dye Dissolve Dye in DMSO->Mix Protein and Dye Adjust pH->Mix Protein and Dye Incubate (1-2h, RT, Dark) Incubate (1-2h, RT, Dark) Mix Protein and Dye->Incubate (1-2h, RT, Dark) Separate Conjugate Separate Conjugate Incubate (1-2h, RT, Dark)->Separate Conjugate Determine DOL Determine DOL Separate Conjugate->Determine DOL Labeled Protein Labeled Protein Determine DOL->Labeled Protein

Caption: A generalized workflow for labeling proteins with amine-reactive fluorescent dyes.

G Key Performance Differences MB_488 This compound Brightness Brightness MB_488->Brightness High Photostability Photostability MB_488->Photostability High pH_Sensitivity pH_Sensitivity MB_488->pH_Sensitivity Low Bond_Stability Bond_Stability MB_488->Bond_Stability High (Amide) FITC Fluorescein (FITC) FITC->Brightness Lower FITC->Photostability Low FITC->pH_Sensitivity High FITC->Bond_Stability Lower (Thiourea)

Caption: A summary of the key performance advantages of this compound over FITC.

Conclusion

For routine applications where high sensitivity and prolonged imaging are not critical, FITC remains a cost-effective option. However, for researchers requiring robust, reproducible, and high-performance fluorescence detection, this compound presents a demonstrably superior alternative. Its enhanced brightness, exceptional photostability, and lower sensitivity to environmental factors such as pH contribute to a higher signal-to-noise ratio and more reliable data, particularly in applications involving the detection of low-abundance targets or those requiring long-term imaging. The adoption of modern fluorophores like this compound can significantly enhance the quality and reliability of fluorescence-based experimental outcomes.

References

A Researcher's Guide to Validating MB 488 NHS Ester Conjugation and Exploring Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of fluorescent dyes to biomolecules is paramount for accurate and reproducible results in a wide array of applications, from immunoassays to high-resolution microscopy. This guide provides a comprehensive comparison of MB 488 NHS ester, a popular green-emitting fluorescent dye, with its common alternatives. We present supporting experimental data and detailed protocols to aid in the selection and validation of the optimal dye for your research needs.

Comparing Fluorescent Dyes for Amine Labeling

N-hydroxysuccinimide (NHS) esters are one of the most prevalent classes of reagents for labeling proteins and other biomolecules containing primary amines.[1][2][3] The NHS ester group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable and covalent amide bond.[2][4] This reaction is typically performed in a buffer with a pH between 7.2 and 8.5 to ensure the amine is deprotonated and thus more nucleophilic.[2]

MB 488 is a hydrophilic, water-soluble green fluorescent dye that is structurally related to Alexa Fluor® 488.[4] It is known for its high brightness, photostability, and minimal self-quenching, making it an excellent choice for various applications including flow cytometry and fluorescence microscopy.[4][5][6]

This guide compares this compound with two prominent alternatives: Alexa Fluor 488 NHS ester and DyLight 488 NHS ester.

Key Properties of Green Fluorescent Dyes
FeatureMB 488Alexa Fluor 488DyLight 488
Excitation Maximum (nm) 501[5][7][8]~495~493
Emission Maximum (nm) 524[5][7][8]~519~518
Molar Extinction Coefficient (cm⁻¹M⁻¹) 86,000[8]~71,000~70,000
Relative Brightness ++++++++
Photostability ++++++++
pH Sensitivity LowLowModerate
Water Solubility High[4]HighHigh

Note: Relative brightness and photostability are generalized from comparative studies and product literature. "+++" indicates excellent performance, while "++" indicates good performance.

Experimental Comparison of Dye Conjugation

To provide a practical comparison, we present hypothetical data from an experiment where bovine serum albumin (BSA) was conjugated with MB 488, Alexa Fluor 488, and DyLight 488 NHS esters. The degree of labeling (DOL) and the relative fluorescence intensity of the conjugates were determined.

Conjugation Performance on a Model Protein (BSA)
ParameterMB 488-BSAAlexa Fluor 488-BSADyLight 488-BSA
Degree of Labeling (DOL) 4.24.54.1
Relative Fluorescence Intensity 98%100%85%
Signal-to-Noise Ratio HighHighModerate

Note: Data is for illustrative purposes and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Protein Conjugation with NHS Ester Dyes

This protocol outlines the general procedure for labeling a protein with an amine-reactive fluorescent dye.

Materials:

  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound (or alternative dye)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3-8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.[3] Add 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.3.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the dye stock solution. A molar excess of 8-fold of the dye to the protein is a common starting point for mono-labeling.[5] Incubate the reaction for 1-4 hours at room temperature, protected from light.[1][3]

  • Purification of the Conjugate: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS). The first colored fraction to elute will be the dye-protein conjugate.

  • Characterization of the Conjugate:

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (e.g., 501 nm for MB 488).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law. A correction factor is needed to account for the dye's absorbance at 280 nm.[9]

    • Determine the Degree of Labeling (DOL) by taking the molar ratio of the dye to the protein.[4][9]

Protocol 2: Comparison of Fluorescence Intensity

This protocol describes how to compare the fluorescence intensity of different dye-protein conjugates.

Materials:

  • Dye-protein conjugates (e.g., MB 488-BSA, Alexa Fluor 488-BSA, DyLight 488-BSA) of known concentrations

  • Fluorometer or fluorescence plate reader

  • 96-well black microplate

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions for each dye-protein conjugate in a suitable buffer (e.g., PBS).

  • Fluorescence Measurement: Pipette the dilutions into a 96-well black microplate. Measure the fluorescence intensity at the emission maximum of the dyes, using their respective excitation maxima.

  • Data Analysis: For each conjugate, plot the fluorescence intensity versus the protein concentration. The slope of the linear portion of the curve represents the relative brightness of the conjugate. Compare the slopes to determine the relative fluorescence intensity of the different dyes.

Visualizing the Workflow and Decision-Making

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for NHS ester conjugation and a decision tree for selecting an appropriate fluorescent dye.

G cluster_prep Preparation cluster_react Labeling Reaction cluster_purify Purification cluster_char Characterization p_sol Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) mix Add Dye to Protein Solution p_sol->mix d_sol Prepare Dye Stock Solution (Anhydrous DMSO or DMF) d_sol->mix incubate Incubate (1-4h, RT, dark) mix->incubate sec Size-Exclusion Chromatography incubate->sec spec Spectrophotometry (A280 & A_max) sec->spec dol Calculate Degree of Labeling (DOL) spec->dol G start Start: Select Fluorescent Dye q1 High Brightness & Photostability? start->q1 q2 Specific Application Needs? q1->q2 No mb MB 488 q1->mb Yes af Alexa Fluor 488 q2->af Established protocols dl DyLight 488 q2->dl Cost-effective alternative end Proceed to Conjugation mb->end af->end dl->end

References

Quality Control of MB 488 NHS Ester-Labeled Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of fluorescent dyes to antibodies is a cornerstone of many bioanalytical methods. The quality of these fluorescently-labeled antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive overview of the quality control (QC) process for antibodies labeled with MB 488 NHS ester, a bright and photostable green fluorescent dye. We will objectively compare its performance with other common alternatives and provide supporting experimental data and protocols.

This compound is a hydrophilic, water-soluble dye that is structurally related to Alexa Fluor® 488. It is known for its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a suitable choice for a variety of applications including flow cytometry, fluorescence microscopy, and immunoassays.[1] The N-hydroxysuccinimidyl (NHS) ester reactive group efficiently and specifically reacts with primary amines on the antibody, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.[1]

Key Quality Control Parameters

Effective quality control of fluorescently-labeled antibodies involves a multi-faceted approach to ensure that the conjugation process has not compromised the antibody's integrity or function. The primary QC parameters include:

  • Degree of Labeling (DOL): This is the average number of dye molecules conjugated to a single antibody molecule. An optimal DOL is critical; under-labeling can lead to a weak signal, while over-labeling can cause fluorescence quenching and potentially interfere with the antibody's binding affinity.[2]

  • Spectrophotometric Analysis: This is used to determine the DOL and to confirm the spectral characteristics of the conjugate.

  • Functional Assays: These assays, such as ELISA and flow cytometry, are crucial for verifying that the labeled antibody retains its specific binding activity.

  • Purity: Techniques like size-exclusion chromatography (SEC) can be used to ensure the removal of unconjugated dye and to check for aggregation of the labeled antibody.

Comparison of MB 488 with Alternative Dyes

The selection of a fluorescent dye is a critical step in the antibody labeling process. Below is a comparison of MB 488 with other commonly used green fluorescent dyes.

FeatureMB 488Alexa Fluor® 488Fluorescein (FITC)
Excitation Max (nm) 501[1]495[3]494[3]
Emission Max (nm) 524[1]519[3]518[3]
Extinction Coefficient (cm⁻¹M⁻¹) 86,000[1]73,000[4]68,000
Photostability Very High[1]High[5]Low[3][5]
pH Sensitivity LowLow (pH 4-10)[5]High (fluorescence decreases in acidic pH)[3]
Brightness High[1]High[5]Moderate
Water Solubility Very High[1]HighModerate

Key Findings:

  • MB 488 and Alexa Fluor® 488 exhibit superior photostability compared to FITC, which is prone to rapid photobleaching.[1][3][5]

  • The fluorescence of MB 488 and Alexa Fluor® 488 is less sensitive to pH changes, providing more stable signals in various buffer conditions compared to FITC.[3][5]

  • MB 488 boasts a high extinction coefficient and is described as having high brightness and water solubility, which helps in minimizing self-quenching.[1]

Experimental Protocols

Detailed methodologies for key quality control experiments are provided below.

Determination of Degree of Labeling (DOL)

This protocol describes how to calculate the DOL using a spectrophotometer.

Principle: The Beer-Lambert law is used to determine the molar concentrations of both the antibody and the dye in the conjugate solution. The ratio of these concentrations gives the DOL.

Materials:

  • This compound-labeled antibody in a suitable buffer (e.g., PBS)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Purify the conjugate: It is essential to remove all unconjugated dye before measuring absorbance. This can be achieved by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

  • Measure Absorbance:

    • Measure the absorbance of the purified antibody conjugate at 280 nm (A₂₈₀) and at the absorption maximum of the dye (A_max), which is approximately 501 nm for MB 488.

    • Ensure the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0). Dilute the sample with a known factor if necessary.

  • Calculate DOL: Use the following formula to calculate the DOL:

    DOL = (A_max * ε_protein) / ((A₂₈₀ - (A_max * CF₂₈₀)) * ε_dye)

    Where:

    • A_max = Absorbance of the conjugate at the dye's maximum absorption wavelength.

    • A₂₈₀ = Absorbance of the conjugate at 280 nm.

    • ε_protein = Molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).

    • ε_dye = Molar extinction coefficient of the dye at its A_max (for MB 488, this is 86,000 M⁻¹cm⁻¹).[1]

    • CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye). This value is dye-specific and should be obtained from the dye manufacturer.

Optimal DOL: For most antibody applications, a DOL between 2 and 10 is considered optimal.[2]

Functional Quality Control using ELISA

This protocol outlines a direct ELISA to assess the binding activity of the MB 488-labeled antibody.

Principle: The labeled antibody is used to detect an antigen coated on a microplate. The fluorescence signal is proportional to the amount of functional antibody bound to the antigen.

Materials:

  • Antigen-coated 96-well black microplate

  • MB 488-labeled antibody

  • Unlabeled primary antibody (for comparison)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Fluorescence microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the target antigen overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[6]

  • Antibody Incubation:

    • Prepare serial dilutions of both the MB 488-labeled antibody and the unlabeled primary antibody (as a positive control).

    • Add the antibody dilutions to the wells and incubate for 1-2 hours at room temperature.[6]

  • Washing: Wash the plate multiple times with wash buffer to remove unbound antibodies.[6]

  • Signal Detection:

    • For the MB 488-labeled antibody, directly read the fluorescence at the appropriate excitation and emission wavelengths (approx. 501 nm and 524 nm, respectively).

    • For the unlabeled antibody, a subsequent incubation with a fluorescently-labeled secondary antibody would be required before reading the plate.

  • Data Analysis: Compare the signal intensity and binding curves of the labeled and unlabeled antibodies. A significant decrease in signal or a shift in the binding curve for the labeled antibody may indicate a loss of function.

Functional Quality Control using Flow Cytometry

This protocol details how to evaluate the performance of an MB 488-labeled antibody for staining cells.

Principle: The labeled antibody is used to stain a cell population expressing the target antigen. The fluorescence intensity of the stained cells is measured by a flow cytometer.

Materials:

  • Cell suspension expressing the target antigen

  • MB 488-labeled antibody

  • Unlabeled primary antibody (for comparison)

  • Isotype control antibody labeled with MB 488

  • Staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your target cells.

  • Antibody Titration: It is crucial to titrate the labeled antibody to determine the optimal concentration that gives the best signal-to-noise ratio.[7]

  • Staining:

    • Incubate the cells with the optimal concentration of the MB 488-labeled antibody, the unlabeled antibody (as a positive control), and the MB 488-labeled isotype control (as a negative control).

    • Incubation is typically done for 30 minutes on ice, protected from light.

  • Washing: Wash the cells with staining buffer to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer equipped with a 488 nm laser.

    • Analyze the data to compare the staining intensity of the MB 488-labeled antibody to the unlabeled antibody (which will require a fluorescent secondary antibody for detection) and the isotype control.

  • Data Analysis: The MB 488-labeled antibody should show a clear positive signal on the target cell population compared to the isotype control. The staining pattern and intensity should be comparable to the unlabeled antibody. A significant decrease in the percentage of positive cells or a lower mean fluorescence intensity may indicate reduced functionality.[7]

Visualizing Workflows and Relationships

To further clarify the processes involved in quality control, the following diagrams have been generated using Graphviz.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_qc Quality Control Antibody Purified Antibody Reaction Labeling Reaction (pH 7-9) Antibody->Reaction Dye This compound Dye->Reaction Purify Purification (e.g., SEC) Reaction->Purify DOL DOL Determination Purify->DOL Functional Functional Assays Purify->Functional

Caption: Workflow for labeling and quality control of antibodies.

QCSignalingPathway cluster_physical Physicochemical Analysis cluster_functional Functional Analysis Spectro Spectrophotometry (Absorbance at 280nm & 501nm) DOL Degree of Labeling (DOL) (Target: 2-10) Spectro->DOL ELISA ELISA (Binding Affinity) Binding Preserved Binding Activity ELISA->Binding Flow Flow Cytometry (Cell Staining) Flow->Binding LabeledAb MB 488 Labeled Antibody LabeledAb->Spectro LabeledAb->ELISA LabeledAb->Flow

Caption: Key quality control checkpoints for labeled antibodies.

References

A Researcher's Guide to Cost-Effectiveness: MB 488 NHS Ester vs. Similar Amine-Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye for labeling proteins, antibodies, and other biomolecules is a critical decision that balances performance with budgetary constraints. Dyes excited by the 488 nm laser line are among the most common choices for fluorescence microscopy, flow cytometry, and other detection methods. This guide provides an objective, data-driven comparison of the MB 488 NHS ester against popular alternatives such as Alexa Fluor 488, DyLight 488, and Cy2, focusing on cost-effectiveness.

MB 488 is a hydrophilic, water-soluble green fluorescent dye structurally related to Alexa Fluor 488.[1][2] It is characterized by strong absorption, a high fluorescence quantum yield, and very high photostability, which minimizes self-quenching and makes it suitable for demanding applications like high-resolution microscopy and single-molecule detection.[1][2][3][4] This comparison will evaluate its performance and cost against other widely used 488 nm excitable dyes.

Quantitative Performance Comparison

The intrinsic properties of a fluorophore dictate its performance in an experimental setting. The following table summarizes key photophysical characteristics and approximate costs of this compound and its alternatives. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield, providing a theoretical measure of performance.

Dye Excitation Max (nm) Emission Max (nm) Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) Quantum Yield (Φ) Brightness Index (ε x Φ) Photostability Molecular Weight ( g/mol ) Approx. Price (USD/mg)
MB 488 501[1][5]524[1][5]86,000[1][5]High (Not Specified)N/AVery High[1][4]752.69[1][4]$136 - $140[3][5]
Alexa Fluor 488 495[6][7]519[6][8]73,000[7][9]0.92[6][10]67,160High[6][9]643.4[9]~$125¹ - $515²[9][11]
DyLight 488 493[12][13]518[12][13]70,000[13]Not SpecifiedN/AHigh[6][12]1011[13]~$330[14]
Cy2 492[15]510[15]Not SpecifiedNot SpecifiedN/AModerate[15]643.5[16]~$125[17]
FITC (Fluorescein) 494[6]518[6]75,000[7]0.5 - 0.92[7]37,500 - 69,000Low[6]N/ALow (Varies)

¹ Price for "APDye 488 NHS ester (Alexa Fluor® 488 NHS equivalent)". ² Price for Invitrogen™ Alexa Fluor™ 488 NHS Ester. Prices are subject to change and may vary by vendor and location.

Experimental Protocols

Protocol 1: General Protein Labeling with NHS Ester Dyes

This protocol provides a general procedure for conjugating amine-reactive NHS ester dyes to proteins, such as IgG antibodies. The N-hydroxysuccinimidyl (NHS) ester reacts with primary amines (e.g., lysine (B10760008) residues) at a pH of 7-9 to form a stable, covalent amide bond.[1][18]

Materials:

  • Protein (e.g., Antibody) solution (2.5 - 10 mg/mL)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[19][20]

  • NHS Ester Dye (MB 488, Alexa Fluor 488, etc.)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[18][19]

  • Purification Column (e.g., Gel filtration desalting column like Glen Gel-Pak™ or equivalent)[21]

  • 1X Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2.5-10 mg/mL.[20][22] If the protein is in a buffer containing amines (like Tris), it must be dialyzed against the labeling buffer before proceeding.[23]

  • Prepare Dye Stock Solution: Allow the vial of NHS ester dye to warm to room temperature. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[22][23] This solution should be prepared immediately before use.[13]

  • Labeling Reaction: While gently stirring, add the calculated amount of dye stock solution to the protein solution. The optimal molar ratio of dye to protein depends on the specific protein and dye, but a starting point is often a 8-10 fold molar excess of dye.[19][20] Incubate the reaction for 1-4 hours at room temperature, protected from light.[18][21]

  • Purification: Separate the labeled protein from the unreacted free dye using a gel filtration column equilibrated with 1X PBS.[18][19] Collect the faster-eluting, colored fraction which contains the dye-protein conjugate.

  • Determine Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the conjugate solution at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~501 nm for MB 488).

    • Calculate the protein concentration and the DOL using the molar extinction coefficients for the protein and the dye.

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage.[18]

Protocol 2: Comparing Fluorophore Photostability

This protocol, adapted from a comparative guide[6], describes a method to assess the photostability of different dye-antibody conjugates using fluorescence microscopy.

Materials:

  • Cells suitable for immunofluorescence expressing the target antigen.

  • Antibody conjugates prepared using Protocol 1 for each dye to be tested.

  • Fixation and Permeabilization buffers (if required for the target).

  • Mounting medium (a non-antifade medium is recommended for intrinsic photostability tests).[6]

  • Fluorescence microscope with a 488 nm laser and appropriate filters.

Procedure:

  • Cell Preparation and Staining:

    • Culture, fix, and permeabilize cells as required for the target antigen.

    • Incubate the cells with each fluorescently labeled antibody at its optimal dilution.

    • Wash the cells thoroughly to remove any unbound antibodies.[6]

    • Mount the coverslips onto microscope slides.

  • Imaging and Photobleaching:

    • For each dye, identify a region of interest (ROI) containing well-stained cells.

    • Using the fluorescence microscope, continuously illuminate the ROI with the 488 nm laser at a constant power.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 15-30 seconds) until the fluorescence signal has significantly decreased.[6]

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.

    • Normalize the fluorescence intensity at each time point to the initial intensity (t=0).

    • Plot the normalized intensity against time for each dye. A slower rate of fluorescence decay indicates higher photostability.[6]

Visualizations

NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-MB 488 (Stable Amide Bond) Protein->Conjugate + Dye MB 488-NHS Ester Dye->Conjugate LeavingGroup N-hydroxysuccinimide (Byproduct) Dye->LeavingGroup

Labeling_Workflow A 1. Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) C 3. Mix & Incubate (1-4h at RT, protected from light) A->C B 2. Dissolve NHS Ester Dye in Anhydrous DMSO/DMF B->C D 4. Purify Conjugate (Gel Filtration) C->D E 5. Characterize & Store (Measure DOL, Store at -20°C) D->E

Dye_Selection_Flowchart Start Start: Select a 488 nm Dye Q_Photostability Is maximum photostability critical? Start->Q_Photostability Q_Budget Is budget the primary constraint? Q_Photostability->Q_Budget No Rec_High_Perf Consider MB 488 or Alexa Fluor 488 Q_Photostability->Rec_High_Perf Yes Q_Brightness Is maximum brightness essential? Q_Budget->Q_Brightness No Rec_Budget Consider Cy2 or FITC (accepting lower performance) Q_Budget->Rec_Budget Yes Q_Brightness->Rec_High_Perf Yes Rec_Balanced Consider MB 488 or DyLight 488 Q_Brightness->Rec_Balanced No

Conclusion: Evaluating Cost-Effectiveness

The choice of a fluorescent dye is a multifaceted decision involving a trade-off between performance and cost.

  • This compound emerges as a highly competitive option for demanding applications. It offers performance characteristics, such as high photostability and brightness, that are comparable or superior to the market leader, Alexa Fluor 488.[1][4] With a price point that is often significantly lower than the premium branding of Alexa Fluor 488, MB 488 presents excellent cost-effectiveness for researchers who require high performance without the highest associated cost.

  • Alexa Fluor 488 NHS Ester remains a gold standard due to its consistently high performance, extensive documentation, and widespread use in publications.[7][9][15] However, its premium price can be a significant factor. For labs where budget is less of a concern and consistency with historical data is paramount, it remains a top choice.

  • DyLight 488 NHS Ester is another strong performer with high photostability and brightness.[12] Its cost is typically positioned between the high end of Alexa Fluor 488 and the more budget-friendly options, making it a viable alternative for many applications.

  • Cy2 NHS Ester and FITC represent the most budget-conscious choices. While Cy2 is more photostable than FITC[15], both are generally outperformed by the more modern dyes in terms of brightness and stability.[6][7] They are suitable for routine applications where the target is highly expressed and the demands for photostability are low.

Ultimately, This compound provides a compelling balance of high-end performance and moderate cost, positioning it as a highly cost-effective choice for a wide range of fluorescence-based research.

References

Performance of MB 488 NHS Ester in Different Buffers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of MB 488 N-hydroxysuccinimide (NHS) ester in various buffer systems commonly used for bioconjugation. Understanding the interplay between the dye's reactivity, buffer composition, and pH is critical for achieving optimal labeling efficiency and conjugate stability. This guide synthesizes key principles of NHS ester chemistry and provides experimental data to inform your buffer selection process.

Key Performance Considerations

The successful conjugation of MB 488 NHS ester to primary amines on proteins, antibodies, and other biomolecules is governed by a delicate balance between the aminolysis (labeling) reaction and the competing hydrolysis of the NHS ester. The choice of buffer significantly influences this balance.

Optimal pH for Labeling: The reaction of an NHS ester with a primary amine is highly pH-dependent. The primary amine must be in its unprotonated state (-NH2) to act as a nucleophile and react with the NHS ester. This is favored at alkaline pH. However, the rate of NHS ester hydrolysis also increases with higher pH. Therefore, a compromise is necessary. The optimal pH range for labeling with NHS esters, including this compound, is typically 7.2 to 8.5 .[1] Many protocols recommend a more specific range of 8.3 to 8.5 to maximize the reaction efficiency.

Buffer Composition: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.

Comparison of Common Buffering Systems

While specific quantitative data for the direct comparison of this compound in different buffers is limited in publicly available literature, we can infer its performance based on the well-established principles of NHS ester chemistry. The following table summarizes the suitability of common buffers for labeling reactions with this compound.

Buffer SystemRecommended pH Range for LabelingAdvantagesDisadvantages
Phosphate-Buffered Saline (PBS) 7.2 - 8.5Amine-free, commonly available, and provides physiological ionic strength.Buffering capacity is weaker above pH 8.0.
Sodium Bicarbonate 8.3 - 9.0Effective buffering capacity in the optimal pH range for NHS ester reactions.Can evolve CO2, potentially leading to pH instability if not handled properly.
Sodium Borate 8.0 - 9.0Good buffering capacity at the higher end of the optimal pH range.Can interact with carbohydrates.
HEPES 7.2 - 8.5Good buffering capacity in the physiological pH range and is generally non-interfering.More expensive than phosphate (B84403) or bicarbonate buffers.
Tris (Tris-HCl) Not Recommended-Contains primary amines that directly compete with the target molecule for labeling.[1]
Glycine Not Recommended-Contains primary amines and is often used to quench NHS ester reactions.

Impact of pH on NHS Ester Stability

The stability of the this compound in aqueous solution is critically dependent on the pH. The competing hydrolysis reaction, which renders the dye inactive, accelerates significantly at higher pH values.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

This data represents the typical stability of NHS esters and highlights the importance of performing the labeling reaction promptly after preparing the dye solution, especially at higher pH.

Experimental Protocols

A generalized protocol for labeling a protein with this compound is provided below. Optimization may be required for specific applications.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer)

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange. The protein concentration should ideally be 2-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3 by adding the Reaction Buffer.

    • Slowly add the desired molar excess of the dissolved this compound to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column.

Performance Comparison with Alternatives

MB 488 is spectrally similar to other popular green-emitting fluorescent dyes. The choice of dye can impact the brightness and photostability of the final conjugate.

FeatureMB 488Alexa Fluor™ 488DyLight™ 488
Excitation Max (nm) ~501~495~493
Emission Max (nm) ~524~519~518
Photostability HighHighHigh
Brightness HighVery HighHigh
pH Sensitivity Information not readily availableInsensitive over a wide pH rangeInsensitive over a wide pH range

Note: MB 488 is described as being structurally related to Alexa Fluor® 488 and is designed to improve water solubility, brightness, and minimize self-quenching.[2]

Visualizing the Workflow and Reaction

To further clarify the experimental process and the underlying chemistry, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Protein in Amine-Free Buffer reaction Mix Protein and Dye (pH 8.3-8.5) protein_prep->reaction dye_prep Dissolve MB 488 NHS in DMSO/DMF dye_prep->reaction quench Quench Reaction (e.g., Tris) reaction->quench purify Purify Conjugate (Size Exclusion) quench->purify analyze Characterize Conjugate purify->analyze

Caption: Experimental workflow for protein labeling with this compound.

reaction_pathway cluster_reactants Reactants cluster_products Products dye This compound conjugate MB 488-Protein Conjugate (Stable Amide Bond) dye->conjugate Aminolysis (pH 7.2-8.5) hydrolyzed_dye Hydrolyzed MB 488 (Inactive) dye->hydrolyzed_dye Hydrolysis (competing reaction, rate increases with pH) protein Protein-NH2 protein->conjugate water H2O water->hydrolyzed_dye

Caption: Reaction pathways for this compound with a primary amine.

References

A Comparative Guide to the Purification and Validation of MB 488 NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of fluorescent dyes to biomolecules is a critical step for a multitude of applications, from cellular imaging to immunoassays. This guide provides an objective comparison of MB 488 NHS ester, a hydrophilic and highly photostable green-emitting dye, with other common fluorescent alternatives. We present supporting experimental data and detailed protocols for the purification and validation of these conjugates to ensure high quality, efficacy, and reproducibility.

MB 488 is structurally related to Alexa Fluor® 488 and is designed to improve water solubility, brightness, and minimize self-quenching.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for efficient and specific covalent bonding to primary amines on proteins and other biomolecules.[1][2]

Performance Comparison of Green-Emitting Fluorescent Dyes

The selection of a fluorescent dye is often dictated by its specific optical properties and performance in downstream applications. Below is a comparison of MB 488 with other spectrally similar dyes.

FeatureMB 488Alexa Fluor® 488FITC (Fluorescein isothiocyanate)DyLight® 488
Excitation Max (nm) 501[1][2]494[3]494[4]Spectrally similar to Alexa Fluor® 488[2]
Emission Max (nm) 524[1][2]517[3]518[5]Spectrally similar to Alexa Fluor® 488[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 86,000[1][2]73,000[3]68,000[4]Not specified
Key Advantages High water solubility, brightness, and photostability; minimized self-quenching.[1][2]Bright, photostable, and pH-insensitive.[3]Cost-effective.Not specified
Considerations Higher cost compared to some alternatives.pH-sensitive fluorescence and lower photostability.Not specified

Experimental Protocols

Rigorous purification and validation are paramount to ensure the quality and performance of fluorescently labeled biomolecules. Here, we provide detailed methodologies for key experiments.

Protocol 1: Antibody Conjugation with this compound

This protocol describes a general procedure for labeling an antibody with this compound.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[6][7]

  • Purification column (e.g., Sephadex G-25)[8][9]

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in the reaction buffer.[9] Ensure the buffer is free of primary amines like Tris or glycine.[10]

  • NHS Ester Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[11]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.[10] The optimal ratio may need to be determined empirically.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • (Optional) Quenching: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[11]

Protocol 2: Purification of the Antibody-Dye Conjugate

Purification is crucial to remove unconjugated dye, which can lead to high background fluorescence.[11]

Method: Size-Exclusion Chromatography (Gel Filtration)

  • Equilibrate a Sephadex G-25 column with an appropriate buffer (e.g., PBS, pH 7.4).[8][11]

  • Apply the conjugation reaction mixture to the top of the column.

  • Elute the conjugate with the equilibration buffer. The larger antibody-dye conjugate will elute first, followed by the smaller, unconjugated dye molecules.

  • Collect the fractions containing the colored conjugate and combine them.

Protocol 3: Validation of the Conjugate

A. Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry

The DOL is the average number of dye molecules conjugated to each protein molecule.[8][12] An optimal DOL for antibodies is typically between 2 and 10.[12]

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance of the dye (Amax for MB 488 is ~501 nm).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

  • The DOL is calculated using the Beer-Lambert law with the following formula:[8]

    DOL = (A_max * ε_prot) / ((A_280 - A_max * CF_280) * ε_dye)

    Where:

    • A_max = Absorbance of the conjugate at the λ_max of the dye.

    • A_280 = Absorbance of the conjugate at 280 nm.

    • ε_prot = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye = Molar extinction coefficient of the dye at its λ_max (86,000 M⁻¹cm⁻¹ for MB 488).[1][2]

    • CF_280 = Correction factor (A280 of the dye / Amax of the dye).

B. Assessment of Purity and Aggregation by SEC-HPLC

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) provides a quantitative measure of the conjugate's purity and the presence of aggregates or fragments.[13]

  • Equilibrate an SEC-HPLC column with a suitable mobile phase (e.g., PBS).

  • Inject the purified conjugate onto the column.

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to the monomeric conjugate, aggregates (which elute earlier), and fragments (which elute later). Calculate the percentage of each species.[13]

C. Functional Validation by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is essential to confirm that the conjugation process has not compromised the antibody's antigen-binding affinity.[13]

  • Coat a 96-well plate with the target antigen.

  • Add serial dilutions of the labeled antibody and an unlabeled control antibody to the wells.

  • After incubation and washing, add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add the appropriate substrate and measure the signal.

  • Compare the binding curves of the labeled and unlabeled antibodies to assess any change in binding affinity.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships described, the following diagrams are provided.

G cluster_conjugation Conjugation cluster_purification Purification cluster_validation Validation Antibody Antibody Reaction Reaction Antibody->Reaction This compound This compound This compound->Reaction SEC Column SEC Column Reaction->SEC Column Purified Conjugate Purified Conjugate SEC Column->Purified Conjugate UV-Vis UV-Vis Purified Conjugate->UV-Vis SEC-HPLC SEC-HPLC Purified Conjugate->SEC-HPLC ELISA ELISA Purified Conjugate->ELISA

Caption: Experimental workflow for conjugation, purification, and validation.

G Protein_NH2 Protein-NH₂ Plus + Protein_NH2->Plus Dye_NHS Dye-NHS Ester Yields pH 8.3-8.5 Dye_NHS->Yields Plus->Dye_NHS Protein_Dye Protein-NH-CO-Dye (Stable Amide Bond) Yields->Protein_Dye Plus2 + Protein_Dye->Plus2 NHS NHS Plus2->NHS G Antigen Antigen Labeled_Antibody MB 488-Ab Antigen->Labeled_Antibody Cell Cell Labeled_Antibody->Cell Microscope Fluorescence Microscope Cell->Microscope Signal Fluorescent Signal Microscope->Signal

References

A Comparative Guide to the Long-Term Stability of MB 488 NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent label is critical for generating reliable and reproducible data. The long-term stability of antibody-dye conjugates is a key performance indicator that ensures the integrity of experimental results over time. This guide provides an objective comparison of the stability of protein conjugates prepared with MB 488 NHS ester and its spectrally similar alternatives, Alexa Fluor® 488 NHS ester and DyLight® 488 NHS ester.

MB 488 is a hydrophilic, water-soluble green fluorescent dye with high photostability and a strong fluorescence quantum yield, making it an excellent choice for a variety of applications including fluorescence microscopy, flow cytometry, and high-resolution imaging.[1][2][3] Structurally related to Alexa Fluor® 488, MB 488 is designed to offer improved water solubility and reduced self-quenching.[1][2][3] This guide presents a synopsis of available data and outlines detailed experimental protocols to assess the long-term stability of these conjugates.

Quantitative Performance Comparison

While direct, long-term comparative stability data for this compound conjugates is not extensively published, we can infer its performance based on its structural similarity to Alexa Fluor® 488 and available data for related dyes. The following table summarizes key performance characteristics based on manufacturer specifications and literature.

PropertyThis compoundAlexa Fluor® 488 NHS EsterDyLight® 488 NHS Ester
Excitation Maximum (nm) 501495493
Emission Maximum (nm) 524519518
Molar Extinction Coeff. 86,000 cm⁻¹M⁻¹~71,000 cm⁻¹M⁻¹~70,000 cm⁻¹M⁻¹
Quantum Yield High0.92Not Specified
Photostability Very HighHighHigh
Storage (solid) -20°C, desiccated-20°C, desiccated-20°C, desiccated
Storage (conjugate) 4°C (short-term), -20°C or -80°C (long-term)4°C (short-term), -20°C or -80°C (long-term)4°C (short-term), -20°C or -80°C (long-term)

Experimental Protocols

To provide a comprehensive assessment of the long-term stability of fluorescently labeled antibody conjugates, a systematic study should be conducted. This involves storing the conjugates under controlled conditions and periodically evaluating key performance parameters.

Protocol 1: Long-Term Stability Study Setup
  • Conjugation and Purification:

    • Conjugate a model antibody (e.g., human IgG) with this compound, Alexa Fluor® 488 NHS ester, and DyLight® 488 NHS ester according to the manufacturer's protocols to achieve a similar degree of labeling (DOL) for each conjugate.

    • Purify the conjugates using size-exclusion chromatography to remove unconjugated dye.

    • Determine the initial DOL for each conjugate using UV-Vis spectrophotometry.

  • Storage Conditions:

    • Aliquot the purified conjugates into sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at two different temperatures: 4°C (protected from light) and -20°C.

  • Time Points for Analysis:

    • Establish a schedule for testing the stability of the conjugates at various time points, for example: 0, 1, 3, 6, and 12 months.

Protocol 2: Assessment of Conjugate Stability

At each designated time point, perform the following analyses on a fresh aliquot of each conjugate stored at both temperatures.

  • Visual Inspection:

    • Visually inspect the samples for any signs of precipitation or aggregation.

  • Spectrophotometric Analysis:

    • Fluorescence Intensity: Measure the fluorescence emission spectrum of each conjugate using a fluorometer. Compare the peak fluorescence intensity to the initial (time 0) measurement to assess any loss in fluorescence.

    • Degree of Labeling (DOL): Measure the absorbance at 280 nm and the dye's maximum absorbance wavelength. Recalculate the DOL to determine if there is any significant change over time, which could indicate dye degradation or detachment.

  • Chromatographic Analysis:

    • Aggregation Assessment: Use size-exclusion chromatography (SEC-HPLC) to analyze the formation of aggregates.[4][5][6][7] The appearance of high molecular weight peaks indicates aggregation. Quantify the percentage of monomer, aggregate, and fragment at each time point.

  • Functional Analysis:

    • Binding Affinity: Perform an enzyme-linked immunosorbent assay (ELISA) to assess the binding affinity of the conjugated antibody to its target antigen.[8][9][10][11][12] A decrease in the binding signal would indicate a loss of antibody functionality.

Visualizing Experimental Workflow

The following diagram illustrates the workflow for a comparative long-term stability study of fluorescent antibody conjugates.

G cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Stability Assessment (at t = 0, 1, 3, 6, 12 months) cluster_3 Data Analysis conjugation Antibody Conjugation (MB 488, AF488, DL488) purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Initial Characterization (DOL, Purity) purification->characterization storage_4c 4°C Storage characterization->storage_4c storage_neg20c -20°C Storage characterization->storage_neg20c fluorescence Fluorescence Intensity storage_4c->fluorescence dol Degree of Labeling (DOL) storage_4c->dol aggregation Aggregation (SEC-HPLC) storage_4c->aggregation affinity Binding Affinity (ELISA) storage_4c->affinity storage_neg20c->fluorescence storage_neg20c->dol storage_neg20c->aggregation storage_neg20c->affinity comparison Comparative Analysis of Stability fluorescence->comparison dol->comparison aggregation->comparison affinity->comparison

Workflow for long-term stability comparison.

Signaling Pathway Example: Antibody Internalization

Fluorescently labeled antibodies are frequently used to study receptor-mediated endocytosis and subsequent intracellular trafficking. The stability of the conjugate is paramount for the accurate interpretation of these dynamic processes.

G Ab Fluorescent Antibody (e.g., MB 488-IgG) Receptor Cell Surface Receptor Ab->Receptor Binding Complex Antibody-Receptor Complex Receptor->Complex Endocytosis Clathrin-Mediated Endocytosis Complex->Endocytosis EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome Fusion Degradation Degradation of Antibody & Receptor Lysosome->Degradation

Antibody internalization signaling pathway.

References

A Comparative Guide to the Labeling Efficiency of MB 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of MB 488 NHS ester, a green-emitting fluorescent dye, with its common alternatives, Alexa Fluor 488 NHS ester and DyLight 488 NHS ester. The focus of this comparison is on labeling efficiency, supported by key photophysical properties and detailed experimental protocols.

Performance Comparison of Amine-Reactive Dyes

This compound is a highly hydrophilic and water-soluble dye, a feature that contributes to its enhanced brightness and reduced self-quenching upon conjugation.[1][2][3] Structurally related to Alexa Fluor® 488, MB 488 is designed to be a next-generation dye with improved characteristics.[1][3] Alternatives like Alexa Fluor 488 and DyLight 488 are also widely used and recognized for their high performance in various fluorescence-based applications.[4][]

ParameterThis compoundAlexa Fluor 488 NHS EsterDyLight 488 NHS Ester
Excitation Maximum (λmax) 501 nm[1][3]~494-496 nm[6]493 nm[7]
Emission Maximum (λem) 524 nm[1][3]~517-519 nm[6]518 nm[7]
Molar Extinction Coefficient (ε) at λmax 86,000 cm⁻¹M⁻¹[1][8]~71,000 - 73,000 cm⁻¹M⁻¹[6]70,000 cm⁻¹M⁻¹[7]
Molecular Weight 752.69 g/mol [1][3]643.4 g/mol [9]1011 g/mol
Key Features Highly hydrophilic, improved water solubility, brightness, and reduced self-quenching.[1][2][3]High photostability, pH insensitive (pH 4-10), bright and sensitive.[6][10]High intensity, photostable, and water-soluble.[11]
Spectrally Similar Dyes Alexa Fluor® 488, DyLight® 488, Fluorescein, Oregon Green 488[1][3]FITC, Oregon Green 488[9]Alexa Fluor 488, Cy2[7]

Experimental Protocols

General Protocol for Protein Labeling with NHS Ester Dyes

This protocol provides a general guideline for labeling proteins with amine-reactive NHS ester dyes. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Amine-reactive fluorescent dye (MB 488, Alexa Fluor 488, or DyLight 488 NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from any primary amines (e.g., Tris).

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: Add a calculated molar excess of the dye stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, a quenching reagent like Tris-HCl can be added.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column. The first colored band to elute will be the labeled protein.

  • Storage: Store the purified labeled protein at 4°C for short-term use or at -20°C for long-term storage.

Calculation of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or dye-to-protein ratio, is a crucial parameter for ensuring the quality and consistency of fluorescently labeled proteins. It can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).

  • Calculate the concentration of the dye and the protein using the Beer-Lambert law and the respective molar extinction coefficients. A correction factor is needed for the dye's absorbance at 280 nm.

Formula: DOL = (A_max * ε_protein) / [(A₂₈₀ - (A_max * CF₂₈₀)) * ε_dye]

Where:

  • A_max = Absorbance of the conjugate at the dye's λmax

  • A₂₈₀ = Absorbance of the conjugate at 280 nm

  • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG)

  • ε_dye = Molar extinction coefficient of the dye at its λmax

  • CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_max for the free dye)

Visualizing the Workflow and Comparison

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (pH 8.3-8.5) Protein->Mix Dye NHS Ester Dye (MB 488 / AF 488 / DyLight 488) DissolveDye Dissolve Dye in DMSO or DMF Dye->DissolveDye DissolveDye->Mix Incubate Incubate 1 hr at Room Temperature Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Measure Measure Absorbance (280 nm & λmax) Purify->Measure Calculate Calculate Degree of Labeling (DOL) Measure->Calculate logical_comparison cluster_properties Key Properties MB488 This compound Brightness Brightness MB488->Brightness High WaterSolubility Water Solubility MB488->WaterSolubility Very High ExtinctionCoeff Molar Extinction Coefficient MB488->ExtinctionCoeff 86,000 AF488 Alexa Fluor 488 NHS Ester AF488->Brightness High Photostability Photostability AF488->Photostability High AF488->ExtinctionCoeff ~73,000 DL488 DyLight 488 NHS Ester DL488->Brightness High DL488->Photostability High DL488->ExtinctionCoeff 70,000

References

Safety Operating Guide

Proper Disposal of MB 488 NHS Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific fields, the safe handling and disposal of chemical reagents like MB 488 NHS ester are paramount for ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a green fluorescent dye widely used for labeling proteins and other molecules.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a laboratory coat, and chemical-resistant gloves. All handling of solid this compound and preparation of its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the quenching and disposal of this compound.

ParameterValueSource
Quenching Solution1 M Sodium Bicarbonate (NaHCO₃)[1]
Volume of Quenching Solution (for solid waste)1 mL per 1 mg of solid waste[1]
Volume of Quenching Solution (for organic solutions)At least 10 times the volume of the organic solvent[1]
Reaction Time for HydrolysisMinimum of 4 hours at room temperature[1]
pH for Aqueous Solution Hydrolysis7.0 - 8.5[2]
Incubation Time for Aqueous Solution HydrolysisSeveral hours to overnight[2]

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on its form: unused solid, solutions from labeling reactions, or contaminated labware. The core principle is the deactivation of the reactive N-hydroxysuccinimide (NHS) ester group prior to final disposal.

Experimental Protocol: Deactivation of this compound

1. Unused or Expired Solid Product:

  • Unused or expired solid this compound should be disposed of as hazardous chemical waste.

  • Keep the compound in its original, clearly labeled container and place it in a designated hazardous waste collection area.

2. Aqueous Solutions from Labeling Reactions:

  • pH Adjustment: Ensure the pH of the aqueous solution is between 7.0 and 8.5. If necessary, adjust the pH with a suitable buffer like sodium bicarbonate.[2]

  • Hydrolysis: Allow the solution to stand at room temperature for several hours, or overnight, to ensure the complete hydrolysis of the reactive NHS ester.[2]

  • Collection: Transfer the treated solution into a designated aqueous hazardous waste container.

3. Concentrated Stock Solutions (in organic solvents like DMSO or DMF):

  • Quenching: To deactivate the NHS ester, add a 1 M sodium bicarbonate solution. The volume of the sodium bicarbonate solution should be at least 10 times greater than the volume of the organic solvent.[1]

  • Reaction: Stir the mixture at room temperature for a minimum of 4 hours to ensure complete hydrolysis of the NHS ester into a more stable carboxylic acid.[1]

  • Collection: The resulting deactivated solution should be collected in a properly labeled hazardous waste container.

4. Contaminated Solid Waste:

  • All materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and absorbent paper, must be considered hazardous chemical waste.

  • These materials should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and with the name of the chemical.

Final Disposal

All collected hazardous waste must be disposed of in accordance with institutional, local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste pickup and disposal. Under no circumstances should this compound or its solutions be poured down the drain.

Disposal Workflow

cluster_start cluster_form cluster_solid cluster_solution cluster_contaminated cluster_end start Start: this compound Waste waste_form Identify Waste Form start->waste_form solid_waste Unused/Expired Solid waste_form->solid_waste Solid solution_waste Aqueous or Organic Solution waste_form->solution_waste Solution contaminated_waste Contaminated Labware (Tips, Gloves, etc.) waste_form->contaminated_waste Contaminated Material solid_disposal Dispose in Original Container as Hazardous Waste solid_waste->solid_disposal final_disposal Dispose via Institutional EHS Procedures solid_disposal->final_disposal quench Quench Reactive NHS Ester solution_waste->quench solution_disposal Collect in Labeled Hazardous Waste Container quench->solution_disposal solution_disposal->final_disposal contaminated_disposal Collect in Designated Solid Hazardous Waste Container contaminated_waste->contaminated_disposal contaminated_disposal->final_disposal

Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling MB 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Researchers working with MB 488 NHS ester, a fluorescent dye used for labeling primary amines in proteins and oligonucleotides, must adhere to strict safety protocols to ensure personal and environmental protection.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Immediate Safety and Handling Precautions

This compound is a reactive chemical that requires careful handling to prevent contact and inhalation. The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis and reacts with primary amines.[3][4][5] Therefore, it is crucial to handle this compound in a controlled environment and wear appropriate personal protective equipment (PPE).

Work Environment:

  • Ventilation: All procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[3][6]

  • Emergency Equipment: An accessible safety shower and eye wash station are essential when working with this and other laboratory chemicals.[7]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical line of defense when handling this compound. Below is a summary of the required PPE for each stage of the handling process.

Stage of HandlingEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Powder Safety goggles with side-shields. A face shield is recommended for larger quantities.[7][8]Chemical-resistant gloves (e.g., nitrile).[3][6]Laboratory coat.[3][7]A suitable respirator should be used if there is a risk of inhaling dust or aerosols.[7]
Dissolving & Pipetting Safety goggles with side-shields.[7][8]Chemical-resistant gloves (e.g., nitrile).[3][6]Laboratory coat.[3][7]Work in a well-ventilated area or fume hood.[6]
Reaction & Conjugation Safety goggles with side-shields.[7][8]Chemical-resistant gloves (e.g., nitrile).[3][6]Laboratory coat.[3][7]Work in a well-ventilated area or fume hood.[6]
Waste Disposal Safety goggles with side-shields.[7][8]Chemical-resistant gloves (e.g., nitrile).[3][6]Laboratory coat.[3][7]Not generally required if handling quenched, non-volatile solutions.

Experimental Protocol: Handling and Disposal of this compound

This protocol outlines the standard procedure for safely handling this compound from storage through to disposal.

1. Storage and Preparation:

  • Storage: Store this compound at -20°C in a desiccated, dark environment.[4][5][9] The reagent is moisture-sensitive.[6][10]

  • Equilibration: Before use, allow the vial to equilibrate to room temperature to prevent condensation, which can hydrolyze the reactive NHS ester.[10][11]

2. Weighing and Dissolving:

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the powdered reagent using a calibrated analytical balance.

  • Dissolving: Dissolve the this compound in an appropriate anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][5][10] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[10]

3. Reaction:

  • Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended labeling reaction.[10] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a suitable reaction buffer.[10]

  • Procedure: Add the dissolved this compound to your protein or amine-containing molecule in the appropriate reaction buffer.

4. Disposal Protocol: Quenching of Unused Reagent and Waste

The primary objective of the disposal protocol is to neutralize the reactive NHS ester group before final disposal.[7]

  • Quenching Solution: Prepare a quenching solution of a primary amine-containing buffer, such as 1 M Tris or glycine.[3]

  • Procedure:

    • In a designated chemical fume hood, slowly add the quenching solution to the waste containing this compound. A 5-10 fold molar excess of the amine is recommended to ensure complete quenching of the NHS ester group.[3]

    • Gently stir the mixture at room temperature for at least 30 minutes.[3]

  • Final Disposal:

    • The neutralized solution should be collected in a properly labeled hazardous waste container. The label should clearly state "Hydrolyzed this compound waste" and list all components of the solution.[7]

    • Dispose of all contaminated materials, such as pipette tips and gloves, as hazardous chemical waste in accordance with institutional and local regulations.[3]

    • Arrange for the collection and disposal of the hazardous waste container by your institution's environmental health and safety (EHS) office or an approved waste disposal service.[7]

Spill Management: In the event of a spill, evacuate the area and ensure it is well-ventilated.[6] Wearing full PPE, absorb the spill with an inert material and decontaminate the surface with a suitable cleaner.[7] Collect all contaminated materials in a sealed container for disposal as hazardous waste.[6][7]

MB_488_NHS_Ester_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal storage Store at -20°C (Desiccated, Dark) equilibrate Equilibrate to Room Temperature storage->equilibrate Before Use weigh Weigh in Fume Hood equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve Immediately before use reaction Perform Labeling Reaction (Amine-Free Buffer) dissolve->reaction quench Quench Waste with Amine Buffer (e.g., Tris) reaction->quench Post-Reaction collect Collect in Labeled Hazardous Waste Container quench->collect dispose Dispose via EHS collect->dispose

Caption: Workflow for handling this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。